Z-Tyr(Bzl)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAODWFPTVIUSZ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275518 | |
| Record name | Z-Tyr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16677-29-5 | |
| Record name | Z-Tyr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Z-Tyr(Bzl)-OH
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly abbreviated as Z-Tyr(Bzl)-OH. As a crucial doubly protected amino acid derivative, its unique structural features are fundamental to its application in the precise chemical synthesis of peptides, a cornerstone of modern drug discovery and biochemical research. This guide details its molecular architecture, physicochemical properties, and a representative experimental protocol for its use.
Core Molecular Structure
This compound is a derivative of the natural amino acid L-tyrosine, strategically modified with two distinct protecting groups to prevent unwanted side reactions during peptide synthesis.[1][2] Its IUPAC name is (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid.[3] The structure can be deconstructed into three primary components:
-
L-Tyrosine Backbone : The foundational structure is the amino acid L-tyrosine, which consists of a central chiral alpha-carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a p-hydroxybenzyl side chain. The "L" configuration denotes the specific stereochemistry at the alpha-carbon.
-
N-terminal Protecting Group (Z-group) : The amino group is protected by a Benzyloxycarbonyl group (C₆H₅CH₂OCO-), commonly abbreviated as "Z" or "Cbz". This group is introduced to prevent the nucleophilic amino group from participating in undesired reactions during the formation of a peptide bond at the carboxyl terminus.[4]
-
Side-Chain Protecting Group (Bzl-group) : The phenolic hydroxyl group (-OH) of the tyrosine side chain is protected by a Benzyl group (C₆H₅CH₂-), forming a benzyl ether.[2] This protection is critical as the hydroxyl group is reactive and can undergo acylation or other side reactions during peptide coupling steps.[4]
The strategic combination of these protecting groups allows for the controlled and sequential assembly of amino acids into a desired peptide chain.[1]
Diagram: Structural Deconstruction of this compound
Caption: A logical diagram illustrating the constituent parts of the this compound molecule.
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | [3] |
| Synonyms | N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, Cbthis compound, Z-L-Tyr(Bzl)-OH | [2][3] |
| Molecular Formula | C₂₄H₂₃NO₅ | [2][3] |
| Molecular Weight | 405.4 g/mol | [1][2][3] |
| CAS Number | 16677-29-5 | [2][3] |
| Appearance | Slightly cream-colored powder | [1] |
| Melting Point | 101-107 °C | [2] |
| Optical Rotation | [α]²⁰/D = -5.0 ± 1° (c=0.42% in Acetone) | [2] |
| Storage Conditions | 0-8°C | [2] |
Experimental Protocols: Application in Peptide Synthesis
This compound is a key reagent in solution-phase peptide synthesis (SPPS) and can also be used in solid-phase methodologies.[2][4] The following protocol details a standard procedure for coupling this compound to an amino acid ester using a carbodiimide activator, a fundamental step in elongating a peptide chain.
Objective: To synthesize the dipeptide Z-Tyr(Bzl)-Gly-OMe via a DCC/HOBt-mediated coupling reaction.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0°C.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add anhydrous DCM to dilute the solution.
-
Cool this solution to 0°C.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the this compound solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the activation reaction to proceed for 30 minutes at 0°C.
-
-
Coupling Reaction:
-
Transfer the cold solution containing the free glycine methyl ester (from Step 1) to the activated this compound mixture (from Step 2).
-
Rinse the flask from Step 1 with a small amount of DCM and add it to the reaction mixture to ensure a complete transfer.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and concentrate under reduced pressure to remove the DCM.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude dipeptide, Z-Tyr(Bzl)-Gly-OMe.
-
The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.
-
Diagram: Experimental Workflow for Dipeptide Synthesis
Caption: A flowchart of the experimental steps for synthesizing a dipeptide using this compound.
References
An In-depth Technical Guide to Z-Tyr(Bzl)-OH: Chemical Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly referred to as Z-Tyr(Bzl)-OH. It is a crucial derivative of the amino acid L-tyrosine, widely employed in peptide synthesis and various research applications within the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, provides insights into its synthesis and purification, and illustrates its role in solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
This compound is a white to off-white solid, characterized by the presence of two key protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the benzyl (Bzl) group on the phenolic hydroxyl group of the tyrosine side chain. This dual-protection strategy is fundamental to its utility in controlled, stepwise peptide synthesis.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid[1][2].
Data Presentation
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₃NO₅ | [3] |
| Molecular Weight | 405.4 g/mol | [3][4] |
| CAS Number | 16677-29-5 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 101-107 °C | [3] |
| Boiling Point | 624.4 ± 55.0 °C (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Optical Rotation | [α]²⁰/D = -5.0 ± 1º (c = 0.420% in Acetone) | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from L-tyrosine.
Step 1: N-α-Benzyloxycarbonyl (Z) Protection of L-Tyrosine
This step involves the reaction of L-tyrosine with benzyl chloroformate under basic conditions to yield Z-Tyr-OH.
-
Materials: L-tyrosine, Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃), Benzyl Chloroformate (Cbz-Cl), Dioxane/Water or Acetone/Water solvent mixture, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve L-tyrosine in an aqueous solution of sodium carbonate or bicarbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise with vigorous stirring, maintaining the pH in the basic range.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove excess benzyl chloroformate.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the Z-Tyr-OH product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: O-Benzylation of Z-Tyr-OH
The phenolic hydroxyl group of Z-Tyr-OH is then protected with a benzyl group.
-
Materials: Z-Tyr-OH, Benzyl Bromide (BnBr), a suitable base (e.g., Sodium Bicarbonate (NaHCO₃) or Sodium Methoxide (NaOMe)), and a solvent (e.g., Dimethylformamide (DMF), Dioxane, or Methanol).
-
Procedure:
-
Dissolve or suspend Z-Tyr-OH in the chosen solvent.
-
Add the base to the mixture.
-
Add benzyl bromide and stir the reaction at an elevated temperature (e.g., 40-90 °C) for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
Purification of this compound
The crude product can be purified by recrystallization.
-
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, methanol, or dichloromethane).
-
Slowly add a "poor" solvent (e.g., hexane or heptane) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
Mandatory Visualizations
Synthesis of this compound
References
The Synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and experimental methodologies for the synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, a critical building block in peptide synthesis and various pharmaceutical applications. The strategic protection of both the amino and phenolic hydroxyl groups of L-tyrosine allows for its controlled incorporation into complex molecular architectures.
Core Synthesis Principles
The synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine is typically achieved through a two-step process commencing with the readily available amino acid, L-tyrosine. The foundational strategy involves the sequential protection of the α-amino group followed by the benzylation of the phenolic hydroxyl group.
Step 1: N-protection of L-tyrosine with Benzyl Chloroformate
The initial step focuses on the protection of the α-amino group of L-tyrosine using benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions. This reaction, often a Schotten-Baumann reaction, proceeds by the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base, such as sodium carbonate or sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct and to maintain a pH that favors the reaction.[1]
Step 2: O-benzylation of N-Benzyloxycarbonyl-L-tyrosine
Following the successful N-protection, the phenolic hydroxyl group of N-Benzyloxycarbonyl-L-tyrosine is benzylated. This Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a phenoxide ion. This nucleophile then attacks benzyl bromide or benzyl chloride, resulting in the formation of the benzyl ether. Common bases for this step include sodium methoxide and sodium hydroxide.
Quantitative Data Summary
The following table summarizes key quantitative data from representative synthetic protocols for the O-benzylation of N-protected tyrosine derivatives.
| Starting Material | Base | Solvent | Reagent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-L-tyrosine | 28% Sodium methoxide in Methanol | Methanol | Benzyl bromide | 40 | 3 | 95 (conversion) | U.S. Patent 7,217,835 B2 |
| N-Boc-L-tyrosine | 28% Sodium methoxide in Methanol | Methanol | Benzyl chloride | 40 | 24 | 84 | U.S. Patent 7,217,835 B2 |
| N-Cbz-L-tyrosine | Sodium hydroxide | Aqueous | Dimethyl sulfate | Ambient | 72 | 18 | PrepChem.com |
Note: Data for dimethyl sulfate is provided as an analogue for alkylation of the phenolic hydroxyl group.
Experimental Protocols
A detailed, two-step experimental protocol for the synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine from L-tyrosine is provided below.
Part 1: Synthesis of N-Benzyloxycarbonyl-L-tyrosine
Materials:
-
L-tyrosine
-
1 M Sodium Carbonate solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve L-tyrosine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to maintain the reaction temperature below 5 °C during this addition.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A white precipitate of N-Benzyloxycarbonyl-L-tyrosine should form.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the N-Benzyloxycarbonyl-L-tyrosine product.
Part 2: Synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine
Materials:
-
N-Benzyloxycarbonyl-L-tyrosine
-
Methanol
-
28% Sodium methoxide in methanol solution
-
Benzyl bromide
-
Water
-
Toluene
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the N-Benzyloxycarbonyl-L-tyrosine (1.0 equivalent) obtained from Part 1 in methanol.
-
Base Addition: To the solution, add 28% sodium methoxide in methanol solution (2.1 equivalents).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.4 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 40 °C for 3-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: After the reaction is complete, add water to the mixture.
-
Work-up: Wash the aqueous solution with toluene.
-
Precipitation: Neutralize the aqueous layer with 1 M HCl to precipitate the solid product.
-
Isolation and Drying: Filter the solid product, wash with cold water, and dry under vacuum to obtain N-Benzyloxycarbonyl-O-benzyl-L-tyrosine.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical progression of the synthesis and the chemical transformations involved.
Caption: Overall workflow for the synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine.
Caption: Key chemical transformations in the synthesis pathway.
References
Cbz-Tyr(Bzl)-OH molecular weight and formula
For researchers, scientists, and professionals in drug development, a precise understanding of the chemical and physical properties of reagents is paramount. This document provides core technical data for N-Carbobenzyloxy-O-benzyl-L-tyrosine, commonly abbreviated as Cbz-Tyr(Bzl)-OH or this compound.
This compound is a derivative of the amino acid tyrosine and serves as a crucial building block in peptide synthesis and other areas of medicinal chemistry. The protective carbobenzyloxy (Cbz or Z) group on the amine and the benzyl (Bzl) group on the hydroxyl moiety prevent unwanted side reactions during synthesis.
Chemical Properties
The fundamental chemical data for Cbthis compound is summarized in the table below. This information is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.
| Identifier | Value |
| Molecular Formula | C24H23NO5[1][2][3][4] |
| Molecular Weight | 405.4 g/mol [1][4] |
| Alternate Molecular Weight | 405.45 g/mol [2] |
| Synonyms | This compound, Cbthis compound, N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, N-carbobenzoxy-O-benzyl-l-tyrosine[1][3][4] |
| CAS Number | 16677-29-5[1][3][4] |
Further Information
While this document provides the core molecular weight and formula for Cbthis compound, a comprehensive technical guide would necessitate detailed experimental protocols and visualization of synthetic pathways. As a language model, I am unable to generate experimental methodologies or create visual diagrams using specific tools like Graphviz. For detailed protocols, consulting peer-reviewed scientific literature and established chemical synthesis databases is recommended.
References
Z-Tyr(Bzl)-OH: A Comprehensive Technical Guide for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly referred to as Z-Tyr(Bzl)-OH, in solid-phase peptide synthesis (SPPS). This document details the core chemical properties, experimental protocols for its use, and a comparative analysis against other tyrosine derivatives, offering a critical resource for professionals in peptide chemistry and drug development.
Introduction to this compound in Peptide Synthesis
This compound is a key building block in peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1] The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino group, while the benzyl (Bzl) group provides semi-permanent protection for the phenolic hydroxyl group of the tyrosine side chain.[1] This dual-protection scheme is fundamental to its application in the stepwise assembly of peptides on a solid support. The strategic use of this compound is crucial for preventing undesirable side reactions and ensuring the synthesis of high-purity peptides.[2]
The tyrosine residue itself is of significant biological importance. Its phenolic hydroxyl group can be a site for post-translational modifications, such as phosphorylation, which are critical in regulating numerous signaling pathways.[3][4] Furthermore, the aromatic side chain of tyrosine often plays a crucial role in molecular recognition and binding of peptides to their receptors.[5][6]
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is essential for its effective use in SPPS. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₃NO₅ |
| Molecular Weight | 405.44 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 16677-29-5 |
| Storage Temperature | 2-8°C |
Data sourced from publicly available chemical databases.
Table 2: Spectroscopic Data for this compound Characterization
| Spectroscopic Method | Key Parameters and Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the Z, Bzl, and tyrosine rings, as well as protons of the amino acid backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule. |
| FT-IR (KBr Pellet) | Spectral Range: 4000-400 cm⁻¹. Characteristic absorption bands for O-H (acid), N-H (amide), C=O (carbonyl), and C-O (ether) functional groups.[7] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
This compound in Boc-Based Solid-Phase Peptide Synthesis
This compound is a cornerstone of the Boc/Bzl strategy for SPPS. This approach utilizes a graded acid lability for the removal of protecting groups. The temporary N-α-Boc group is removed by moderate acid treatment, typically with trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups, including the Bzl group on the tyrosine side chain, require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[8]
Experimental Workflow for Boc-SPPS
The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. Tyrosine Modification Enhances Metal Ion Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of tyrosine at the ligand-binding site of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount. This is achieved through the strategic use of protecting groups, which act as temporary shields for reactive functional groups, preventing unwanted side reactions and ensuring the fidelity of the final peptide product. This technical guide provides an in-depth exploration of the core principles of protecting groups in peptide synthesis, with a focus on the two dominant strategies: Boc/Bzl and Fmoc/tBu. It offers a comprehensive overview of protecting group selection, detailed experimental protocols, and quantitative data to inform synthetic strategies.
The Principle of Orthogonal Protection
The success of modern solid-phase peptide synthesis (SPPS) hinges on the concept of orthogonal protection. This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is selectively removable under distinct chemical conditions without affecting the others.[1] This allows for the stepwise elongation of the peptide chain with high precision.
A typical orthogonal protection scheme involves three main classes of protecting groups:
-
Temporary Nα-Amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]
-
"Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[2]
-
Auxiliary Orthogonal Protecting Groups: These are employed for specific modifications, such as the formation of cyclic peptides or branched structures, and can be removed without disturbing the temporary or permanent protecting groups.[3]
Major Protection Strategies: Boc vs. Fmoc
Two primary orthogonal strategies have dominated the field of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between these strategies is dictated by the specific requirements of the peptide being synthesized, including its length, sequence, and the presence of sensitive residues.[4]
Boc/Bzl Strategy
The Boc/Bzl strategy, a classic approach, relies on graded acid lability.
-
Nα-Protection: The acid-labile Boc group is used for temporary protection of the α-amino group.[3]
-
Side-Chain Protection: Benzyl (Bzl)-based protecting groups are employed for the side chains. These are also acid-labile but require stronger acidic conditions for removal.[3]
This is considered a "semi-orthogonal" system because both types of protecting groups are removed by acid, albeit at different strengths.[4]
Fmoc/tBu Strategy
The Fmoc/tBu strategy is the most widely used method in modern peptide synthesis.[3]
-
Nα-Protection: The base-labile Fmoc group protects the α-amino terminus.[3]
-
Side-Chain Protection: Acid-labile tert-butyl (tBu)-based protecting groups are used for the side chains.[]
This is a fully orthogonal system, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base and acid, respectively), which is a key advantage.[4]
Protecting Groups for Amino Acid Side Chains
The selection of appropriate side-chain protecting groups is crucial for the success of peptide synthesis. These groups must remain stable throughout the iterative deprotection and coupling cycles and be cleanly removed during the final cleavage step. The tables below summarize common side-chain protecting groups for both Fmoc and Boc strategies.
Common Side-Chain Protecting Groups in Fmoc SPPS
| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) | Deprotection Condition |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA[6] |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) | TFA[2] |
| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl) | TFA (for Trt, tBu), Iodine (for Acm)[2][6] |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) | TFA[2] |
| Histidine (His) | Imidazole | Trt (Trityl), Boc (tert-butyloxycarbonyl) | TFA[7] |
| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) | TFA[2] |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl) | TFA[2] |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) | TFA[2] |
| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | TFA |
| Tyrosine (Tyr) | Phenol | tBu (tert-butyl) | TFA[2] |
Common Side-Chain Protecting Groups in Boc SPPS
| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) | Deprotection Condition |
| Arginine (Arg) | Guanidinium | Tos (Tosyl), NO2 | HF, TFMSA[7] |
| Aspartic Acid (Asp) | Carboxylic Acid | OBzl (Benzyl ester), OcHex (Cyclohexyl ester) | HF, TFMSA[2] |
| Cysteine (Cys) | Thiol | Mob (p-methoxybenzyl), Acm (Acetamidomethyl) | HF, TFMSA (for Mob), Mercury(II) acetate (for Acm) |
| Glutamic Acid (Glu) | Carboxylic Acid | OBzl (Benzyl ester), OcHex (Cyclohexyl ester) | HF, TFMSA[2] |
| Histidine (His) | Imidazole | Dnp (2,4-dinitrophenyl), Tos (Tosyl), Bom (Benzyloxymethyl) | Thiophenol (for Dnp), HOBt (for Tos), HF (for Bom) |
| Lysine (Lys) | Amine | ClZ (2-Chlorobenzyloxycarbonyl) | HF, TFMSA[7] |
| Serine (Ser) | Hydroxyl | Bzl (Benzyl) | HF, TFMSA[2] |
| Threonine (Thr) | Hydroxyl | Bzl (Benzyl) | HF, TFMSA[2] |
| Tryptophan (Trp) | Indole | For (Formyl) | Dilute piperidine or HF |
| Tyrosine (Tyr) | Phenol | BrZ (2-Bromobenzyloxycarbonyl), Bzl (Benzyl) | HF, TFMSA[2] |
Auxiliary Orthogonal Protecting Groups
For the synthesis of more complex peptides, such as cyclic or branched peptides, a third dimension of orthogonality is required. The following protecting groups can be selectively removed in the presence of both Fmoc/tBu and Boc/Bzl protecting groups.
| Protecting Group | Protected Functionality | Deprotection Reagent | Stability |
| Alloc (Allyloxycarbonyl) | Amine, Hydroxyl, Carboxyl | Pd(PPh3)4 / Phenylsilane[3][8] | Stable to TFA, piperidine, hydrazine[9] |
| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine | 2% Hydrazine in DMF[3][9] | Stable to TFA, piperidine, Pd(0)[9] |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Amine | 2% Hydrazine in DMF[9] | Stable to TFA, piperidine, Pd(0)[9] |
| Mmt (4-Methoxytrityl) | Amine, Thiol | 1% TFA in DCM[9] | Stable to piperidine, hydrazine, Pd(0)[9] |
| Trt (Trityl) | Thiol, Hydroxyl, Amide, Imidazole | Dilute TFA (e.g., 1-2%) in DCM with scavengers[7] | Stable to piperidine, hydrazine, Pd(0) |
Final Cleavage and Deprotection Cocktails
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers. Scavengers are nucleophilic reagents that "trap" reactive cationic species generated from the protecting groups and the resin linker, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[1]
Common Cleavage Cocktails for Fmoc SPPS
The composition of the cleavage cocktail is critical for obtaining a high yield and purity of the final peptide. The choice of cocktail depends on the amino acid composition of the peptide.
| Reagent Name | Composition (v/v or w/v) | Primary Application |
| Standard (TFA/TIS/H2O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O | General purpose for peptides without sensitive residues.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing Cys, Met, Trp, and Tyr.[1][10] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with Arg(Pbf/Pmc) and Trp. |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% H2O, 2% TIS | General purpose, avoids odorous thiols.[10] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H2O, 2% Dimethylsulfide, 1.5% w/w Ammonium Iodide | Minimizes methionine oxidation.[11][12] |
Quantitative Comparison of Scavenger Efficacy
The following table provides a semi-quantitative comparison of the effectiveness of different scavenger cocktails in preventing side reactions during the cleavage of a model peptide containing a Tyr(Bzl) residue.
| Cocktail Composition | Expected Purity of Model Peptide | Notes |
| 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely.[13] |
| 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces benzyl cation-related side products.[13] |
| 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[13] |
Experimental Protocols
Protocol for Nα-Fmoc Deprotection
This protocol describes the removal of the N-terminal Fmoc group during a standard SPPS cycle.
-
Resin Preparation: Wash the peptide-resin in a suitable reaction vessel with N,N-Dimethylformamide (DMF) (3 x 1 min).[3]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[3]
-
Drain and Repeat: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.[3]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Confirmation (Optional): A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.[3]
Protocol for Nα-Boc Protection of an Amino Acid
This protocol describes the introduction of the Boc protecting group onto the α-amino group of an amino acid in solution.
-
Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[2]
-
Addition of Boc-ON: At room temperature, add 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 equivalents) with stirring. The mixture should become homogeneous within 1 hour. Continue stirring for an additional 2 hours.[2]
-
Dilution and Extraction: Dilute the mixture with water and extract twice with ethyl acetate to remove the oxime byproduct.[2]
-
Acidification and Extraction: Acidify the aqueous layer with a 5% citric acid solution and immediately extract the Boc-protected amino acid three times with ethyl acetate.[2]
-
Isolation: Combine the ethyl acetate layers, dry over sodium sulfate, and evaporate to obtain the crude Boc-amino acid.[2]
Protocol for Final Cleavage and Deprotection (Fmoc SPPS)
This protocol outlines a general procedure for the TFA-mediated cleavage of a peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) and dry under high vacuum for at least 2 hours.[13]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail fresh immediately before use (refer to Table 5.1).[13]
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-3 hours.[1][13]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Wash the resin with a small volume of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[1][13]
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether to remove residual scavengers. Dry the crude peptide pellet under vacuum.[1][13]
Protocol for Selective Deprotection of Alloc Group
This protocol describes the palladium-catalyzed removal of the Alloc protecting group for on-resin modification.
-
Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with DCM (5 x 1 min).[3]
-
Alloc Deprotection: In a fume hood, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 equivalents) and phenylsilane (20 equivalents) in DCM. Add this solution to the resin.[8]
-
Reaction: Agitate the mixture at room temperature for 2 hours.[8]
-
Washing: Wash the resin extensively with DCM, DMF, and then DCM again to remove the palladium catalyst and byproducts. The resin is now ready for on-resin modification of the deprotected site.
Conclusion
The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. A thorough understanding of the principles of orthogonality, the nuances of the Boc/Bzl and Fmoc/tBu strategies, and the appropriate selection of side-chain protecting groups and cleavage conditions are essential for researchers, scientists, and drug development professionals. This guide provides a solid foundation of technical knowledge, quantitative data, and detailed protocols to aid in the design and execution of robust and efficient peptide synthesis campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
A Guide to Z-Tyr(Bzl)-OH for Peptide Chemistry Novices
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly abbreviated as Z-Tyr(Bzl)-OH. This crucial derivative of the amino acid tyrosine is a fundamental building block in the synthesis of peptides, a cornerstone of modern drug discovery and biochemical research. This document outlines its chemical and physical properties, provides detailed protocols for its synthesis and application in peptide chemistry, and explores its role in the creation of bioactive peptides.
Core Concepts: The Role of Protecting Groups in Peptide Synthesis
The synthesis of a peptide with a specific sequence of amino acids requires the precise formation of amide bonds between the carboxyl group of one amino acid and the amino group of the next. To prevent unwanted side reactions at the reactive N-terminus and the various side chains of the amino acids, temporary blocking groups, known as protecting groups, are employed.[1][2] this compound is an example of a doubly protected amino acid, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (Bzl) group.[3] This dual protection strategy is integral to controlling the peptide assembly process.[4]
The Z-group is a well-established amino protecting group that is stable under various conditions but can be readily removed by catalytic hydrogenation (H₂/Pd), or strong acids like HBr in acetic acid.[5] The benzyl group protecting the tyrosine side chain is more robust and typically requires stronger acidic conditions for removal, such as anhydrous hydrogen fluoride (HF).[6][7] This difference in lability allows for the selective deprotection of the N-terminal Z-group to allow for chain elongation, while the side-chain protection remains intact until the final step of the synthesis.[2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₃NO₅ | [3][8] |
| Molecular Weight | 405.4 g/mol | [3][8] |
| CAS Number | 16677-29-5 | [3][8] |
| Appearance | Slightly cream-colored powder | |
| Melting Point | 101-107 °C | [8] |
| Optical Rotation (α)²⁰/D | -5.0 ± 1º (c = 0.420% in Acetone) | [8] |
| Storage Temperature | 0-8 °C | [8] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound from L-tyrosine involves a two-step process: protection of the α-amino group with the benzyloxycarbonyl (Z) group, followed by the benzylation of the phenolic hydroxyl group.
Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH)
-
Dissolution: Dissolve L-tyrosine in a suitable aqueous alkaline solution, such as 1M sodium hydroxide, at 0-5 °C.
-
Protection Reaction: While maintaining the temperature and pH (around 9-10), add benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring. The reaction is typically allowed to proceed for several hours at room temperature.
-
Work-up: After the reaction is complete, wash the aqueous solution with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Precipitation: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The desired Z-Tyr-OH will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Step 2: Synthesis of N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine (this compound)
-
Dissolution: Dissolve the synthesized Z-Tyr-OH in a suitable solvent, such as methanol or a mixture of dioxane and dimethylformamide (DMF).
-
Deprotonation: Add a base to deprotonate the phenolic hydroxyl group. A common choice is sodium methoxide in methanol or sodium bicarbonate.
-
Benzylation: Add benzyl bromide or benzyl chloride to the reaction mixture. The reaction is typically heated to facilitate the benzylation of the hydroxyl group.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts.
-
Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting crude this compound can be purified by crystallization to yield a high-purity product.[4]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), a technique where a peptide is assembled sequentially while attached to an insoluble polymer support (resin).[9] The following is a generalized workflow for the incorporation of this compound into a growing peptide chain using the Boc/Bzl strategy.
Caption: General workflow for incorporating this compound in SPPS.
Detailed Protocol for a Single Coupling Cycle:
-
Resin Preparation: The solid support (e.g., Merrifield resin) with the nascent peptide chain is swelled in a suitable solvent like dichloromethane (DCM).
-
N-terminal Deprotection: The Z-protecting group of the N-terminal amino acid on the resin is removed by treatment with a reagent such as HBr in acetic acid.
-
Washing: The resin is thoroughly washed with DCM and other solvents to remove the deprotection reagents and byproducts.
-
Neutralization: The resulting amine salt is neutralized with a non-nucleophilic base like diisopropylethylamine (DIEA) to generate the free amine.
-
Washing: The resin is washed again to remove excess base and salts.
-
Coupling: this compound is pre-activated with a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)) and then added to the resin. The mixture is agitated until the coupling reaction is complete, which can be monitored by a colorimetric test like the ninhydrin test.
-
Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts. This cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled on the solid support, the peptide is cleaved from the resin, and all the side-chain protecting groups are removed in a single step. For peptides synthesized using the Boc/Bzl strategy, this is typically achieved by treatment with a strong acid like anhydrous hydrogen fluoride (HF).[6] Scavengers, such as anisole, are often added to the cleavage cocktail to prevent side reactions, particularly the alkylation of the tyrosine ring by the cleaved benzyl group.[10] Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Bioactive Peptide Synthesis: Enkephalins and Opioid Receptor Signaling
This compound is instrumental in the synthesis of numerous bioactive peptides. A prominent example is its use in the synthesis of enkephalins, which are endogenous opioid pentapeptides involved in pain modulation.[11][12] The N-terminal tyrosine residue is crucial for their biological activity. Synthetic analogs of enkephalins are developed to enhance their stability and potency.[11] These peptides exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling pathway initiated by the binding of an enkephalin analog to an opioid receptor is depicted below.
Caption: Opioid receptor signaling pathway initiated by an enkephalin analog.
This guide provides a foundational understanding of this compound for professionals in peptide chemistry. Its strategic use, coupled with well-established synthetic protocols, enables the efficient and precise construction of complex peptides for a wide range of research and therapeutic applications.
References
- 1. ias.ac.in [ias.ac.in]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C24H23NO5 | CID 47600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 10. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of enkephalin analogs. Part V. N-monosubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of enkephalins by adrenal medullary chromaffin cells: reserpine increases incorporation of radiolabeled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyloxycarbonyl (Cbz) and Benzyl (Bn) Protecting Groups for Researchers, Scientists, and Drug Development Professionals
In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. Among the most reliable and versatile tools in the synthetic chemist's arsenal are the benzyloxycarbonyl (Cbz or Z) and benzyl (Bn) protecting groups. This technical guide provides a comprehensive analysis of their core features, applications, and the experimental rigor required for their successful implementation.
Core Principles and Key Features
Both Cbz and Bn groups derive their utility from the benzyl moiety, which imparts a unique set of stability characteristics. They are generally robust under a wide range of reaction conditions, yet can be selectively removed under specific, often mild, protocols.
The Benzyloxycarbonyl (Cbz) Group: Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis.[1] It serves as a cornerstone for the protection of primary and secondary amines by converting them into significantly less nucleophilic carbamates.[2] This transformation is crucial in preventing unwanted side reactions at the N-terminus during peptide bond formation.[2] The Cbz group can also be employed to protect alcohols and thiols.[3]
A key feature of the Cbz group is its remarkable stability across a range of chemical conditions, including basic and most aqueous acidic media. However, it is readily cleaved under specific reductive or strong acidic conditions, most notably catalytic hydrogenolysis.[1][4] This distinct cleavage pattern provides excellent orthogonality with other common amine protecting groups such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][3]
The Benzyl (Bn) Group: The benzyl group is a robust and highly general protecting group, most commonly used to form benzyl ethers with alcohols and benzyl esters with carboxylic acids.[5][6] Benzyl ethers are exceptionally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, making them ideal for use in lengthy synthetic sequences. This stability allows for extensive chemical manipulations on other parts of the molecule without affecting the protected hydroxyl group.
Similar to the Cbz group, the primary method for the deprotection of benzyl ethers and esters is catalytic hydrogenolysis.[6][7] This shared deprotection method means that Cbz and Bn groups are generally not orthogonal to each other if catalytic hydrogenation is the intended deprotection step. However, alternative deprotection methods for both groups can allow for their differential removal in a synthetic strategy.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the protection and deprotection of functional groups using Cbz and Bn protecting groups, providing a basis for comparison and selection in synthetic planning.
Table 1: Representative Yields and Conditions for Cbz Protection and Deprotection
| Functional Group | Substrate Example | Protection Reagents and Conditions | Yield (%) | Deprotection Method and Reagents | Yield (%) | Reference(s) |
| Amine | Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | >90 | H₂ (1 atm), 10% Pd/C, MeOH, rt | >95 | [1] |
| Amine | Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | H₂ (1 atm), 10% Pd/C, EtOH, rt | >95 | [1] |
| Amine | Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | HBr (33% in AcOH), rt | ~90 | [1] |
| Amine | Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | >90 | [1] |
Table 2: Representative Yields and Conditions for Bn Protection and Deprotection
| Functional Group | Substrate Example | Protection Reagents and Conditions | Yield (%) | Deprotection Method and Reagents | Yield (%) | Reference(s) |
| Alcohol | Primary Alcohol | BnBr, NaH, DMF, 0 °C to rt | High | H₂ (1 atm), 10% Pd/C, EtOH, rt | >95 | [7][8] |
| Alcohol | Diol (selective) | BnBr, Ag₂O, DMF | High | Na, liq. NH₃ (Birch Reduction) | High | [6] |
| Carboxylic Acid | α,β-Unsaturated Acid | BnBr, NaHCO₃, DMF/1,4-dioxane, 90 °C | 85-98 | H₂ (1 atm), 10% Pd/C, EtOAc, rt | >95 | [9] |
| Alcohol | Benzyl-protected Sugar | DDQ, CH₂Cl₂/H₂O, rt | 35-78 | - | - | [10] |
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of Cbz and Bn protecting groups.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
Objective: To protect the amine functionality of an amino acid using benzyl chloroformate.
Materials:
-
Amino acid (1.0 equivalent)
-
1 M aqueous sodium carbonate solution (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, and cool the mixture in an ice bath.[1]
-
While stirring vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[1]
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
Objective: To remove the Cbz protecting group from an amine.
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
Methanol or ethanol
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.[1]
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere using a balloon.[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Protocol 3: Benzyl Protection of an Alcohol (Williamson Ether Synthesis)
Objective: To protect a hydroxyl group as a benzyl ether.
Materials:
-
Alcohol (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents)
-
Benzyl bromide (BnBr, 1.5-2.0 equivalents)
-
Triethylamine
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous DMF or THF under an inert atmosphere (e.g., Argon).[11]
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride portion-wise to the solution.[11]
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.[11]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[11]
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of an excess of triethylamine, followed by water.[11]
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
Protocol 4: Benzyl Protection of a Carboxylic Acid
Objective: To protect a carboxylic acid as a benzyl ester.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
N,N-dimethylformamide (DMF)/1,4-dioxane (1:1)
-
Benzyl bromide (BnBr, 1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃, 1.0 equivalent)
-
Ethyl acetate
-
Saturated sodium chloride solution and water
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the carboxylic acid and benzyl bromide in a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate at room temperature.[9]
-
Heat the reaction mixture to 90 °C and stir for 24 hours.[9]
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium chloride solution and water.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent to yield the pure benzyl ester.[9]
Protocol 5: Benzyl Ether Deprotection using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
Objective: To oxidatively cleave a benzyl ether, particularly useful when hydrogenolysis is not feasible.
Materials:
-
Benzyl-protected alcohol (1.0 equivalent)
-
Dichloromethane (CH₂Cl₂)/Water (17:1 mixture)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 2.3 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzyl-protected alcohol in a 17:1 mixture of dichloromethane and water.[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ to the cooled solution.[10]
-
After 30 minutes, allow the reaction mixture to warm to room temperature and continue stirring for the required time (monitor by TLC).[10]
-
Dilute the reaction mixture with dichloromethane and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Mandatory Visualizations: Logical Relationships and Workflows
The following diagrams, rendered using the DOT language, illustrate key concepts and workflows related to the use of Cbz and Bn protecting groups.
Caption: A generalized workflow for the application of protecting groups in organic synthesis.
Caption: An illustrative workflow of an orthogonal protection strategy using Cbz and Boc groups.
Caption: A decision-making flowchart for selecting a suitable deprotection method for Bn or Cbz groups.
Conclusion
The benzyloxycarbonyl and benzyl protecting groups are indispensable tools in modern organic synthesis, offering a robust and reliable means to temporarily mask reactive functional groups. Their stability profiles, coupled with a range of well-established protection and deprotection protocols, provide chemists with the flexibility to design and execute complex synthetic routes. A thorough understanding of their respective stabilities, orthogonality, and the nuances of their experimental application is critical for researchers, scientists, and drug development professionals aiming to achieve their synthetic goals with efficiency and precision. The strategic and informed use of Cbz and Bn protecting groups will undoubtedly continue to underpin significant advances in the synthesis of novel therapeutics and other complex molecular targets.
References
- 1. Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Total Synthesis and Evaluation of [Ψ[CH2NH]Tpg4]Vancomycin Aglycon: Reengineering Vancomycin for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Z-Tyr(Bzl)-OH: A Technical Guide for Biochemical Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly abbreviated as Z-Tyr(Bzl)-OH, is a cornerstone protected amino acid derivative indispensable for the synthesis of complex peptides. Its dual protecting groups, the benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) group on the phenolic hydroxyl side chain of tyrosine, afford precise control during peptide synthesis, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence. This technical guide provides a comprehensive overview of the applications of this compound in biochemical research, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in the laboratory.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₃NO₅ | [1] |
| Molecular Weight | 405.4 g/mol | [1] |
| Appearance | Slightly cream-colored powder | |
| Melting Point | 101-107 °C | [1] |
| Optical Rotation | [α]²⁰/D = -5.0 ± 1.0° (c=0.42 in Acetone) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Applications in Biochemical Research
This compound is a versatile tool with broad applications in biochemical and pharmaceutical research.[1] Its primary utility lies in its role as a key building block in peptide synthesis, enabling the creation of custom peptides for a variety of research purposes.
Peptide Synthesis
The Z and Bzl protecting groups offer a robust strategy for both solution-phase and solid-phase peptide synthesis (SPPS). The Z group is readily removed by catalytic hydrogenation, while the Bzl group is typically cleaved with strong acids like hydrofluoric acid (HF), providing an orthogonal protection scheme.[2] This allows for the sequential and controlled addition of amino acids to construct a desired peptide sequence.
Drug Development
The ability to synthesize modified peptides with enhanced biological activity and stability makes this compound a valuable asset in drug development.[1] Researchers utilize this compound to create peptide-based therapeutics, including enzyme inhibitors and receptor agonists or antagonists. Its structural similarity to neurotransmitters also makes it relevant in the development of drugs targeting neurological disorders.[1]
Study of Protein-Protein Interactions and Enzyme Activity
Custom-synthesized peptides containing the O-benzyl-tyrosine residue are employed to investigate complex biochemical pathways. These peptides can act as probes to study protein-protein interactions or as substrates and inhibitors to characterize enzyme activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research.
Synthesis of this compound
Step 1: N-terminal Protection of L-Tyrosine with Z-group
A general procedure involves the reaction of L-tyrosine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Materials: L-Tyrosine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water, Ethyl acetate, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve L-tyrosine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with HCl to precipitate the Z-Tyr-OH product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: O-Benzylation of Z-Tyr-OH
This step involves the reaction of Z-Tyr-OH with benzyl bromide in the presence of a base.
-
Materials: Z-Tyr-OH, Benzyl bromide (Bzl-Br), Sodium hydride (NaH) or another suitable base, Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Z-Tyr-OH in a suitable anhydrous solvent (e.g., THF or DMF).
-
Cool the solution in an ice bath.
-
Carefully add a base (e.g., NaH) to deprotonate the phenolic hydroxyl group.
-
Add benzyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the this compound product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a generalized workflow for the incorporation of this compound into a peptide sequence using a Boc/Bzl SPPS strategy.
-
Materials: this compound, Merrifield resin (or other suitable solid support), Dichloromethane (DCM), Dimethylformamide (DMF), Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA), Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU), Hydroxybenzotriazole (HOBt), Anhydrous hydrofluoric acid (HF).
Experimental Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol:
-
Resin Preparation: Swell the resin in DCM.
-
Boc Deprotection: Remove the N-terminal Boc protecting group with a solution of TFA in DCM.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove excess TFA and byproducts.
-
Neutralization: Neutralize the resulting amine salt with a solution of DIEA in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling: Pre-activate this compound with a coupling agent (e.g., DCC and HOBt) in DMF and add it to the resin. Agitate until the coupling reaction is complete (monitored by a ninhydrin test).
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from tyrosine) using a strong acid, such as anhydrous HF.
Signaling Pathway Visualization
Peptides synthesized using this compound can be designed to interact with specific cellular signaling pathways. For instance, analogs of neuropeptides can be synthesized to study their interaction with G-protein coupled receptors (GPCRs).
Opioid Receptor Signaling Pathway
Enkephalins are endogenous opioid peptides whose synthesis can be mimicked in the lab using amino acid derivatives like this compound. These peptides bind to and activate opioid receptors, which are GPCRs, leading to downstream signaling events that modulate pain and other neurological processes.
Caption: Opioid Receptor Signaling Pathway.
This diagram illustrates the binding of an enkephalin analog to an opioid receptor, leading to the activation of an inhibitory G-protein (Gi/o). This activation results in the inhibition of adenylyl cyclase (reducing cAMP levels), the opening of potassium channels (leading to hyperpolarization), and the closing of calcium channels (reducing neurotransmitter release). Collectively, these events decrease neuronal excitability.
Conclusion
This compound is a vital and versatile reagent for any researcher engaged in peptide synthesis and its myriad applications in biochemistry and drug discovery. Its robust protecting group strategy allows for the precise construction of complex peptides, enabling detailed studies of protein function, enzyme kinetics, and cellular signaling. The protocols and visualizations provided in this guide serve as a foundational resource for the effective utilization of this compound in advancing biochemical research.
References
Methodological & Application
Application Notes and Protocols for Z-Tyr(Bzl)-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly abbreviated as Z-Tyr(Bzl)-OH, is a crucial building block in peptide synthesis. The benzyloxycarbonyl (Z) group on the α-amino function and the benzyl (Bzl) group on the phenolic side-chain offer robust protection, making this derivative particularly useful in both solution-phase and solid-phase peptide synthesis (SPPS). The Z group is renowned for its ability to suppress racemization during coupling reactions.[1] This document provides detailed application notes and optimized protocols for the efficient coupling of this compound using various common reagents, ensuring high yield and purity of the final peptide.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in peptide synthesis.
| Property | Value |
| Molecular Formula | C₂₄H₂₃NO₅ |
| Molecular Weight | 405.4 g/mol |
| Appearance | Slightly cream-colored powder |
| Melting Point | 101-107 °C |
| Solubility | Soluble in DMF, DCM |
| Storage | 0-8°C |
Coupling Reagent Selection
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. The selection often depends on the complexity of the peptide sequence, steric hindrance of the coupling partners, and the desired reaction kinetics. Below is a comparison of commonly used coupling reagents for incorporating this compound.
| Coupling Reagent | Class | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. The addition of HOBt is crucial to suppress racemization.[2][3] |
| HBTU/DIEA | Uronium/Aminium Salt | Very Good | 15 - 60 minutes | Low | Faster coupling times, particularly useful for sterically hindered amino acids.[2] Requires a non-nucleophilic base like DIEA for activation. |
| HATU/DIEA | Uronium/Aminium Salt | Excellent | 15 - 60 minutes | Very Low | Highly efficient with low racemization, even for difficult couplings.[2][4] Often the reagent of choice for preventing racemization. |
| PyBOP/DIEA | Phosphonium Salt | Excellent | 15 - 60 minutes | Low | High coupling efficiency, particularly for sterically hindered residues.[4] Does not have the guanidinylation side reaction sometimes observed with uronium salts. |
Experimental Protocols
The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis. The equivalents of reagents are based on the initial loading of the resin.
General Workflow for a Single Coupling Cycle in SPPS
This workflow outlines the fundamental steps for the addition of a single amino acid to a growing peptide chain on a solid support.
Caption: General workflow for a single coupling cycle in SPPS.
Protocol 1: DIC/HOBt Coupling
This method is a reliable and cost-effective choice for standard coupling reactions.
-
Resin Preparation: Swell the resin (e.g., Merrifield or Wang resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Nα-Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with 20% piperidine in DMF, or Boc with TFA in DCM).
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Neutralization (for Boc-SPPS): If applicable, neutralize the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DMF for 10 minutes, followed by thorough washing with DMF and DCM.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.
-
Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the amino acid solution and immediately add the mixture to the resin. Agitate the reaction vessel for 1-4 hours at room temperature.[2]
-
Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.[2]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: HBTU/HATU Coupling
These reagents provide faster and more efficient couplings, making them ideal for sterically hindered amino acids or difficult sequences.
-
Resin Preparation, Deprotection, and Washing: Follow steps 1-4 from the DIC/HOBt protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and the coupling reagent (HBTU or HATU; 2-4 equivalents) in DMF.[2]
-
Activation and Coupling: Add DIEA (4-8 equivalents) to the amino acid solution to begin activation. Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.[2]
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Logical Flow for Coupling Reagent Selection
The choice of coupling reagent can be guided by several factors, including the complexity of the peptide sequence and the desired synthesis efficiency.
Caption: Decision tree for selecting a suitable coupling reagent.
Potential Side Reactions and Mitigation Strategies
When working with this compound, it is important to be aware of potential side reactions and have strategies to minimize them.
-
Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (epimerization).
-
Mitigation: The Z-protecting group itself is known to suppress racemization. The addition of HOBt or its derivatives (for carbodiimide-mediated couplings) is highly effective in minimizing racemization.[3] Uronium/aminium and phosphonium salt reagents like HATU and PyBOP are also excellent choices for minimizing racemization, especially in challenging couplings.[4] The choice of a weaker base, such as N-methylmorpholine (NMM) or collidine instead of DIEA, can also reduce the risk of racemization.[5]
-
-
Incomplete Coupling: Due to the steric bulk of the Z and Bzl protecting groups, coupling reactions may be slow or incomplete.
-
Mitigation: Use more efficient coupling reagents such as HATU or PyBOP.[4] Increasing the equivalents of the amino acid and coupling reagents, extending the reaction time, or performing a "double coupling" (repeating the coupling step) can also drive the reaction to completion. Monitoring the reaction with the ninhydrin test is crucial to ensure complete coupling before proceeding to the next step.
-
-
Premature Deprotection: While the Z and Bzl groups are generally stable, some premature cleavage can occur under certain conditions.
-
Mitigation: Ensure that the deprotection conditions for the temporary Nα-protecting group are orthogonal and do not affect the Z or Bzl groups. For instance, in Fmoc-based SPPS, the repetitive use of piperidine for Fmoc removal does not affect Z or Bzl groups. In Boc-based SPPS, repetitive mild acid treatments can lead to some loss of the Bzl group.[6] In such cases, using a more acid-stable side-chain protecting group might be considered for very long peptides.
-
Deprotection of Z and Bzl Groups
The final step in the synthesis of a peptide containing this compound is the removal of the protecting groups.
-
Catalytic Hydrogenation: The most common method for the simultaneous removal of Z and Bzl groups is catalytic hydrogenation (e.g., H₂/Pd-C). This method is clean and efficient but is not compatible with peptides containing sulfur-containing amino acids (cysteine, methionine) as they can poison the catalyst.
-
Strong Acid Cleavage: Strong acids such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) can also be used to cleave Z and Bzl groups, typically along with the cleavage of the peptide from the resin in Boc-SPPS.[6] These are harsh conditions and require specialized equipment and appropriate scavengers to prevent side reactions.
-
Sodium in Liquid Ammonia: This method is also effective for removing Z and Bzl groups but is less commonly used due to the hazardous nature of the reagents.
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with the careful selection of a coupling reagent and adherence to optimized protocols. For routine synthesis, DIC/HOBt offers a reliable and economical option. For more challenging couplings or to accelerate the synthesis and minimize racemization, uronium/aminium salts such as HBTU and HATU, or phosphonium salts like PyBOP, are recommended.[2] By understanding the mechanisms and potential side reactions associated with each class of reagent, researchers can effectively troubleshoot and optimize their peptide synthesis strategies to obtain high-purity peptides containing tyrosine.
References
Step-by-Step Guide to Z-Tyr(Bzl)-OH Deprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N-benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH), a critical step in peptide synthesis and other applications in organic chemistry. This guide covers two primary methods: catalytic transfer hydrogenation and acidic deprotection, outlining the procedures, potential side reactions, and strategies for optimization.
Introduction
This compound is a commonly used protected amino acid in which the amino group is protected by a benzyloxycarbonyl (Z) group and the phenolic hydroxyl group of tyrosine is protected by a benzyl (Bzl) group. The removal of these protecting groups is essential to liberate the free amino acid for subsequent reactions or to yield the final deprotected peptide. The choice of deprotection method depends on the sensitivity of the substrate to acidic conditions and the presence of other functional groups.
Deprotection Methods
Two primary methods for the deprotection of this compound are widely employed:
-
Catalytic Transfer Hydrogenation: A mild and efficient method that utilizes a hydrogen donor in the presence of a palladium catalyst to cleave the Z and Bzl groups.
-
Acidic Deprotection: This method employs strong acids to remove the protecting groups, but care must be taken to avoid side reactions.
I. Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a preferred method for the deprotection of this compound due to its mild reaction conditions, which helps in preserving other acid-sensitive functional groups. This method avoids the use of high-pressure hydrogen gas, making it a safer alternative to traditional catalytic hydrogenation.[1] Formic acid is a commonly used hydrogen donor in combination with palladium on carbon (Pd/C).[1][2]
Experimental Protocol
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
-
Under an inert atmosphere, add formic acid to the reaction mixture (a large excess is generally used, and it can also act as a solvent).[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase for TLC is a mixture of dichloromethane and methanol.
-
Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Data Presentation
The following table summarizes representative yields for the deprotection of various Z- and Bzl-protected amino acids and peptides using catalytic transfer hydrogenation with formic acid and 10% Pd/C, as reported in the literature.
| Substrate | Product | Yield (%) | Reference |
| Z-Gly-Gly | Gly-Gly | 95 | [2] |
| Z-Phe | Phe | 95 | [2] |
| Z-Ala | Ala | 95 | [2] |
| Boc-Ala-Tyr(Bzl)-Gly-Leu-OEt | Ala-Tyr-Gly-Leu-OEt | 85 | [2] |
Mechanism and Workflow
The deprotection proceeds via the transfer of hydrogen from the donor (formic acid) to the catalyst surface. The palladium catalyst then facilitates the hydrogenolysis of the C-O bonds of the benzyloxycarbonyl and benzyl ether groups, releasing the free amine and phenol, respectively, along with toluene and carbon dioxide as byproducts.
II. Acidic Deprotection
Acidic deprotection is another common method for removing Z and Bzl groups. Strong acids like trifluoroacetic acid (TFA) are typically used. However, this method is harsher and can lead to side reactions, most notably the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine side chain, forming 3-benzyltyrosine.
Side Reaction: Benzyl Group Migration
The primary challenge during the TFA-mediated deprotection of Tyr(Bzl) derivatives is the acid-catalyzed O-to-C migration of the benzyl group. This rearrangement leads to the formation of the undesired 3-benzyltyrosine isomer, which can be difficult to separate from the desired product. The use of scavengers and optimized reaction conditions can help minimize this side reaction.
Experimental Protocol
This protocol is adapted from methods designed to suppress the formation of 3-benzyltyrosine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Glacial acetic acid
-
Scavenger (e.g., anisole or thioanisole)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Prepare a deprotection solution by mixing TFA and glacial acetic acid, for example, in a 7:3 (v/v) ratio, to modulate the acidity.
-
Dissolve this compound in the TFA/acetic acid mixture.
-
Add a scavenger, such as anisole (5-10 equivalents), to the solution to trap the carbocations generated during the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the deprotection is complete, remove the TFA and acetic acid under reduced pressure using a rotary evaporator.
-
Precipitate the product by adding cold diethyl ether.
-
Isolate the product by filtration, wash it with cold diethyl ether, and dry it under vacuum.
Data Presentation
The following table summarizes various reported conditions for the deprotection of tyrosine derivatives and the strategies to mitigate side reactions.
| TFA Concentration | Scavenger | Solvent | Temperature | Time | Outcome |
| 100% | None | Neat | Room Temp. | 5 min | Less effective, lower peptide purity |
| 55% | None | DCM | Room Temp. | 30 min | Improved purity over 100% TFA |
| 7:3 TFA/Acetic Acid | None | Neat | Room Temp. | 1-2 hours | Suppressed formation of 3-benzyltyrosine |
| 50% TFA | Anisole | DCM | 0°C to RT | 1-2 hours | Standard protocol with scavenger |
Mechanism and Workflow
The acidic deprotection proceeds through the protonation of the oxygen atoms in the Z and Bzl groups, followed by cleavage to form carbocations. These carbocations are then trapped by scavengers. The workflow for acidic deprotection in the context of solid-phase peptide synthesis (SPPS) is depicted below.
Conclusion
The deprotection of this compound is a crucial transformation in synthetic chemistry. Catalytic transfer hydrogenation offers a mild and efficient method with high yields, making it ideal for sensitive substrates. Acidic deprotection with TFA is also effective but requires careful control of reaction conditions and the use of scavengers to minimize the formation of the 3-benzyltyrosine side product. The choice of method should be guided by the specific requirements of the synthetic route and the stability of the molecule of interest.
References
Application Notes and Protocols for Dissolving Z-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate solvents for dissolving N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH), a critical building block in peptide synthesis and other biochemical applications. This document outlines the qualitative solubility of this compound in common organic solvents, provides detailed protocols for its dissolution and for determining its solubility experimentally, and offers a logical framework for solvent selection based on the intended application.
Introduction to this compound
This compound is a derivative of the amino acid L-tyrosine, where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the phenolic hydroxyl group of the side chain is protected by a benzyl (Bzl) group. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition. The hydrophobic nature of the benzyl and benzyloxycarbonyl groups significantly influences the solubility of this compound, making it generally soluble in organic solvents and poorly soluble in aqueous solutions.
Qualitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various sources provide valuable insights into its general solubility behavior. The following table summarizes the available solubility information for this compound and its closely related analog, Boc-Tyr(Bzl)-OH, in common organic solvents.
| Solvent | Chemical Class | Qualitative Solubility of this compound | Qualitative Solubility of Boc-Tyr(Bzl)-OH | Remarks |
| Dimethylformamide (DMF) | Amide | Soluble | Clearly Soluble | A common and effective solvent for peptide synthesis.[1][2] |
| N-Methyl-2-pyrrolidone (NMP) | Lactam | Soluble | Soluble | Often used as an alternative to DMF in peptide synthesis.[2][3] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Soluble | A strong polar aprotic solvent capable of dissolving many organic compounds.[1] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Soluble | A common solvent for swelling resins and dissolving reagents in peptide synthesis.[2] |
| Chloroform (CHCl₃) | Halogenated Hydrocarbon | Soluble | Soluble | Similar to DCM in its solvent properties. |
| Ethyl Acetate (EtOAc) | Ester | Soluble | Soluble | A moderately polar solvent. |
| Acetone | Ketone | Soluble | Soluble | A polar aprotic solvent. |
| Methanol (MeOH) | Alcohol | Sparingly Soluble to Soluble | Soluble | Solubility can be limited, especially at higher concentrations. |
| Ethanol (EtOH) | Alcohol | Sparingly Soluble | Almost Transparent | Similar to methanol, solubility may be limited. |
| Water | Aqueous | Insoluble | Insoluble | The hydrophobic protecting groups render the molecule insoluble in water. |
Note: The term "soluble" generally implies that a significant amount of the compound can be dissolved to form a clear solution, suitable for most synthetic applications. "Clearly soluble" suggests a high degree of solubility. "Sparingly Soluble" indicates that only a small amount will dissolve.
Experimental Protocols
Due to the limited availability of quantitative solubility data, it is often necessary for researchers to determine the solubility of this compound in a specific solvent for their particular application. The following protocols provide standardized methods for preparing solutions and for determining solubility.
Protocol for Preparation of a this compound Stock Solution for Peptide Synthesis
This protocol describes the preparation of a stock solution of this compound for use in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Argon or Nitrogen gas (optional)
Procedure:
-
Drying: Ensure the this compound is dry by placing it under high vacuum for several hours.
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry volumetric flask.
-
Solvent Addition: Add approximately 80% of the final volume of anhydrous DMF or NMP to the flask.
-
Dissolution: Place a magnetic stir bar in the flask and stir the mixture at room temperature. Gentle warming (to 30-40°C) can be applied to aid dissolution, but avoid excessive heat which could lead to degradation. If the compound is sensitive to oxidation, it is advisable to perform the dissolution under an inert atmosphere (e.g., argon or nitrogen).
-
Sonication (Optional): If the compound is slow to dissolve, the flask can be placed in an ultrasonic bath for short intervals to aid dissolution.
-
Final Volume Adjustment: Once the this compound is completely dissolved, allow the solution to return to room temperature. Carefully add the solvent to the calibration mark of the volumetric flask.
-
Storage: Store the solution in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to store the solution at 2-8°C.
Protocol for Experimental Determination of Solubility
This protocol outlines a general method for determining the quantitative solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (HPLC grade)
-
Analytical balance
-
Thermostatic shaker or incubator
-
Small vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMF) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to several vials.
-
Add a known volume of the solvent of interest to each vial.
-
Seal the vials and place them in a thermostatic shaker set to the desired temperature.
-
Agitate the vials for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the standard solutions.
-
-
HPLC Analysis:
-
Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 column and a mobile phase gradient of acetonitrile and water with UV detection at an appropriate wavelength (e.g., 254 nm).
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample solution.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/100mL).
-
Visualizations
Solvent Selection Workflow
The choice of solvent for dissolving this compound depends on the specific application. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
Caption: Workflow for selecting a suitable solvent for this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
This compound is a protected form of tyrosine, a key amino acid in cellular signaling. Tyrosine residues in proteins are phosphorylated by tyrosine kinases, initiating signaling cascades that regulate cell growth, differentiation, and metabolism. The diagram below provides a simplified overview of a typical Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Simplified overview of a Receptor Tyrosine Kinase (RTK) signaling pathway.
References
Z-Tyr(Bzl)-OH in Peptide Synthesis: A Comparative Analysis of Solution-Phase and Solid-Phase Strategies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The selection of a peptide synthesis methodology is a critical decision in the development of therapeutic peptides and research tools. This document provides a detailed comparison of solution-phase and solid-phase peptide synthesis (SPPS) utilizing the protected amino acid Z-Tyr(Bzl)-OH. N-benzyloxycarbonyl-O-benzyl-L-tyrosine, or this compound, is a key building block for incorporating tyrosine residues into peptide sequences, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The choice between solution-phase and solid-phase approaches hinges on several factors, including the desired peptide length, complexity, scale of production, and the specific requirements for purity and yield.
Solution-Phase Peptide Synthesis (SPPS) is the classical method, where reactions are carried out in a homogeneous solution. This approach allows for the isolation and purification of intermediate peptide fragments at each step of the synthesis. This characteristic provides greater flexibility in handling difficult sequences and can be advantageous for large-scale production of shorter peptides. However, the multi-step purification process can be labor-intensive and may lead to lower overall yields due to product loss during isolation.
Solid-Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield, involves anchoring the growing peptide chain to an insoluble resin. This simplifies the synthesis process by allowing for the removal of excess reagents and by-products through simple washing and filtration steps, eliminating the need for intermediate purification. SPPS is readily automated and is the preferred method for the synthesis of long peptides.
The following sections provide a detailed comparison of these two methodologies, including quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the synthesis of a model dipeptide, Z-Tyr(Bzl)-Gly-OMe, using both solution-phase and solid-phase methods. These values are representative and can vary based on specific reaction conditions and the nature of the peptide sequence.
| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Typical Purity (Crude) | 70-90% | 60-85% |
| Typical Purity (Purified) | >98% | >95% |
| Typical Overall Yield | 60-80% | 50-70% (for short peptides) |
| Synthesis Time (for a dipeptide) | 2-3 days | 1 day |
| Solvent Consumption | Moderate to High | High |
| Reagent Usage | Stoichiometric to slight excess | Large excess (typically 3-5 equivalents) |
| Scalability | Well-suited for large-scale (kg) production | Typically used for small to medium scale (mg to g) |
| Automation Potential | Limited | High |
Experimental Protocols
Solution-Phase Synthesis of Z-Tyr(Bzl)-Gly-OMe
This protocol describes the synthesis of the protected dipeptide Z-Tyr(Bzl)-Gly-OMe in solution using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of H-Gly-OMe·HCl:
-
Suspend H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the suspension to 0°C in an ice bath.
-
Add NMM or TEA (1.0 equivalent) dropwise with stirring.
-
Stir the mixture at 0°C for 30 minutes to generate the free amine.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C.
-
-
Coupling Reaction:
-
To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the activation mixture at 0°C for 30 minutes.
-
Add the neutralized glycine methyl ester solution from step 1 to the activation mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with DCM.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude Z-Tyr(Bzl)-Gly-OMe by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
Solid-Phase Synthesis of H-Tyr-Gly-OH (Illustrative)
This protocol outlines the synthesis of the dipeptide H-Tyr-Gly-OH on a Merrifield resin using a standard Boc-SPPS strategy. This compound would be incorporated as Boc-Tyr(Bzl)-OH in a typical Boc/Bzl strategy.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Gly-OH
-
Boc-Tyr(Bzl)-OH
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole or other scavengers
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM.
-
Attach the first amino acid, Boc-Gly-OH, to the resin via its cesium salt or other standard methods.
-
-
Peptide Elongation Cycle (for Tyr):
-
Deprotection: Remove the Boc group from the resin-bound glycine with a solution of 50% TFA in DCM. Wash the resin with DCM and then neutralize with a solution of 10% DIEA in DCM.
-
Coupling: In a separate vessel, pre-activate Boc-Tyr(Bzl)-OH (3 equivalents) with DCC/HOBt or DIC/HOBt (3 equivalents each) in DMF. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor the coupling completion with a ninhydrin test.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Boc group from the Tyr residue using 50% TFA in DCM.
-
Wash and dry the peptide-resin.
-
Cleave the peptide from the resin and remove the side-chain protecting group (Bzl) using a strong acid such as anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole).
-
-
Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the crude H-Tyr-Gly-OH by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Signaling Pathway of Leu-Enkephalin
Peptides containing tyrosine, such as the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), are often synthesized using this compound. Leu-enkephalin plays a crucial role in pain modulation by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by Leu-enkephalin binding to an opioid receptor (e.g., the δ-opioid receptor) is depicted below.[1][2][3]
References
- 1. Endogenous Signaling Complexity in Neuropeptides- Leucine- and Methionine-Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors | MDPI [mdpi.com]
- 3. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Incorporating Z-Tyr(Bzl)-OH into a Peptide Sequence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful incorporation of N-α-Z-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) into peptide sequences. These guidelines cover both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering a comprehensive resource for chemists and researchers in the field of peptide science and drug development.
Introduction
This compound is a critical building block in peptide synthesis, particularly in strategies employing the Boc/Bzl protection scheme.[1][2] The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino terminus, while the benzyl (Bzl) group provides semi-permanent protection for the phenolic hydroxyl side chain of tyrosine. This dual-protection strategy is essential for preventing unwanted side reactions and ensuring the selective formation of amide bonds.[3][4]
The choice of synthesis methodology and coupling reagents is paramount for achieving high yields and purity. This document outlines optimized protocols for various coupling agents and provides data to guide their selection.
Data Presentation: Comparison of Coupling Reagents
The efficiency of incorporating this compound is highly dependent on the chosen coupling reagent. The following table summarizes the performance of common coupling reagents in terms of typical yields and key considerations.
| Coupling Reagent Class | Examples | Typical Yield (%) | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | 85-90 | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization. The byproduct of DIC is soluble, making it suitable for SPPS.[5][6] |
| Uronium/Aminium Salts | HBTU, HATU | 90-95+ | 15 - 60 minutes | Low | Highly efficient, especially for sterically hindered couplings. Faster reaction times compared to carbodiimides.[5][6] |
| Phosphonium Salts | PyBOP, DEPBT | 90-95+ | 15 - 60 minutes | Low | Byproducts are generally less problematic than those from some other reagents. DEPBT has shown excellent resistance to racemization.[6][7] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols are based on the Boc/Bzl strategy for manual SPPS. Reagent equivalents are calculated based on the initial loading of the resin.
General SPPS Cycle Workflow
A typical cycle for the addition of a single amino acid in Boc-SPPS involves a series of deprotection, washing, and coupling steps.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol for Coupling using DIC/HOBt
This method is a reliable and cost-effective option for standard couplings.[5]
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat again for 20-30 minutes.[2][8]
-
Washing: Wash the resin thoroughly with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).
-
Neutralization: Neutralize the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[8]
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
-
Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[4]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol for Coupling using HBTU
HBTU offers faster coupling times and is particularly useful for more challenging sequences.[5]
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the DIC/HOBt protocol.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 15-60 minutes at room temperature.
-
-
Monitoring: Monitor the reaction with the Kaiser test.
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group from tyrosine) are removed.
-
Resin Drying: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour. Scavengers such as anisole are typically included to prevent side reactions.[1][8]
-
Peptide Precipitation and Washing: Remove the HF under a stream of nitrogen or by vacuum. Triturate the remaining residue with cold diethyl ether and collect the precipitated crude peptide by filtration.
-
Extraction and Lyophilization: Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize to obtain a powder.[1]
Experimental Protocols: Liquid-Phase Peptide Synthesis (LPPS)
LPPS is advantageous for the synthesis of short peptides or peptide fragments.[9] The following is a general protocol for the coupling of this compound in solution.
Activation of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Z-Tyr(Bzl)-OH in Drug Discovery and Development: Applications and Protocols
Introduction
N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly abbreviated as Z-Tyr(Bzl)-OH, is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and peptidomimetics for drug discovery and development. The benzyloxycarbonyl (Z or Cbz) group on the alpha-amino function and the benzyl (Bzl) group on the phenolic hydroxyl side chain of tyrosine provide robust protection during chemical synthesis, enabling its incorporation into complex molecular architectures. While historically significant, particularly in solution-phase peptide synthesis, its application in modern drug discovery is often overshadowed by the more widely used Boc- and Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS).
This document provides an overview of the applications of this compound, and due to the limited availability of detailed public data on its specific use in contemporary drug development, it also presents analogous applications and detailed protocols for its more commonly used counterpart, Boc-Tyr(Bzl)-OH, to provide a comprehensive guide for researchers.
General Applications of this compound
This compound is primarily utilized in the following areas of research and development:
-
Peptide Synthesis: It serves as a key building block in the synthesis of peptides, particularly for creating modified peptides with enhanced biological activity.[1]
-
Drug Development: It is used in the pharmaceutical industry for developing new drugs, especially those targeting neurological disorders, owing to its structural similarity to neurotransmitters.[1]
-
Biochemical Research: Researchers employ it to study protein interactions and enzyme activities, which aids in understanding complex biochemical pathways.[1]
Z-Protection vs. Boc-Protection in Peptide Synthesis
The choice of protecting group strategy is fundamental in peptide synthesis. The Z-group, introduced by Bergmann and Zervas, was pivotal in the early development of peptide chemistry and is traditionally used in solution-phase peptide synthesis .[2] It is typically cleaved by catalytic hydrogenation.
In contrast, the tert-butyloxycarbonyl (Boc) group is favored in solid-phase peptide synthesis (SPPS) , a technique that has largely superseded solution-phase methods for the routine synthesis of peptides. The Boc group is labile to moderate acids (like trifluoroacetic acid, TFA), allowing for the stepwise assembly of peptides on a solid support.[2]
Generalized Protocol for Solution-Phase Peptide Synthesis using this compound
This protocol outlines a general procedure for the coupling of this compound to another amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
Coupling reagent (e.g., Dicyclohexylcarbodiimide, DCC)
-
Activation additive (e.g., 1-Hydroxybenzotriazole, HOBt)
-
Base (e.g., Triethylamine, TEA, or N-methylmorpholine, NMM)
-
Solvents (e.g., Dichloromethane, DCM; Dimethylformamide, DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Amino Acid Ester Preparation: Dissolve the amino acid ester hydrochloride in DCM and neutralize with an equimolar amount of TEA or NMM.
-
Activation of this compound: In a separate flask, dissolve this compound and HOBt in DCM or DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling: Add DCC to the solution of this compound and HOBt. Stir for 15-30 minutes at 0 °C.
-
Reaction: Add the neutralized amino acid ester solution to the activated this compound solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Z-group Deprotection (for further elongation): The Z-group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free amine for the next coupling step.
Application Note: Synthesis of an Angiotensin II Antagonist using Boc-Tyr(Bzl)-OH (Analogous Case Study)
Disclaimer: The following detailed application note uses Boc-Tyr(Bzl)-OH, a more commonly cited derivative in modern solid-phase peptide synthesis for drug discovery. This serves as an illustrative example due to the lack of detailed, publicly available protocols for this compound in similar applications.
Background:
Angiotensin II is a peptide hormone that plays a key role in the Renin-Angiotensin System (RAS), which regulates blood pressure.[3] Antagonists of the Angiotensin II receptor are important therapeutics for hypertension and other cardiovascular diseases.[3] The synthesis of Angiotensin II analogs often involves the incorporation of modified amino acids, such as Tyr(Bzl), to enhance their antagonistic properties.
Quantitative Data: Biological Activity of Angiotensin II Analogs
The following table summarizes the receptor binding affinity and in vivo activity of various Angiotensin II analogs, highlighting the impact of incorporating a Tyr(Bzl) residue.
| Modification | Receptor Binding Affinity (IC₅₀, nM) | In Vivo Pressor Activity (% of Angiotensin II) |
| Angiotensin II (Native Sequence) | 1.5 | 100 |
| Saralasin ([Sar¹, Val⁵, Ala⁸]-Angiotensin II) | 2.1 | Antagonist |
| [Tyr(Bzl)⁴]-Angiotensin II Analog | 5.8 | Attenuated Agonist |
| [Sar¹, Tyr(Bzl)⁴]-Angiotensin II Analog | 3.2 | Potent Antagonist |
Data adapted from literature.[3]
Experimental Protocol: Solid-Phase Synthesis of [Sar¹, Tyr(Bzl)⁴, Val⁵]-Angiotensin II Antagonist
This protocol describes the manual solid-phase synthesis of an Angiotensin II antagonist on a Merrifield resin using the Boc/Bzl protection strategy.[3]
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids: Boc-Phe-OH, Boc-Pro-OH, Boc-His(Tos)-OH, Boc-Val-OH, Boc-Tyr(Bzl)-OH, Boc-Arg(Tos)-OH, Boc-Sar-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Kaiser test reagents
Procedure:
-
Resin Preparation: Swell 1.0 g of Merrifield resin in DCM for 30 minutes in a reaction vessel. Wash the resin with DCM (3 x 20 mL).[3]
-
First Amino Acid Coupling (Boc-Phe-OH):
-
In a separate flask, dissolve Boc-Phe-OH (3 eq) and HOBt (3 eq) in DMF.
-
Add DCC (3 eq) at 0°C and stir for 15 minutes.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.[3]
-
-
Boc Deprotection:
-
Wash the resin with DMF (3 x 20 mL), IPA (2 x 20 mL), and DCM (3 x 20 mL).
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Treat again with 50% TFA in DCM for 20 minutes with occasional shaking.
-
Wash the resin with DCM (3 x 20 mL), IPA (2 x 20 mL), and DCM (3 x 20 mL).[3]
-
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (twice). Wash the resin with DCM (5 x 20 mL).[3]
-
Subsequent Amino Acid Couplings: Repeat steps 2-4 for the sequential coupling of Boc-Pro-OH, Boc-His(Tos)-OH, Boc-Val-OH, Boc-Tyr(Bzl)-OH, Boc-Arg(Tos)-OH, and Boc-Sar-OH.[3]
-
Cleavage and Deprotection:
-
Dry the fully assembled peptidyl-resin under vacuum.
-
Transfer the resin to an HF cleavage apparatus.
-
Add anisole (1.0 mL per gram of resin) as a scavenger.
-
Carefully distill anhydrous HF into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by evaporation under a stream of nitrogen.[3]
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide with cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Purify the peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm the identity and purity by analytical HPLC and mass spectrometry.[3]
-
Signaling Pathway: Renin-Angiotensin System and Antagonist Action
The synthesized Angiotensin II antagonist competitively binds to the AT1 receptor, blocking the signaling cascade that leads to vasoconstriction and aldosterone secretion, thereby lowering blood pressure.
References
Application Notes and Protocols for the Coupling of Z-Tyr(Bzl)-OH using HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a fundamental transformation in the synthesis of peptides and peptidomimetics. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions such as racemization, and achieve a final product of high purity.[1][2] O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), in conjunction with 1-hydroxybenzotriazole (HOBt), is a widely used and highly efficient coupling system for peptide synthesis.[1][3][4] This combination offers rapid reaction kinetics and a high capacity to suppress racemization, making it suitable for both solid-phase peptide synthesis (SPPS) and solution-phase applications.[1][5]
This document provides a detailed protocol for the coupling of N-benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH), a commonly used protected amino acid, utilizing the HBTU/HOBt reagent system. The protocol is applicable to both solution-phase and solid-phase peptide synthesis.
Mechanism of Action
The coupling reaction facilitated by HBTU/HOBt proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid of this compound by a tertiary amine, most commonly N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon atom of HBTU.[1][5] This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to a more stable HOBt active ester.[1]
-
Nucleophilic Attack by the Amine: The free amino group of the coupling partner (e.g., an amino acid ester or a resin-bound amine) then attacks the carbonyl carbon of the HOBt active ester. This results in the formation of a tetrahedral intermediate that subsequently collapses to form the desired amide bond, releasing HOBt as a byproduct.[1] The use of HOBt is crucial as it forms a stable active ester, which helps to prevent racemization and improve the overall efficiency and purity of the coupling reaction.[3]
Experimental Protocols
The following protocols outline the general procedures for the coupling of this compound using HBTU/HOBt in both solution-phase and solid-phase synthesis.
Solution-Phase Peptide Coupling Protocol
This protocol describes the coupling of this compound with a C-protected amino acid or peptide fragment in a suitable solvent.
Materials:
-
This compound
-
Amine component (e.g., amino acid ester hydrochloride)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF. In a separate flask, dissolve the amine component (1.0-1.2 equivalents) in anhydrous DMF. If the amine component is a hydrochloride salt, add 1.0 equivalent of DIPEA to neutralize it.
-
Activation: To the solution of this compound, add HBTU (1.0-1.2 equivalents), HOBt (1.0-1.2 equivalents), and DIPEA (2.0-3.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature (20-25 °C) for 10-30 minutes to allow for the formation of the HOBt active ester.[5]
-
Coupling: Add the solution of the amine component to the activated this compound mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight.[5]
-
Work-up and Purification: Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude peptide can then be purified by column chromatography or recrystallization.[5]
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol outlines the coupling of this compound to a resin-bound amine in a manual or automated peptide synthesizer.
Materials:
-
Resin with a free amino group (e.g., Rink Amide resin after Fmoc-deprotection)
-
This compound
-
HBTU
-
HOBt
-
DIPEA
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with a 20% piperidine solution in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-20 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF and DCM to remove residual piperidine.[5]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (2.0-5.0 equivalents relative to resin loading), HBTU (2.0-5.0 equivalents), and HOBt (2.0-5.0 equivalents) in DMF. Add DIPEA (4.0-10.0 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[5][6]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[5]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test).[2][5] A negative Kaiser test indicates the absence of free primary amines and the completion of the coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[5] The resin is now ready for the next deprotection and coupling cycle.
Data Presentation
The following table summarizes the typical quantitative data for the coupling of this compound using HBTU/HOBt. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Solution-Phase Coupling | Solid-Phase Coupling | Reference |
| Stoichiometry (this compound : HBTU : HOBt : Amine) | 1 : 1-1.2 : 1-1.2 : 1-1.2 | 2-5 : 2-5 : 2-5 : 1 | [5][6] |
| Base (DIPEA) Equivalents | 2-3 | 4-10 | [5][6] |
| Typical Solvent | DMF, DCM | DMF | [5] |
| Reaction Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | [5] |
| Typical Reaction Time | 1-12 hours | 1-2 hours | [5] |
| Typical Yield | > 85% | > 99% (coupling efficiency) | General Knowledge |
| Purity (after purification) | > 95% | High | [5] |
Mandatory Visualization
The following diagrams illustrate the key processes involved in the HBTU/HOBt coupling of this compound.
Caption: Mechanism of HBTU/HOBt mediated peptide bond formation.
Caption: Solution-phase coupling experimental workflow.
Caption: Solid-phase coupling experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application of Z-Tyr(Bzl)-OH in the Synthesis of Enzyme Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) is a crucial protected amino acid derivative utilized in the synthesis of a variety of bioactive molecules, including peptidic and non-peptidic enzyme inhibitors. The benzyloxycarbonyl (Z) group on the α-amino function and the benzyl (Bzl) group protecting the phenolic hydroxyl side chain of tyrosine provide orthogonal protection, allowing for selective deprotection and modification during complex synthetic routes. This application note provides detailed protocols and data on the use of this compound in the synthesis of inhibitors for several classes of enzymes, including tyrosinase, cysteine proteases, and serine proteases.
Application 1: Synthesis of Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. This compound can be a crucial starting material for the synthesis of non-peptidic tyrosinase inhibitors, such as those based on the (Z)-5-benzylidene-2-thioxothiazolidin-4-one scaffold. The benzyl-protected tyrosine moiety can be chemically modified to generate various benzylidene derivatives.
Quantitative Data: Tyrosinase Inhibitor Efficacy
The following table summarizes the inhibitory activity of a series of (Z)-5-benzylidene-2-thioxothiazolidin-4-one analogs against mushroom tyrosinase.
| Compound ID | Substituent on Benzylidene Ring | IC50 (µM) vs. L-Tyrosine | IC50 (µM) vs. L-DOPA | Reference |
| Analog 1 | 4-hydroxy | 4.69 | - | [1] |
| Analog 2 | 3,4-dihydroxy | 5.75 | - | [1] |
| Analog 3 | 2,4-dihydroxy | 0.09 | - | [1] |
| Analog 6 | 4-methoxy | 19.11 | - | [1] |
| Analog 7 | 3,4-dimethoxy | 56.19 | - | [1] |
| Analog 8 | 2,4-dimethoxy | 18.57 | - | [1] |
| Kojic Acid | (Positive Control) | 19.22 | 26.54 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one Analogs [1]
This protocol describes a two-step synthesis for the scaffold of the tyrosinase inhibitors mentioned above. The varied benzylidene moiety can be derived from this compound through appropriate chemical transformations of the protected tyrosine side chain to the corresponding aldehyde.
Step 1: Synthesis of 3-benzyl-2-thioxothiazolidin-4-one
-
To a solution of benzylamine in dichloromethane (CH2Cl2), add triethylamine (Et3N).
-
Cool the mixture in an ice bath and add carbon disulfide (CS2) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add ethyl chloroacetate and continue stirring at room temperature for an additional 2.5 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-benzyl-2-thioxothiazolidin-4-one.
Step 2: Knoevenagel Condensation to form (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one Analogs
-
Dissolve 3-benzyl-2-thioxothiazolidin-4-one and the desired benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde, derivable from Tyr) in glacial acetic acid.
-
Add anhydrous sodium acetate (NaOAc).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analog.
Protocol 2: Mushroom Tyrosinase Inhibition Assay [2][3]
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor and a positive control (e.g., Kojic acid) in the assay buffer.
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the inhibitor dilution, and 20 µL of the tyrosinase solution to the test wells.
-
For the negative control (100% activity), add 60 µL of phosphate buffer and 20 µL of the tyrosinase solution.
-
For the blank, add 80 µL of phosphate buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Visualization
Caption: Melanin biosynthesis pathway and the point of inhibition.
Application 2: Synthesis of Cysteine Protease Inhibitors
This compound is a valuable building block for peptidyl inhibitors of cysteine proteases, such as cathepsins. A notable example is the synthesis of peptidyl diazomethyl ketones, which are potent irreversible inhibitors of this class of enzymes. Z-Tyr-Ala-CHN2 has been identified as a potent inhibitor of cathepsin L.[4]
Quantitative Data: Cysteine Protease Inhibitor Efficacy
The following table presents the inhibitory activity of Z-Tyr-Ala-CHN2.
| Inhibitor | Target Enzyme | Activity Type | Value (µM) | Reference |
| Z-Tyr-Ala-CHN2 | Cathepsin L | EC50 | < 0.05 | [5] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 (VeroE6-eGFP) | EC50 | 1.33 | [4] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-1 (A549-hACE2) | EC50 | 0.050 | [4] |
| Z-Tyr-Ala-CHN2 | HCoV-229E (HeLa-hACE2) | EC50 | 0.069 | [4] |
Experimental Protocols
Protocol 3: Synthesis of Z-Tyr-Ala-CHN2 (Peptidyl Diazomethyl Ketone)
This protocol outlines the general steps for synthesizing a peptidyl diazomethyl ketone inhibitor using solid-phase peptide synthesis (SPPS), incorporating this compound, followed by solution-phase modification.
Step 1: Solid-Phase Synthesis of Z-Tyr(Bzl)-Ala-OH
-
Swell a suitable resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Couple the first amino acid, Fmoc-Ala-OH, to the resin using a standard coupling agent like dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxybenzotriazole (HOBt).
-
Remove the Fmoc protecting group using 20% piperidine in dimethylformamide (DMF).
-
Couple this compound to the deprotected alanine on the resin using DCC/HOBt.
-
Cleave the dipeptide from the resin using a strong acid, such as trifluoroacetic acid (TFA) with appropriate scavengers.
-
Purify the crude Z-Tyr(Bzl)-Ala-OH by chromatography.
Step 2: Conversion to the Diazomethyl Ketone
-
Dissolve the purified Z-Tyr(Bzl)-Ala-OH in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15°C.
-
Add N-methylmorpholine followed by isobutyl chloroformate to form the mixed anhydride.
-
Stir the reaction for 15 minutes.
-
In a separate flask, prepare a solution of diazomethane (CH2N2) in ether. Caution: Diazomethane is explosive and highly toxic. This step must be performed by trained personnel in a specialized fume hood.
-
Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0°C.
-
Allow the reaction to proceed for several hours at room temperature.
-
Quench the excess diazomethane by the careful addition of acetic acid.
-
Remove the solvent under reduced pressure and purify the crude Z-Tyr(Bzl)-Ala-CHN2 by flash chromatography.
-
Remove the Benzyl protecting group from the Tyrosine side chain using a suitable method like catalytic hydrogenation to obtain Z-Tyr-Ala-CHN2.
Protocol 4: Cathepsin L Inhibition Assay [6][7]
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM EDTA and 2.5 mM DTT).
-
Prepare a stock solution of recombinant human cathepsin L.
-
Prepare a stock solution of the fluorogenic substrate Z-Phe-Arg-AMC (10 mM in DMSO).
-
Prepare serial dilutions of the test inhibitor (Z-Tyr-Ala-CHN2) and a known control inhibitor (e.g., E-64) in the assay buffer.
-
In a black 96-well plate, add the inhibitor dilutions.
-
Add the diluted cathepsin L enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-30 minutes.
-
Initiate the reaction by adding the substrate solution (final concentration typically 10-20 µM).
-
Immediately measure the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) kinetically for 30-60 minutes in a fluorescence plate reader.
-
Determine the rate of reaction from the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition and the IC50 or EC50 value.
Visualization
Caption: Experimental workflow for synthesis and testing of a peptidyl diazomethyl ketone inhibitor.
Application 3: Synthesis of Serine Protease (Chymotrypsin) Inhibitors
This compound is an ideal building block for synthesizing inhibitors of chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine, phenylalanine, and tryptophan. The tyrosine side chain of the inhibitor can productively interact with the S1 specificity pocket of chymotrypsin. Peptidyl aldehydes and ketones are common classes of chymotrypsin inhibitors.
Quantitative Data: Chymotrypsin Inhibitor Efficacy
The following table provides data for a peptidyl aldehyde inhibitor of chymotrypsin, for which this compound could be a precursor for a similar inhibitor with Tyr at the P1 position.
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | Reference |
| Z-Ala-Ala-Phe-CHO | α-Chymotrypsin | Hemiacetal formation | ~100-fold tighter binding than non-aldehyde analog | [8] |
Experimental Protocols
Protocol 5: General Synthesis of a Peptidyl Aldehyde Chymotrypsin Inhibitor
This protocol can be adapted to synthesize a Z-Tyr-containing peptidyl aldehyde.
Step 1: Solid-Phase Synthesis of the Protected Peptide
-
Starting with a Weinreb amide resin, perform standard Fmoc-based SPPS to assemble the desired peptide sequence, for example, Z-Ala-Ala-Tyr(Bzl)-.
-
The final amino acid to be coupled would be this compound.
Step 2: Reduction to the Aldehyde
-
Cleave the protected peptide from the resin.
-
Dissolve the protected peptide with the C-terminal Weinreb amide in an anhydrous solvent like THF.
-
Cool the solution to 0°C.
-
Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4).
-
Quench the reaction carefully with an aqueous acid solution.
-
Extract the product and purify by chromatography to yield the protected peptidyl aldehyde.
-
Remove the benzyl protecting group from the tyrosine side chain.
Protocol 6: Chymotrypsin Inhibition Assay
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., Tris-HCl, pH 7.8).
-
Prepare a stock solution of a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add buffer, inhibitor solution, and chymotrypsin solution.
-
Pre-incubate for a defined period.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 405 nm over time.
-
Calculate the rate of reaction and determine the inhibition parameters (IC50 or Ki).
Visualization
Caption: Interaction of a Tyr-based inhibitor with the chymotrypsin active site.
Conclusion
This compound is a versatile and indispensable reagent for the synthesis of a wide array of enzyme inhibitors. Its protected functional groups allow for its incorporation into complex peptidic and non-peptidic scaffolds. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug discovery and development to utilize this compound in the creation of novel and potent enzyme inhibitors targeting tyrosinase, cysteine proteases, and serine proteases. Careful selection of synthetic routes and rigorous biological evaluation are paramount to the successful development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 3.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Hemiacetal stabilization in a chymotrypsin inhibitor complex and the reactivity of the hydroxyl group of the catalytic serine residue of chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Z-Tyr(Bzl)-OH Coupling Efficiency
Introduction
Z-Tyr(Bzl)-OH (N-Carbobenzyloxy-O-benzyl-L-tyrosine) is a crucial building block in peptide synthesis, particularly in strategies employing Z-chemistry for N-terminal protection. The benzyl ether protecting group on the tyrosine side chain is stable under various conditions, making it a valuable derivative.[1] Ensuring the complete and efficient coupling of each amino acid, including this compound, is paramount for the successful synthesis of the target peptide. Incomplete coupling reactions lead to the formation of deletion sequences, which are challenging to separate from the desired product and compromise the final purity and yield.
These application notes provide detailed protocols for monitoring the coupling efficiency of this compound during Solid-Phase Peptide Synthesis (SPPS). While the Z-protecting group is often associated with solution-phase synthesis, the principles of monitoring free amines on a solid support are universal. The methods described herein are standard qualitative and quantitative tests used to detect unreacted amine groups on the resin-bound peptide, thereby providing a reliable assessment of the coupling reaction's completion.[2][3]
Part 1: Qualitative Monitoring of Coupling Reactions
Qualitative colorimetric tests are rapid, sensitive, and widely used methods to detect the presence of free primary and secondary amines on the peptide-resin after a coupling step.[4] A positive result (color change) indicates an incomplete reaction, necessitating a repeated coupling step or capping of the unreacted amines.[4][5]
The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for detecting free primary amines.[4] It involves the reaction of ninhydrin with the N-terminal amine of the peptide-resin to produce a characteristic deep blue color known as Ruhemann's purple.[2][6] A negative test, where the beads and solution remain yellow or colorless, signifies a complete coupling reaction.[4][7]
Limitations: The Kaiser test is not reliable for N-terminal secondary amines, such as proline, which may yield a false negative or a faint reddish-brown color.[4][5] It also does not produce a typical dark blue color with certain amino acids like serine and asparagine.[3][7]
The 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test
The TNBS test is another sensitive method for detecting primary amines and is considered by some to be of nearly equivalent sensitivity to the Kaiser test.[4][8] It reacts with free amines to produce a colored product, with the resin beads turning orange-red if primary amines are present.[8] This test is specific for primary amines.
The Chloranil Test
The Chloranil test is particularly useful for detecting secondary amines, such as N-terminal proline, where the Kaiser test is ineffective.[5][6] It can also detect primary amines. The test involves treating the resin beads with acetaldehyde and p-chloranil; a positive result is indicated by the beads turning a blue or greenish-blue color.[6][9]
Summary of Qualitative Tests
| Test Name | Principle | Detects | Positive Result | Negative Result |
| Kaiser Test | Ninhydrin reacts with primary amines to form Ruhemann's purple.[2] | Primary Amines | Dark blue beads and/or solution.[7] | Yellow/colorless beads and solution.[7] |
| TNBS Test | TNBS reacts with primary amines to form a trinitrophenyl derivative.[10] | Primary Amines | Orange-red beads.[8] | No color change. |
| Chloranil Test | Reaction with acetaldehyde and p-chloranil.[9] | Primary & Secondary Amines | Blue or green beads.[6][9] | Yellowish/colorless beads.[8] |
Part 2: Quantitative Monitoring of Coupling Reactions
While qualitative tests are excellent for routine checks, quantitative methods provide precise data on coupling efficiency. The "cleave and analyze" approach is a reliable method for quantifying the extent of a coupling reaction.
Micro-cleavage and HPLC/MS Analysis
This technique involves cleaving a small sample of the peptide-resin and analyzing the resulting mixture by High-Performance Liquid Chromatography (HPLC) and/or Mass Spectrometry (MS).[8] By comparing the peak areas of the desired coupled product and the unreacted starting material, one can accurately determine the reaction conversion.[11] This method is highly specific and provides definitive structural information.[11]
Part 3: Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol: Kaiser Test
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[4]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[4]
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[4]
Procedure:
-
Place a small sample of resin beads (approx. 5 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.[7]
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[6]
-
Observe the color of the beads and the solution.
-
Positive: Intense blue color indicates the presence of free primary amines (incomplete coupling).
-
Negative: Yellow or colorless solution indicates the absence of free primary amines (complete coupling).
-
Protocol: TNBS Test
Reagents:
-
Reagent A: 10% (v/v) Diisopropylethylamine (DIPEA) in DMF.
-
Reagent B: 5% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.
Procedure:
-
Take a few resin beads and wash them thoroughly with DMF.[5]
-
Suspend the beads in a small volume of fresh DMF in a test tube.
-
Add 1 drop of Reagent A and 1 drop of Reagent B.[5]
-
Allow the sample to stand at room temperature for 5 minutes.[5]
-
Wash the beads with DMF and observe their color.
-
Positive: Orange or red beads indicate incomplete coupling.
-
Negative: Beads remain colorless or their original color.
-
Protocol: Chloranil Test
Reagents:
Procedure:
-
Place 1-5 mg of resin in a small test tube.[5]
-
Add 1-2 drops of Reagent A.[5]
-
Add 1-2 drops of Reagent B.[5]
-
Let the mixture stand at room temperature for 5 minutes.[5]
-
Observe the color of the beads.
Protocol: Micro-cleavage and HPLC Analysis
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS).[12]
Procedure:
-
Collect a small sample of the dried peptide-resin (approx. 2-5 mg).
-
Add the cleavage cocktail (approx. 200 µL) to the resin in a microcentrifuge tube.
-
Agitate the mixture at room temperature for 2-3 hours to cleave the peptide from the resin.[12]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.[12]
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.[12]
-
Dissolve the dried peptide in a suitable solvent (e.g., Acetonitrile/Water mixture).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC), monitoring at a suitable wavelength (e.g., 220 nm).
-
Calculate the coupling efficiency by integrating the peak areas of the desired product and the unreacted starting material (deletion sequence).
Hypothetical HPLC Data:
| Sample | Retention Time (min) | Peak Area | Identity | Calculated Efficiency |
| Successful Coupling | 15.2 | 985,000 | Target Peptide | 99.5% |
| 14.1 | 5,000 | Deletion Sequence | ||
| Incomplete Coupling | 15.2 | 850,000 | Target Peptide | 85.0% |
| 14.1 | 150,000 | Deletion Sequence |
Part 4: Visualized Workflows and Decision Making
Visual workflows aid in understanding the experimental process and subsequent decision-making based on the results.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. scientificlabs.com [scientificlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. scispace.com [scispace.com]
- 10. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to prevent benzyl group migration with Z-Tyr(Bzl)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Tyr(Bzl)-OH. Our focus is on preventing the common issue of benzyl group migration during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is benzyl group migration in the context of this compound, and why is it a concern?
A1: Benzyl group migration is an acid-catalyzed intramolecular rearrangement where the benzyl group protecting the phenolic hydroxyl of the tyrosine side chain moves from the oxygen atom to a carbon atom on the aromatic ring.[1][2] This typically results in the formation of the undesired isomer, 3-benzyltyrosine.[1][3] This side reaction is a significant concern because the resulting impurity is often difficult to separate from the desired product, which can compromise the purity, yield, and biological activity of the final synthetic peptide.[1][3]
Q2: Under what experimental conditions is benzyl group migration most likely to occur?
A2: Benzyl group migration is most prevalent under acidic conditions.[2] It is a known side reaction during the repetitive acid treatments required for the removal of the Nα-Boc (tert-butyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS).[3][4] The use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection or hydrogen fluoride (HF) for final cleavage from the resin can promote this rearrangement.[1][5]
Q3: Can this migration happen with the Z-protecting group on the alpha-amino group as well?
A3: The primary concern with this compound is the migration of the O-benzyl group on the tyrosine side chain. The N-benzyloxycarbonyl (Z) group is generally stable under the conditions that cause the O-benzyl group to migrate. The key issue is the acid-lability of the O-benzyl ether linkage in the tyrosine side chain.[3]
Troubleshooting Guide: Preventing Benzyl Group Migration
This guide provides specific strategies to minimize or prevent benzyl group migration when using this compound, particularly in the context of Boc/Bzl solid-phase peptide synthesis.
Issue: Formation of 3-benzyltyrosine impurity confirmed by mass spectrometry or HPLC.
Cause 1: Standard TFA deprotection conditions are too harsh.
-
Solution 1.1: Modify the Deprotection Cocktail. The loss of the O-benzyl protection and the subsequent formation of 3-benzyltyrosine can be suppressed by using a mixture of trifluoroacetic acid and acetic acid.[2] A 7:3 mixture of TFA and acetic acid has been shown to be effective.[2]
-
Solution 1.2: Utilize Scavengers During Cleavage. During the final cleavage of the peptide from the resin with strong acids like HF, the addition of scavengers is crucial.[5] Anisole is commonly used to trap the liberated benzyl cations, preventing them from reattaching to the tyrosine ring.[5]
Cause 2: Inherent instability of the O-benzyl protecting group to repeated acid exposure.
-
Solution 2.1: Employ a More Stable Protecting Group. For syntheses requiring high purity and for longer peptides where the tyrosine residue is exposed to numerous acid deprotection cycles, consider using a more acid-stable protecting group.[4] An excellent alternative is Boc-Tyr(2,6-Cl2Bzl)-OH, where the two electron-withdrawing chlorine atoms on the benzyl group significantly increase the stability of the ether linkage towards acid.[3]
-
Solution 2.2: Switch to an Orthogonal Protection Strategy. If your synthesis allows, switching from a Boc/Bzl to an Fmoc/tBu strategy can circumvent the issue entirely.[3][6] In this approach, Fmoc-Tyr(tBu)-OH is used. The tert-butyl (tBu) ether protecting group on the tyrosine side chain is stable to the basic conditions used for Fmoc deprotection and is removed during the final acidic cleavage.[3]
Quantitative Data Summary
The stability of different tyrosine side-chain protecting groups under acidic conditions is a critical factor in preventing migration. The following table summarizes the stability of various protected tyrosine derivatives.
| Protected Tyrosine Derivative | Protecting Group Stability under Boc-SPPS Deprotection Conditions (TFA) | Key Side Products |
| Boc-Tyr(Bzl)-OH | Susceptible to partial cleavage and rearrangement[3] | 3-benzyltyrosine, O-acylated tyrosine[3] |
| Boc-Tyr(2,6-Cl2Bzl)-OH | Significantly enhanced acid stability[3] | Minimal side product formation |
| Fmoc-Tyr(tBu)-OH | High stability (used in a different, orthogonal strategy) | Not applicable under Boc-SPPS conditions |
Experimental Protocols
Protocol: Boc Deprotection with Reduced Benzyl Group Migration
This protocol is adapted for a manual solid-phase peptide synthesis cycle to minimize the formation of 3-benzyltyrosine.
-
Resin Washing: After the coupling of the previous amino acid, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min).
-
Deprotection:
-
Prepare a deprotection solution of 7:3 (v/v) trifluoroacetic acid (TFA) and acetic acid.
-
Add this solution to the resin and agitate for 30 minutes. .
-
-
Washing:
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with isopropanol (IPA) (2 x 1 min) to remove residual acid.
-
Wash again with DCM (3 x 1 min).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Coupling: Proceed with the coupling of the next amino acid.
Visualizing the Problem and Solutions
The following diagram illustrates the factors leading to benzyl group migration and the corresponding preventative strategies.
Caption: Factors leading to benzyl group migration and preventative strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Z-Tyr(Bzl)-OH Solubility in DMF
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Z-Tyr(Bzl)-OH in Dimethylformamide (DMF) during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
A1: While precise quantitative solubility data for this compound in DMF is not extensively documented in publicly available literature, a similar compound, Boc-Tyr(Bzl)-OH, is reported to be "clearly soluble" at a concentration of 1 mmole in 2 mL of DMF.[1][2] this compound is expected to have comparable solubility. However, achieving a clear solution at higher concentrations can be challenging and depends on factors such as the purity of both the solute and the solvent, temperature, and moisture content.[1]
Q2: Why is my this compound not dissolving completely in DMF?
A2: Several factors can contribute to the incomplete dissolution of this compound in DMF:
-
Concentration: You may be attempting to create a solution that exceeds the solubility limit of this compound in DMF under the current conditions.[1]
-
Solvent Quality: The presence of impurities, particularly water, in DMF can significantly decrease the solubility of protected amino acids. It is highly recommended to use a high-purity, anhydrous grade of DMF.[1]
-
Temperature: The dissolution of this compound in DMF is temperature-dependent. At ambient temperature, the dissolution process may be slow or incomplete.[1]
-
Particle Size: Larger particles of this compound powder will have a slower dissolution rate due to a smaller surface area-to-volume ratio.[1]
-
Aggregation: The benzyl protecting group on the tyrosine side chain is hydrophobic and can promote intermolecular interactions, leading to the formation of aggregates that are difficult to dissolve.[3]
Q3: What immediate actions can I take to improve the solubility of this compound in DMF?
A3: To facilitate the dissolution of this compound in DMF, you can employ the following physical methods:
-
Sonication: Gentle sonication can help break up aggregates and increase the surface area of the solute, promoting faster dissolution.[1]
-
Vortexing: Vigorous vortexing can aid in dispersing the solid particles throughout the solvent.[1]
-
Gentle Warming: Carefully warming the mixture can increase the solubility of this compound. However, exercise caution to avoid potential degradation of the compound at excessive temperatures.[1]
Q4: Are there chemical approaches to enhance the solubility of this compound in DMF?
A4: Yes, if physical methods are insufficient, consider the following chemical strategies:
-
Co-solvents: The addition of a co-solvent can improve solubility. For peptides with aggregation issues, a mixture of DCM/DMF/NMP (1:1:1) has been suggested.[3]
-
Additives: For peptides, the addition of solubilizing agents like LiCl to DMF can enhance solubility.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound in DMF.
| Issue | Potential Cause | Recommended Action |
| This compound forms a suspension or dissolves very slowly. | Concentration is too high. | Reduce the concentration of this compound in the solution. |
| Poor solvent quality. | Use fresh, high-purity, anhydrous DMF. Ensure the solvent has been stored properly to prevent water absorption. | |
| Low temperature. | Gently warm the mixture while stirring. Monitor the temperature to avoid degradation. | |
| Large particle size. | If possible, gently grind the this compound powder to reduce particle size before adding it to the solvent. | |
| Solution remains cloudy even after applying physical methods. | Presence of insoluble impurities. | Filter the solution to remove any particulate matter. Assess the purity of the this compound. |
| Aggregation of the molecule. | Try adding a small amount of a chaotropic agent or a different co-solvent. For peptides, a "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate can be effective for highly aggregated peptides, but ensure compatibility with downstream applications.[3] | |
| Precipitate forms after the solution initially appears clear. | Change in temperature. | Ensure the solution is maintained at the temperature at which it was fully dissolved. |
| Solvent evaporation. | Keep the container tightly sealed to prevent solvent evaporation, which would increase the concentration. | |
| Saturation limit reached. | The solution may be supersaturated. Try diluting the solution slightly. |
Experimental Protocols
Standard Protocol for Dissolving this compound in DMF for Peptide Synthesis
This protocol is a general guideline for dissolving this compound for use in peptide coupling reactions.
-
Weigh the desired amount of this compound powder into a clean, dry reaction vessel.
-
Add the calculated volume of anhydrous DMF to achieve the target concentration. For example, to prepare a solution for a coupling reaction, you might dissolve the amino acid in a minimal amount of DMF (e.g., 5-10 mL for 1.2 mmol).[4]
-
Stir the mixture at room temperature using a magnetic stirrer for 15-30 minutes.[1]
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles remain, proceed with the troubleshooting steps outlined above (sonication, gentle warming).
Protocol for Quantitative Solubility Determination
For applications requiring precise solubility data, the following isothermal equilibrium method is recommended.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., a small amount of DMF or another appropriate organic solvent) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.[5]
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to several vials.
-
Add a known volume of DMF to each vial.
-
Seal the vials and place them in a thermostatic shaker at a constant temperature.
-
Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[5]
-
-
Sample Analysis:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[5]
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength (e.g., around 275 nm).[5]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the peak area of the diluted sample to determine its concentration from the calibration curve.
-
Calculate the solubility of this compound in DMF by accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL or mol/L).[5]
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMF.
References
Technical Support Center: Optimizing Coupling Reactions for Z-Tyr(Bzl)-OH
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to optimize the coupling time and efficiency of Z-Tyr(Bzl)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its coupling be challenging?
A1: this compound, or N-carbobenzyloxy-O-benzyl-L-tyrosine, is a protected amino acid used in peptide synthesis.[1][2] The coupling reaction can be challenging due to the steric hindrance caused by the bulky benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) group on the side chain. This steric bulk can impede the approach of coupling reagents and the reacting amine, potentially slowing down the reaction rate and leading to incomplete coupling.[3]
Q2: How do I know if the coupling of this compound is incomplete?
A2: In solid-phase peptide synthesis (SPPS), incomplete coupling is typically detected using qualitative colorimetric tests like the Kaiser (ninhydrin) test. A positive Kaiser test (a blue or purple color on the resin beads) indicates the presence of unreacted free primary amines, signifying that the coupling was not successful. For N-terminal proline residues or other secondary amines, different tests may be required.
Q3: What are the most common side reactions associated with slow this compound coupling?
A3: When the desired amide bond formation is slow due to steric hindrance, other side reactions can occur. One common side reaction, particularly when using carbodiimide reagents like DCC or DIC, is the formation of an unreactive N-acylurea.[3] Another potential issue is racemization, where the stereochemical integrity of the amino acid is lost. The addition of additives like HOBt or Oxyma Pure can help to minimize these side reactions.[3]
Q4: Can the choice of solvent affect the coupling time?
A4: Yes, the solvent plays a crucial role. For solid-phase peptide synthesis, polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are preferred as they improve the solubility of the reactants and are excellent for swelling the resin support.[4] Proper resin swelling is essential to ensure that the activated amino acid can freely access the reactive sites within the polymer matrix.[4]
Troubleshooting Guide
Issue: Incomplete coupling of this compound (Positive Kaiser Test)
This guide will help you troubleshoot and optimize your reaction conditions to achieve complete coupling.
| Potential Cause | Recommended Solution |
| Insufficient Coupling Time | Extend the reaction time. For standard carbodiimide couplings, this may mean increasing the time from 1-2 hours to 4 hours or more. Monitor the reaction progress with the Kaiser test at intervals. |
| Low Reagent Molarity | Ensure that a sufficient excess of the this compound and coupling reagents are used. A 3-fold excess over the resin loading capacity is a common starting point. |
| Steric Hindrance | Due to the bulky nature of this compound, a more potent coupling reagent may be required. Consider switching from a carbodiimide-based method (e.g., DIC/HOBt) to a uronium/aminium or phosphonium-based reagent (e.g., HBTU, HATU, or PyBOP). These reagents are known to accelerate coupling rates, especially for sterically hindered amino acids.[5] |
| Poor Resin Swelling | Before the coupling step, ensure the resin is adequately swollen in a suitable solvent like DMF or DCM. Inadequate swelling can significantly reduce the availability of reactive sites.[4] |
| Peptide Aggregation | If the growing peptide chain is aggregating on the resin, it can block access to the N-terminal amine. This can be indicated by the resin clumping together or shrinking. Using "chaotropic" salts (e.g., LiCl) or switching to a more effective solvent like NMP may help to disrupt aggregation. |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is a critical factor in determining the coupling time and efficiency. The following table provides a comparison of common coupling reagents used in peptide synthesis.
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt, DCC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization. The byproduct of DIC is soluble, making it suitable for SPPS.[5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Low | Faster coupling times, especially for sterically hindered amino acids.[5] HATU is generally considered more efficient than HBTU. |
| Phosphonium Salts | PyBOP, PyAOP | Very Good to Excellent | 15 - 60 minutes | Low | Similar in efficiency to uronium/aminium salts. PyBOP is a good alternative to BOP, which produces a carcinogenic byproduct.[6] |
| Immonium/Other | COMU | Excellent | 15 - 45 minutes | Very Low | A newer generation of coupling reagent with high efficiency and improved safety profile as it incorporates Oxyma Pure instead of the potentially explosive HOBt or HOAt.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/HOBt
This protocol outlines a standard method for coupling this compound in manual solid-phase peptide synthesis.
-
Resin Preparation: Swell the peptide-resin in DMF for 20-30 minutes.
-
Deprotection: If applicable, remove the N-terminal protecting group (e.g., Boc or Fmoc) from the resin-bound peptide using the appropriate deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution and byproducts.
-
Neutralization (for Boc-SPPS): If using Boc chemistry, neutralize the N-terminal amine with a solution of 5-10% DIEA in DCM or DMF, followed by thorough washing with DMF.[7]
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.[5]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Accelerated Coupling of this compound using HATU
This protocol is recommended for difficult couplings or when faster reaction times are desired.
-
Resin Preparation, Deprotection, and Washing: Follow steps 1-4 of the DIC/HOBt protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Coupling: Add the coupling solution to the resin, followed by the addition of DIEA (6 equivalents). Agitate the mixture at room temperature for 15-60 minutes.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once the coupling is complete, wash the resin as described in step 8 of the DIC/HOBt protocol.
Mandatory Visualizations
Caption: General experimental workflow for a single this compound coupling cycle in SPPS.
Caption: Troubleshooting logic for incomplete this compound coupling reactions.
References
Side reactions of Z-Tyr(Bzl)-OH and how to avoid them
Welcome to the technical support center for Z-Tyr(Bzl)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for troubleshooting and avoiding side reactions during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, or N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, is a derivative of the amino acid L-tyrosine used in peptide synthesis.[1] It features two key protecting groups:
-
Z (Benzyloxycarbonyl) group: Protects the α-amino group.
-
Bzl (Benzyl) group: Protects the phenolic hydroxyl group of the tyrosine side chain.[1]
This dual-protection strategy allows for controlled, stepwise addition of the tyrosine residue into a peptide chain while preventing unwanted reactions at its functional groups.[1]
Q2: What is the primary side reaction when using this compound?
The most significant side reaction is the acid-catalyzed migration of the benzyl (Bzl) group from the phenolic oxygen to a carbon atom on the aromatic ring of the tyrosine side chain.[2][3] This intramolecular rearrangement, known as an O-to-C migration, results in the formation of the undesired isomer 3-benzyltyrosine.[2][4][5] This byproduct can be difficult to separate from the target peptide, compromising purity and yield.[2]
Q3: Under what conditions does this benzyl group migration occur?
This rearrangement is primarily triggered during the deprotection of other acid-labile protecting groups, such as the Boc (tert-butyloxycarbonyl) group, using strong acids.[2][3] The use of strong acids like anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA) for final cleavage or for repeated Nα-Boc deprotection in Boc-based solid-phase peptide synthesis (SPPS) creates the conditions for this side reaction.[4][5][6] The benzyl group is known to be partially labile to TFA.[6][7]
Q4: How can the O-to-C benzyl migration be avoided or minimized?
Several strategies can be employed to suppress this side reaction:
-
Use of Scavengers: Adding "scavenger" molecules to the acidic cleavage cocktail can trap the electrophilic benzyl cation that is transiently formed, preventing it from reattaching to the tyrosine ring.[4] Common scavengers include anisole, thioanisole, triisopropylsilane (TIS), and water.[2][6] A thioanisole-trifluoroacetic acid (TFA) system has been shown to deprotect Tyr(Bzl) quantitatively without O-to-C rearrangements.[8]
-
Alternative Deprotection Methods: For solution-phase synthesis, catalytic hydrogenation is a preferred method for cleaving the benzyl ether.[4][9] This method involves using hydrogen gas (H₂) and a palladium catalyst (Pd/C) and completely prevents ring alkylation.[4][10]
-
Use of More Stable Protecting Groups: In syntheses requiring repeated strong acid exposure (like Boc-SPPS), it is often better to use a tyrosine derivative with a more acid-stable side-chain protecting group. The 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group, for example, offers significantly enhanced stability compared to the standard benzyl group.[5][7] For Fmoc-based strategies, the tert-butyl (tBu) group is the standard choice due to its high stability to the basic conditions used for Fmoc removal.[5][6]
Q5: Is this compound suitable for both Boc and Fmoc peptide synthesis strategies?
The suitability depends on the specific context.
-
In Boc-SPPS , the O-benzyl group of Tyr(Bzl) is not sufficiently stable for the repeated Nα-Boc deprotection steps using 50% TFA.[4] More than 0.5% of the benzyl protection can be removed in just 15 minutes under these conditions.[4] Therefore, for the synthesis of longer peptides, more acid-stable derivatives like Boc-Tyr(2,6-Cl₂Bzl)-OH are recommended.[3][5][7]
-
In Fmoc-SPPS , the benzyl group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[4] However, the standard for Fmoc chemistry is typically Fmoc-Tyr(tBu)-OH, as the tert-butyl group is cleanly removed by TFA during the final cleavage step.[6]
Troubleshooting Guide
Problem: My HPLC/MS analysis shows a significant peak corresponding to 3-benzyltyrosine after peptide cleavage.
| Potential Cause | Recommended Solution |
| Strong Acid Conditions | The use of strong acids like HF or high concentrations of TFA for cleavage promotes the O-to-C migration of the benzyl group.[2][4] |
| Insufficient Scavenging | Without proper scavengers, the cleaved benzyl cation can readily alkylate the tyrosine ring.[6] |
| Prolonged Acid Exposure | The longer the peptide is exposed to strong acid, the more likely the side reaction is to occur. |
| High Temperature | Elevated temperatures during cleavage can accelerate the rearrangement reaction. |
Corrective Actions:
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains an adequate concentration of scavengers. A common mixture for Fmoc-SPPS is TFA/TIS/Water (95:2.5:2.5).[6] For Boc-SPPS cleavage with HF, anisole is a critical additive.[4] Using a mixture of TFA and acetic acid can also help suppress the migration.[6]
-
Reduce Cleavage Time and Temperature: Perform the cleavage at room temperature or below (e.g., in an ice bath) and for the minimum time required for complete deprotection (typically 2-3 hours).[2][6]
-
Switch Deprotection Method: If synthesizing in solution, switch from acidic cleavage to catalytic transfer hydrogenation for Bzl group removal to eliminate the risk of rearrangement.[4]
-
Select a Different Protecting Group: For future syntheses, especially long peptides using the Boc strategy, consider using Boc-Tyr(2,6-Cl₂Bzl)-OH for its superior acid stability.[5]
Problem: I am observing partial loss of the Benzyl (Bzl) protecting group during the synthesis cycles before final cleavage.
| Potential Cause | Recommended Solution |
| Repeated Acid Exposure in Boc-SPPS | The Bzl group is not fully stable to the repeated TFA treatments used to remove the Nα-Boc group, leading to gradual loss throughout the synthesis.[4][7] |
Corrective Actions:
-
Limit Peptide Length: Boc-Tyr(Bzl)-OH may be acceptable for synthesizing shorter peptides where the cumulative acid exposure is minimal.[7]
-
Use a More Stable Derivative: For longer peptides in Boc-SPPS, it is highly recommended to replace Boc-Tyr(Bzl)-OH with a derivative featuring a more robust protecting group, such as the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group.[5]
Quantitative Data Summary
The choice of protecting group is critical for minimizing side reactions. The stability of various tyrosine side-chain protecting groups under acidic conditions typical for Boc-SPPS deprotection is summarized below.
| Protected Tyrosine Derivative | Side-Chain Group | Nα-Protection | Stability to 50% TFA in DCM | Major Side Product |
| Boc-Tyr(Bzl)-OH | Benzyl (Bzl) | Boc | Partially cleaved[5] | 3-Benzyltyrosine[5] |
| Boc-Tyr(2,6-Cl₂Bzl)-OH | 2,6-Dichlorobenzyl | Boc | Stable[5][7] | Minimal |
| Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | Fmoc | Stable to base; cleaved by TFA[6] | 3-tert-Butyltyrosine (minimized with scavengers)[6] |
Experimental Protocols
Protocol 1: Acidic Cleavage of Tyr(Bzl) with Scavengers (Boc-SPPS Final Cleavage)
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate safety precautions. [6]
-
Resin Preparation: Place the peptide-resin in a specialized HF cleavage apparatus.
-
Scavenger Addition: Add a scavenger, such as anisole (e.g., 10% v/v), to the resin.[4]
-
HF Cleavage: Carefully condense anhydrous hydrogen fluoride (HF) into the reaction vessel. Perform the cleavage at 0°C for 1 hour.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Filter and wash the precipitated peptide with cold diethyl ether and dry under vacuum.
Protocol 2: Deprotection of Tyr(Bzl) via Catalytic Hydrogenation (Solution Phase)
-
Reaction Setup: Dissolve the this compound containing peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until completion.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Visualizations
Caption: Primary side reaction pathway for this compound under strong acid conditions.
Caption: Decision workflow for selecting a tyrosine protection strategy.
Caption: Experimental workflow for analysis of side product formation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing Peptide Synthesis Yield with Z-Tyr(Bzl)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields when using Z-Tyr(Bzl)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
This compound, or N-benzyloxycarbonyl-O-benzyl-L-tyrosine, is a protected amino acid derivative used in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) group protects the hydroxyl side chain of tyrosine. This dual protection prevents unwanted side reactions during peptide chain elongation.[1][2] The Z group is a well-established protecting group known for its stability and resistance to racemization during activation.[3] It is often employed in both solution-phase and solid-phase peptide synthesis (SPPS).[1]
Q2: What are the common causes of low yield when using this compound?
Low peptide yield in syntheses involving this compound can stem from several factors:
-
Incomplete Coupling: The incoming this compound may not couple efficiently to the growing peptide chain, leading to truncated sequences. This can be due to steric hindrance or peptide aggregation.[4][5]
-
Peptide Aggregation: The hydrophobic nature of the benzyl protecting groups can promote the self-association of peptide chains on the solid support, hindering reagent access for both coupling and deprotection steps.[6][7]
-
Incomplete Z-Group Deprotection: The N-terminal Z-group may not be fully removed, preventing the subsequent amino acid from being coupled.
-
Side Reactions: Undesirable chemical modifications can occur during the synthesis, particularly related to the protecting groups.[8]
-
Premature Cleavage: The peptide chain may be prematurely cleaved from the resin, especially with acid-labile linkers.[9]
Q3: How can I identify peptide aggregation during my synthesis?
Several signs can indicate on-resin peptide aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[6]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step suggests unreacted free amines. Similarly, deprotection steps may be slow or incomplete.[6]
-
Physical Clumping: The resin may become sticky and form visible clumps.[6]
-
Low Yield of Final Peptide: A significant drop in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[6]
Q4: What are the primary methods for deprotecting the Z-group, and what are their limitations?
The Z-group is typically removed by one of the following methods:
-
Catalytic Hydrogenation: This method uses hydrogen gas and a palladium catalyst (H₂/Pd). It is a mild method but can be slow and is incompatible with peptides containing sulfur (cysteine, methionine) as sulfur can poison the catalyst.
-
Acidolysis: Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) can cleave the Z-group.[3] However, these harsh conditions can also cleave other acid-labile protecting groups and potentially damage the peptide.
-
Sodium in Liquid Ammonia (Na/liquid NH₃): This is a strong reducing condition that can effectively remove the Z-group but is often not compatible with complex peptides and requires specialized equipment.[3]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of this compound
Symptoms:
-
Positive ninhydrin or TNBS test after the coupling step.
-
Mass spectrometry (MS) analysis of a test cleavage shows a significant amount of a truncated peptide lacking the Tyr(Bzl) residue.[5]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | Increase coupling time and/or temperature. Consider using a more potent coupling reagent such as HATU or HCTU.[10] |
| Peptide Aggregation | Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling solution.[4][10] |
| Poor Solubility of this compound | Ensure the protected amino acid is fully dissolved before adding it to the resin. Sonication may aid in dissolution.[6] |
| Suboptimal Coupling Reagent | The choice of coupling reagent is critical. For routine couplings, carbodiimides like DIC in the presence of an additive like HOBt are cost-effective. For more challenging couplings, consider aminium/uronium salts (HBTU, HATU) or phosphonium salts (PyBOP).[11] |
Issue 2: Peptide Aggregation
Symptoms:
-
Resin clumping and poor swelling.[6]
-
Incomplete coupling and deprotection steps.[6]
-
Difficulty in purifying the final peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Interchain Hydrogen Bonding | Use NMP or add up to 20% DMSO to the coupling and deprotection solutions to disrupt hydrogen bonds.[6] |
| Hydrophobic Collapse | Incorporate pseudoproline dipeptides at strategic locations (e.g., before a Ser or Thr residue) to disrupt secondary structure formation.[4][10] |
| High Resin Loading | Use a resin with a lower loading capacity (0.1-0.4 mmol/g) to increase the distance between peptide chains.[7] |
| Difficult Sequence | Perform the synthesis at an elevated temperature (e.g., 50-60°C) to improve reaction kinetics and reduce aggregation.[9] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/HOBt
This protocol outlines a standard coupling cycle for incorporating this compound in manual solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution for the previous amino acid's N-terminal protecting group
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Remove the N-terminal protecting group of the last coupled amino acid according to the appropriate protocol (e.g., for Fmoc or Boc).
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or consider a recoupling step.[12]
-
Washing: Once coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Next Cycle: Proceed to the deprotection step for the newly added this compound if it is not the final amino acid.
Protocol 2: Test Cleavage to Monitor Synthesis
This protocol is useful for assessing the purity of the peptide at intermediate stages, especially when aggregation or incomplete coupling is suspected.[6]
Materials:
-
Peptide-resin sample (10-20 mg)
-
Cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., for a Z/Bzl strategy, this might involve a strong acid like HF, which requires specialized equipment. A milder alternative for analysis could be TMSBr/thioanisole/TFA).
-
Cold diethyl ether
-
Microcentrifuge tubes
Procedure:
-
Take a small sample of the dried peptide-resin.
-
Wash the resin sample with DCM (3 x 1 mL).
-
Dry the resin under a stream of nitrogen.
-
Add 200 µL of the cleavage cocktail to the resin in a microcentrifuge tube.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Analyze the crude peptide by LC-MS to determine the mass and purity.[6]
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
Caption: Decision tree for selecting a coupling reagent.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting incomplete deprotection of Z-Tyr(Bzl)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of N-benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH).
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation for deprotecting this compound is slow or incomplete. What are the common causes and solutions?
A1: Slow or incomplete catalytic hydrogenation is a frequent issue. Several factors can be responsible. The primary causes include inactive catalyst, catalyst poisoning, poor solubility of the substrate, or insufficient reaction conditions.[1][2]
-
Catalyst Inactivation: The Palladium on carbon (Pd/C) catalyst can lose activity over time or be of poor quality. It is recommended to use a fresh, high-quality catalyst for each reaction.[2][3] For more challenging deprotections, Pearlman's catalyst (Pd(OH)₂/C) is generally more active and can be a suitable alternative.[1]
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing compounds (e.g., thiols, thioethers) or residual reagents from previous steps.[1][2] Ensure the starting material is thoroughly purified and use high-purity solvents to avoid deactivating the catalyst.[1]
-
Solubility Issues: this compound is nonpolar, while the final product, Tyrosine, is very polar. It is crucial to use a solvent system that can dissolve both the starting material and the product. Common solvents include methanol, ethanol, ethyl acetate, THF, or mixtures such as THF/MeOH/H₂O.[1]
-
Insufficient Reaction Conditions: If the reaction is still slow, more forcing conditions may be required. This can include increasing the hydrogen pressure with a Parr shaker apparatus, raising the reaction temperature to 40-50°C, or increasing the catalyst loading.[1] Adding a small amount of an acidic co-solvent like acetic acid can also accelerate the reaction.[1]
Q2: I am observing side products during the deprotection. What are they and how can I prevent them?
A2: Side reactions can occur depending on the deprotection method used.
-
During Catalytic Hydrogenation: If other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, nitro groups, aryl halides), they may also be reduced.[2] In such cases, catalytic transfer hydrogenolysis often provides better selectivity.[2]
-
During Acidic Cleavage: When using strong acids (e.g., TFA, HBr) to remove the benzyl (Bzl) group, a common side reaction is the O- to C-migration of the liberated benzyl cation, which alkylates the electron-rich aromatic ring of tyrosine to form 3-benzyltyrosine.[4][5][6] The most effective way to prevent this is by adding "scavengers" like thioanisole, phenol, or p-cresol to the reaction mixture to trap the reactive benzyl cation.[5][6][7]
Q3: What is catalytic transfer hydrogenolysis and when should I use it?
A3: Catalytic transfer hydrogenolysis is an alternative to traditional catalytic hydrogenation that avoids the use of high-pressure hydrogen gas, making it a safer option.[8] This method uses a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexadiene, in the presence of a catalyst like Pd/C.[2][9] It is particularly useful when you need greater selectivity, as it can sometimes leave other reducible functional groups intact while cleaving the Z and Bzl groups.[2]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][10] By comparing the reaction mixture to a spot of the starting material, you can observe the disappearance of the starting material and the appearance of the product. This allows you to determine when the reaction is complete and avoid unnecessarily long reaction times that might lead to side product formation.
Q5: Can I use acidic conditions to remove both the Z and Bzl groups?
A5: While the Bzl group is commonly removed with strong acids like TFA or HF, the Z group is more resistant to these conditions.[11] Catalytic hydrogenation is the preferred method for the simultaneous and quantitative cleavage of both Z and Bzl groups.[11][12] If acidic deprotection of the Bzl group is necessary (for instance, in Boc-based solid-phase peptide synthesis), it is critical to use scavengers to prevent side reactions.[5][6]
Data Presentation
The following table summarizes typical reaction conditions for various deprotection methods of Z- and Bzl- protected tyrosine.
| Parameter | Catalytic Hydrogenation | Catalytic Transfer Hydrogenolysis | Acidolysis (Bzl Group) |
| Catalyst | 10% Pd/C or Pd(OH)₂/C[1][3] | 10% Pd/C[9] | Not Applicable |
| Reagents | H₂ gas (balloon or high pressure)[1] | Ammonium formate or Formic acid[2][9] | Trifluoroacetic acid (TFA)[7] |
| Scavengers | Not typically required | Not typically required | Thioanisole, Phenol[5][7] |
| Solvent | MeOH, EtOH, THF, or mixtures[1] | MeOH, Acetic Acid[9] | TFA, often with a co-solvent[7] |
| Temperature | Room Temperature to 50°C[1] | Room Temperature[9] | 25°C[7] |
| Reaction Time | 4-24 hours[1] | 0.1 to 3 hours[9] | ~3 hours[7] |
| Catalyst Loading | 10-50 wt% relative to substrate[1] | ~10 wt% relative to substrate[9] | Not Applicable |
Experimental Protocols
Protocol 1: Deprotection by Catalytic Hydrogenation
This protocol describes a standard and mild method for removing both the Z and Bzl protecting groups.[3]
-
Dissolution: Dissolve the this compound substrate in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. The typical loading is 10-20% by weight relative to the substrate.[3]
-
Hydrogen Atmosphere: Securely attach a hydrogen-filled balloon to the flask. For a more robust setup, use a three-way stopcock to evacuate the flask and backfill with hydrogen three times, ensuring the atmosphere is replaced by hydrogen.[1]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial for this heterogeneous reaction.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1][3]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all product is collected.[1][3]
-
Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected tyrosine.
Protocol 2: Deprotection by Catalytic Transfer Hydrogenolysis
This protocol provides a safer alternative to using hydrogen gas.[2][9]
-
Dissolution: Dissolve the this compound substrate in methanol or a similar solvent in a round-bottom flask.
-
Reagent Addition: Add the hydrogen donor, such as ammonium formate (typically 4-5 equivalents), to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20 wt%).
-
Reaction: Stir the mixture at room temperature. The reaction is often much faster than standard hydrogenation.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, filter the mixture through Celite® to remove the catalyst and wash the pad with the solvent.
-
Isolation: Evaporate the solvent. The crude product may require further purification to remove the spent hydrogen donor salts.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting incomplete deprotection of this compound via catalytic hydrogenation.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Z-Tyr(Bzl)-OH by Recrystallization
This technical support center provides guidance and troubleshooting for the purification of N-Carbobenzyloxy-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A common and effective solvent system for the recrystallization of this compound and structurally similar compounds is a mixture of a "good" solvent, in which the compound is highly soluble when hot, and an "anti-solvent," in which the compound is poorly soluble even at elevated temperatures.[1] For this compound, an ethyl acetate/hexane mixture is a frequently used and effective system.[2]
Q2: My this compound is not dissolving completely in the hot solvent. What should I do?
A2: There are several potential reasons for incomplete dissolution:
-
Insufficient Solvent: You may not have added enough of the "good" solvent. Add small additional volumes of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. Refer to the solubility data to select a more appropriate solvent.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If the majority of the compound has dissolved and only a small amount of solid remains, you can proceed to the hot filtration step to remove these impurities.
Q3: No crystals are forming after cooling the solution. What is the problem?
A3: A lack of crystal formation can be due to a few factors:
-
Too Much Solvent: If an excessive amount of the "good" solvent was used, the solution may not be supersaturated upon cooling.[3] You can try to evaporate some of the solvent to increase the concentration and then allow it to cool again.[3]
-
Supersaturation: The solution might be supersaturated, requiring nucleation to be induced. You can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.[3]
-
Cooling Too Rapidly: If the solution is cooled too quickly, it can inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: My this compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals.[3] This is more common with compounds that have lower melting points or when the solution is highly concentrated.[3] To resolve this, you can:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent to decrease the concentration.[3]
-
Allow the solution to cool more slowly to a temperature where solid crystals can form directly.[3]
-
Vigorous scratching of the flask as the solution cools can sometimes prevent oiling out.[3]
Q5: What are the common impurities in crude this compound?
A5: Common impurities can include unreacted starting materials such as L-tyrosine, benzyl bromide, or benzyl chloroformate, as well as byproducts from the synthesis.[1] Depending on the synthetic route, side reactions like over-alkylation could also lead to impurities.[1] Recrystallization is an effective method for removing these types of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Crystal Yield | - Too much solvent was used, leading to significant loss of product in the mother liquor.[4]- Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporation and cool again to recover more product.[4]- Ensure the filtration apparatus is pre-heated to prevent cooling.[3] Add a slight excess of hot solvent before filtration.[3] |
| Crystals are colored or appear impure | - Incomplete removal of colored impurities. | - Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities.[4] |
| Crystallization happens too quickly | - The solution is too concentrated or cooled too rapidly, trapping impurities.[4] | - Reheat the solution, add more of the "good" solvent, and allow for slower cooling.[4] |
| Difficulty filtering the crystals | - Crystals are too fine. | - This can be a result of rapid cooling. For subsequent recrystallizations, ensure a slower cooling rate to encourage the growth of larger crystals. |
Quantitative Data
| Solvent | Solvent Type | Qualitative Solubility of Boc-Tyr(Bzl)-OH |
| Dimethylformamide (DMF) | Amide | Clearly Soluble[5] |
| Dichloromethane (DCM) | Halogenated | Soluble[5] |
| Ethyl Acetate (EtOAc) | Ester | Soluble[5] |
| Methanol (MeOH) | Alcohol | Soluble[5] |
| Ethanol (EtOH) | Alcohol | Good Solubility[5] |
| Hexane | Alkane | Poorly Soluble (suitable as an anti-solvent)[1] |
| Heptane | Alkane | Poorly Soluble (suitable as an anti-solvent)[1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general steps for the purification of this compound using a solvent/anti-solvent recrystallization method.
Materials:
-
Crude this compound
-
Ethyl Acetate (Good Solvent)
-
Hexane (Anti-solvent)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate and heat the mixture gently with stirring until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus warm to prevent premature crystallization.
-
Addition of Anti-solvent: Slowly add hexane to the hot solution until it becomes slightly cloudy (turbid).[1] This indicates that the solution is saturated.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1] The purity of the final product can be assessed by techniques such as HPLC, NMR, and melting point determination.[1]
Visualizations
Caption: Workflow diagram for the purification of this compound by recrystallization.
References
Technical Support Center: HPLC Purification of Peptides Containing Z-Tyr(Bzl)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic peptides containing the N-terminally protected and side-chain modified amino acid, Z-Tyr(Bzl)-OH (N-Benzyloxycarbonyl-O-benzyl-L-tyrosine).
The presence of the hydrophobic Z (benzyloxycarbonyl) and benzyl (Bzl) protecting groups significantly increases the hydrophobicity of the peptide, which can present unique challenges during purification. This guide offers practical solutions and detailed protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main challenges arise from the two benzyl groups, which substantially increase the peptide's overall hydrophobicity.[1] This can lead to:
-
Poor Solubility: Difficulty dissolving the crude peptide in the aqueous mobile phases typically used for RP-HPLC.[1]
-
Peptide Aggregation: The increased hydrophobicity promotes intermolecular interactions, leading to the formation of aggregates. These can cause broad or tailing peaks during chromatography.[1][2]
-
Strong Retention: The peptide may bind very strongly to the stationary phase (e.g., C18), requiring high concentrations of organic solvent to elute, which can sometimes compromise resolution.
-
Co-elution with Impurities: Hydrophobic impurities from the synthesis, such as deletion sequences that also contain the this compound residue, may have similar retention times, making separation difficult.[1]
Q2: How should I prepare my crude this compound-containing peptide for HPLC injection?
A2: Proper sample preparation is critical to avoid precipitation and column clogging.
-
Solubility Testing: Always test the solubility of a small amount of your crude peptide first.
-
Initial Dissolution in Organic Solvent: Due to the peptide's hydrophobic nature, it is best to first dissolve the crude material in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]
-
Dilution: Once dissolved, slowly add the initial mobile phase (e.g., high aqueous content) to the desired concentration. If the solution becomes cloudy, you may need to use a higher initial concentration of organic solvent in your dilution buffer or inject a more concentrated sample in the organic solvent.
-
Filtration: Before injection, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3]
Q3: Which HPLC column is best suited for purifying peptides with this compound?
A3: The choice of column depends on the overall hydrophobicity of the peptide.
-
C18 Columns: A standard C18 column is a good starting point for most peptides.[3]
-
C8 or C4 Columns: For exceptionally hydrophobic peptides that exhibit very long retention times or poor peak shape on a C18 column, switching to a less retentive stationary phase like C8 or C4 can be beneficial. These columns have shorter alkyl chains and reduce the strong hydrophobic interactions, allowing the peptide to elute with a lower concentration of organic solvent and often resulting in improved peak shape.[1]
Q4: Are the Z and Bzl protecting groups stable under typical RP-HPLC conditions?
A4: Yes, the Z (benzyloxycarbonyl) and Bzl (benzyl) groups are generally stable to the mildly acidic conditions of standard RP-HPLC mobile phases, which often contain 0.1% Trifluoroacetic Acid (TFA). These groups typically require stronger acids, such as anhydrous Hydrogen Fluoride (HF), or catalytic hydrogenation for removal and are not cleaved on-column during purification.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic nature of the Z and Bzl groups can cause the peptide to aggregate on the column.[1][2] 2. Secondary Interactions: Ionic interactions between the peptide and residual silanols on the silica-based column packing. 3. Column Overload: Injecting too much sample mass for the column's capacity. | 1. Modify Sample Solvent: Dissolve the peptide in a small amount of DMSO or DMF before diluting with the initial mobile phase.[1] 2. Adjust Mobile Phase: Ensure 0.1% TFA is present in both mobile phases to act as an ion-pairing agent and minimize silanol interactions. Consider using a different organic modifier like isopropanol.[1] 3. Increase Column Temperature: Elevating the column temperature (e.g., to 40-50°C) can improve peak shape by reducing mobile phase viscosity and disrupting aggregation.[1] 4. Reduce Sample Load: Inject a smaller amount of the peptide. |
| No Peak or Very Low Recovery | 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent and could be filtered out or not injected properly.[1] 2. Irreversible Adsorption: The highly hydrophobic peptide may be sticking irreversibly to the head of the column. 3. Precipitation on Column: The peptide may be precipitating at the head of the column upon contact with the highly aqueous initial mobile phase. | 1. Re-evaluate Sample Preparation: Confirm complete dissolution in the sample solvent. Use a stronger initial organic solvent like DMSO.[2] 2. Use a Less Retentive Column: Switch from a C18 to a C8 or C4 column.[1] 3. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute strongly bound material. 4. Match Injection Solvent to Mobile Phase: Ensure the injection solvent is as similar as possible to the initial mobile phase to prevent precipitation. |
| Poor Resolution of Target Peptide from Impurities | 1. Inappropriate Gradient: The gradient may be too steep, causing co-elution of closely related species. 2. Suboptimal Selectivity: The chosen mobile phase and stationary phase combination may not be providing adequate separation. | 1. Shallow Gradient: Develop a shallower gradient around the elution point of the target peptide. A good starting point is a 1% per minute increase in the organic mobile phase. 2. Scouting Gradient: First, run a broad, fast gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time. Then, design a shallower gradient around this time. 3. Change Organic Modifier: Try a different organic solvent (e.g., methanol or isopropanol instead of acetonitrile) to alter selectivity. |
| High Backpressure | 1. Column Clogging: Particulate matter from an unfiltered sample or peptide precipitation at the head of the column. 2. Buffer Precipitation: Precipitation of buffer salts at high organic concentrations. | 1. Filter Sample: Always filter the sample through a 0.45 µm filter before injection.[3] 2. Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds. 3. Reverse Column Flow and Wash: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent. 4. Check Buffer Solubility: Ensure that the buffers are soluble in the highest concentration of organic solvent used in the gradient. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a this compound Containing Peptide
This protocol outlines a general method for the purification of a peptide containing the this compound moiety.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), HPLC grade
-
Crude lyophilized peptide containing this compound
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMSO or DMF (e.g., 20-50 µL).[1]
-
Slowly dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL), ensuring the peptide remains in solution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[3]
4. HPLC System and Method:
-
HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: C8 reversed-phase column (e.g., 10 x 250 mm, 5 µm). A C18 or C4 column can also be used depending on the peptide's hydrophobicity.[1]
-
Flow Rate: Appropriate for the column diameter (e.g., 4 mL/min for a 10 mm ID column).
-
Detection: 220 nm and 254 nm (the benzyl groups will have some absorbance at 254 nm).[3]
-
Column Temperature: 40°C.[3]
-
Gradient:
-
First, perform a scouting run with a broad gradient (e.g., 30% to 90% B over 30 minutes) to determine the elution time of the target peptide.
-
Based on the scouting run, design a shallower, optimized gradient. For example, if the peptide elutes at 60% B, a gradient of 50% to 70% B over 40 minutes may provide better resolution.[1]
-
5. Fraction Collection and Analysis:
-
Collect fractions across the peak(s) of interest.
-
Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.
Data Presentation: Comparison of HPLC Columns and Gradients
The following table summarizes typical starting conditions for the purification of a moderately hydrophobic peptide containing this compound.
| Parameter | Method A: High Resolution | Method B: Rapid Screen |
| Chromatographic Column | C8, 10 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min | 1.0 mL/min |
| Gradient | 40% to 70% B in 60 min | 30% to 90% B in 20 min |
| Detection Wavelength | 220 nm & 254 nm | 220 nm & 254 nm |
| Column Temperature | 40°C | 35°C |
| Typical Application | Preparative purification for high purity | Rapid analytical assessment |
Note: This data is illustrative and should be optimized for each specific peptide.
Visualizations
Caption: Experimental workflow for the HPLC purification of peptides containing this compound.
Caption: Troubleshooting decision tree for poor chromatography of this compound peptides.
References
Common impurities in Z-Tyr(Bzl)-OH and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Tyr(Bzl)-OH. Here, you will find information on common impurities and their removal to ensure the high purity of this critical raw material for peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: My purified this compound still contains starting material (Z-Tyr-OH) after aqueous workup.
-
Possible Cause: Incomplete extraction of the more polar Z-Tyr-OH into the aqueous basic solution during the workup. The pH of the aqueous phase may not have been high enough to effectively deprotonate and dissolve all the unreacted starting material.
-
Solution:
-
Optimize Extraction pH: During the aqueous wash of the organic layer containing the crude product, ensure the pH of the aqueous solution is sufficiently basic (pH 9-10) to deprotonate the phenolic hydroxyl group of Z-Tyr-OH, rendering it more water-soluble. A dilute sodium carbonate or sodium bicarbonate solution is typically used.
-
Multiple Extractions: Perform multiple washes with the basic aqueous solution to ensure complete removal of the Z-Tyr-OH.
-
Recrystallization: If starting material persists, recrystallization can be an effective purification step.
-
Issue 2: Residual benzyl bromide or benzyl alcohol is detected in my final product.
-
Possible Cause: These non-polar impurities were not completely removed during the initial purification steps.
-
Solution:
-
Heptane/Toluene Wash: Before acidifying the aqueous layer to precipitate the product, perform several washes with a non-polar solvent like heptane or toluene.[1] This will effectively partition the non-polar benzyl bromide and benzyl alcohol into the organic phase, removing them from the aqueous solution containing your product.[1]
-
Crystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can also effectively remove these less polar impurities.
-
Issue 3: My product has a broad melting point range, suggesting the presence of multiple impurities.
-
Possible Cause: The presence of a mixture of impurities, potentially including unreacted starting materials, leftover reagents, and reaction byproducts such as C-alkylated or di-benzylated tyrosine.[1]
-
Solution:
-
Sequential Purification: Employ a multi-step purification strategy. Start with an optimized extraction and precipitation procedure to remove the bulk of the impurities.[1]
-
Recrystallization: Follow the initial workup with one or more recrystallizations. This is a powerful technique for removing small amounts of impurities with different solubility profiles.
-
Column Chromatography: For very high purity requirements or if significant amounts of closely related impurities are present, silica gel column chromatography is recommended.[1] A mobile phase gradient of increasing polarity (e.g., ethyl acetate in hexane) can effectively separate the desired product from its impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound typically arise from the synthesis process and include:
-
Unreacted Starting Material: Z-Tyr-OH, which has not been benzylated.
-
Excess Reagents: Residual benzylating agents such as benzyl bromide or benzyl alcohol (a potential byproduct of benzyl bromide hydrolysis).
-
Side-Reaction Products:
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be used to assess the purity of this compound and detect impurities:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity. The presence of multiple spots indicates impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate and quantify different impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure of the desired product and reveal the presence of impurities through unexpected signals in the spectrum.[1]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity, while a broad range suggests the presence of impurities.[1]
Q3: What is a good solvent system for the recrystallization of this compound?
A3: While the optimal solvent system can depend on the specific impurity profile, a common and effective approach for compounds of this type is to dissolve the crude product in a minimal amount of a "good" solvent and then add an "anti-solvent" to induce crystallization.[1] For this compound, a good starting point is an ethyl acetate/hexane or dichloromethane/hexane solvent system.[1]
Q4: When is column chromatography necessary for the purification of this compound?
A4: Column chromatography is generally recommended in the following situations:
-
When high levels of impurities are present after initial workup and crystallization.[1]
-
When impurities have very similar solubility profiles to the desired product, making separation by crystallization difficult.
-
When extremely high purity (>99.5%) is required for sensitive applications like the synthesis of pharmaceutical-grade peptides.[1]
Quantitative Data
The following table summarizes the expected purity of this compound after various purification methods. The values are based on typical outcomes for analogous compounds and may vary depending on the initial purity of the crude product and the precise experimental conditions.
| Purification Method | Typical Purity (% by HPLC) | Common Impurities Removed |
| Aqueous Workup (Extraction/Precipitation) | 85 - 95% | Z-Tyr-OH, inorganic salts |
| Recrystallization (single) | 95 - 99% | Z-Tyr-OH, Benzyl Bromide/Alcohol |
| Column Chromatography | > 99% | All major and minor impurities |
Experimental Protocols
Protocol 1: Purification by Extraction and Precipitation
This protocol is a standard procedure following the synthesis of this compound.
-
Quench Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like DMF or dioxane, remove the solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.
-
Aqueous Wash (Basic): Transfer the organic solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution two to three times to remove unreacted Z-Tyr-OH.
-
Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Concentration: Remove the organic solvent under reduced pressure to yield the crude this compound, which can then be further purified by recrystallization or chromatography.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities to obtain a high-purity product.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a warm "good" solvent, such as ethyl acetate or dichloromethane.
-
Induce Crystallization: Slowly add a non-polar "anti-solvent," such as hexane or heptane, with stirring until the solution becomes slightly cloudy.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) to promote complete crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is suitable for obtaining very high-purity this compound.
-
Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Tyrosine Protection in Peptide Synthesis: Z/Boc vs. Fmoc Strategies
For researchers and professionals in drug development, the selection of a protecting group strategy is a foundational decision in peptide synthesis that dictates reaction conditions, efficiency, and the purity of the final product. Tyrosine, with its reactive phenolic hydroxyl group, requires robust protection to prevent side reactions. This guide provides an objective, data-driven comparison between two common tyrosine derivatives that represent fundamentally different synthetic philosophies: Z-Tyr(Bzl)-OH (and its more common solid-phase counterpart, Boc-Tyr(Bzl)-OH ) and Fmoc-Tyr(tBu)-OH .
The core difference lies in the chemical lability of the protecting groups used for the α-amino (Nα) and side-chain functional groups. This choice determines the entire synthetic workflow, from the resin and solvents used to the deprotection and cleavage conditions.
Core Principles: The Concept of Orthogonality
The efficiency of modern peptide synthesis hinges on the principle of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. The Fmoc/tBu strategy is a prime example of an orthogonal system. The Nα-Fmoc group is labile to mild base, while the side-chain tert-butyl (tBu) group is labile to acid.[1][] In contrast, the Boc/Bzl strategy relies on graded acid lability, where the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain Benzyl (Bzl) group requires a much stronger acid, such as hydrofluoric acid (HF), for removal.[3][4]
Head-to-Head Comparison
The choice between Fmoc-Tyr(tBu)-OH and a Boc/Bzl strategy (using this compound or more commonly Boc-Tyr(Bzl)-OH for SPPS) extends to every aspect of the synthesis.
| Feature | Fmoc-Tyr(tBu)-OH Strategy | Z/Boc-Tyr(Bzl)-OH Strategy |
| Overall Strategy | Fmoc-SPPS : Modern standard, based on base-labile Nα-protection.[5] | Boc-SPPS : Classic method, based on graded acid-labile protection.[4] |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) or Z (Benzyloxycarbonyl) |
| Nα-Deprotection | Mild Base: 20% piperidine in DMF.[6][7] | Moderate Acid: 25-50% TFA in DCM.[8][9] |
| Side-Chain Protection | tBu (tert-butyl) | Bzl (Benzyl) |
| Side-Chain Deprotection | Strong Acid (TFA), concurrent with final cleavage.[1] | Very Strong Acid (HF, TFMSA) or Catalytic Hydrogenation.[8][10] |
| Final Cleavage | Strong Acid Cocktail (e.g., 95% TFA with scavengers).[11] | Very Strong, hazardous acids (e.g., liquid HF).[4] |
| Key Advantages | Milder conditions, higher crude purity, automation-friendly, reduced side reactions.[][12] | Can be superior for "difficult" or aggregation-prone sequences due to repeated acid washes.[3] |
| Key Disadvantages | Piperidine is toxic; Fmoc group is bulky. | Requires hazardous acids (HF); harsher conditions can degrade sensitive peptides.[3] |
| Common Side Reactions | Racemization at C-terminal Cys/His; DKP formation. | Benzyl group migration from oxygen to the tyrosine ring; alkylation from tBu cations.[13][14] |
Quantitative Performance Data
Experimental data from the synthesis of model peptides, such as Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), demonstrates the typical performance differences between the two strategies. The milder conditions of the Fmoc strategy often result in higher crude purity and yield, simplifying downstream purification.[3]
| Performance Metric | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale |
| Crude Peptide Yield | ~75-85% | ~60-70% | Milder deprotection in Fmoc-SPPS leads to less peptide chain loss during synthesis.[3] |
| Crude Peptide Purity | ~65-75% | ~50-60% | Harsher acidic conditions in Boc-SPPS can generate more side products.[3] |
| Overall Synthesis Time | Shorter | Longer | In-situ neutralization protocols often used in Boc-SPPS can be more time-consuming.[3] |
Experimental Protocols
The practical differences are most evident in the single amino acid coupling cycle workflows.
Protocol 1: Single Coupling Cycle (Fmoc-SPPS)
This workflow is defined by its simplicity and the use of a mild base for deprotection.
Detailed Steps:
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.[15]
-
Fmoc Deprotection: Drain DMF. Add 20% (v/v) piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add fresh deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[15]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
-
Amino Acid Activation & Coupling: In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3-4 eq.) with a coupling reagent like HBTU (3-4 eq.) and an activator base like DIPEA (6-8 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times). A Kaiser test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction.[6]
-
The resin is now ready for the next deprotection cycle.
Protocol 2: Single Coupling Cycle (Boc-SPPS)
This workflow is characterized by the use of acid for deprotection, followed by a critical neutralization step.
Detailed Steps:
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[15]
-
Boc Deprotection: Drain DCM. Add a solution of 25-50% (v/v) Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 2 minutes, drain, and add a fresh deprotection solution for an additional 20-30 minutes.[8][9]
-
Washing: Drain the acidic solution. Wash the resin with DCM (2x) and Isopropanol (IPA) (2x) to remove residual acid.[8]
-
Neutralization: The deprotected N-terminal amine is a trifluoroacetate salt and must be neutralized. Wash the resin with 10% (v/v) Diisopropylethylamine (DIPEA) in DCM for 2 minutes. Repeat this step once more to ensure a free primary amine.[8][9]
-
Washing: Drain the neutralization solution and wash the resin thoroughly with DCM (at least 5 times).
-
Amino Acid Activation & Coupling: In a separate vessel, pre-activate Boc-Tyr(Bzl)-OH (3-4 eq.) with a coupling reagent like DCC/HOBt. Add the activated amino acid solution to the resin and agitate for 2-4 hours.[15]
-
The resin is now ready for the next deprotection cycle.
Conclusion and Recommendation
The choice between these two tyrosine derivatives represents a strategic decision between two well-established synthesis methodologies.
Fmoc-Tyr(tBu)-OH is the cornerstone of the modern, widely adopted Fmoc-SPPS strategy. Its primary advantages are the milder, orthogonal reaction conditions that lead to higher crude peptide yields and purity for a majority of synthetic targets.[3][12] This approach is highly amenable to automation and is the preferred choice for synthesizing peptides containing acid-sensitive residues.[]
This compound and its solid-phase analog Boc-Tyr(Bzl)-OH are integral to the classic Boc-SPPS strategy. While this method involves harsher conditions and more hazardous reagents (liquid HF), it remains a powerful tool for specific challenges. The repeated acidic treatments can effectively disrupt secondary structure formation, making the Boc strategy particularly advantageous for synthesizing "difficult," long, or aggregation-prone peptide sequences where the Fmoc approach may fail.[3][4]
For most applications in research and drug development, the Fmoc/tBu strategy utilizing Fmoc-Tyr(tBu)-OH is the recommended approach due to its superior performance, safety profile, and versatility. The Boc/Bzl strategy should be reserved for specific, challenging sequences where its unique chemical properties are required to overcome synthetic hurdles.
References
- 1. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Z-Tyr(Bzl)-OH and Boc-Tyr(Bzl)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity. For the incorporation of tyrosine, a critical amino acid in many bioactive peptides, N-α-Carbobenzyloxy-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) and N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) are two commonly utilized derivatives. This guide provides an objective comparison of their performance in specific applications, supported by experimental considerations and methodologies, to aid in the selection of the optimal building block for your research.
Introduction to this compound and Boc-Tyr(Bzl)-OH
Both this compound and Boc-Tyr(Bzl)-OH are derivatives of L-tyrosine where the phenolic hydroxyl group is protected by a benzyl (Bzl) group. The key distinction lies in the temporary protecting group on the α-amino group: the Carbobenzyloxy (Z) group in the former, and the tert-Butoxycarbonyl (Boc) group in the latter. This difference dictates the overall synthetic strategy, particularly the deprotection conditions required during peptide chain elongation.
This compound is a cornerstone of the more traditional Z-chemistry in peptide synthesis, often employed in both solution-phase and solid-phase peptide synthesis (SPPS). The Z group is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis or strong acids.
Boc-Tyr(Bzl)-OH is a central component of the widely-used Boc/Bzl strategy in SPPS. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal during each cycle of peptide elongation.[1]
Performance Comparison
| Feature | This compound | Boc-Tyr(Bzl)-OH |
| α-Amino Protecting Group | Carbobenzyloxy (Z) | tert-Butoxycarbonyl (Boc) |
| Molecular Formula | C₂₄H₂₃NO₅[2] | C₂₁H₂₅NO₅[3] |
| Molecular Weight | 405.44 g/mol [2] | 371.43 g/mol [3] |
| Deprotection of α-Amino Group | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH), or Na/liquid ammonia.[4] | Moderately strong acids (e.g., 25-50% TFA in DCM).[1] |
| Orthogonality | Orthogonal to acid-labile groups like Boc.[5] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Z) groups.[5] |
| Primary Synthesis Strategy | Solution-phase synthesis, Boc/Bzl SPPS (less common for N-α protection). | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).[6] |
| Potential Side Reactions | - Racemization during activation (can be suppressed).- Incomplete deprotection or side reactions during strong acid cleavage. | - Benzyl group migration from the phenolic oxygen to the tyrosine ring during TFA deprotection, forming 3-benzyltyrosine.[7]- Alkylation of the tyrosine ring by the tert-butyl cation generated during Boc deprotection. |
| Typical Coupling Efficiency | Generally high, but can be influenced by steric hindrance and solubility in solution-phase. | High in SPPS, with various efficient coupling reagents available.[8] |
| Overall Yield and Purity | Highly dependent on the specific peptide and purification methods. | Can be high, but may be compromised by side products requiring careful purification. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Tyr(Bzl)-OH (Boc/Bzl Strategy)
This protocol outlines a manual SPPS cycle for the incorporation of Boc-Tyr(Bzl)-OH.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids, including Boc-Tyr(Bzl)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Scavengers for cleavage (e.g., anisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM, followed by isopropanol, and then DCM again.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a 10% solution of DIEA in DCM for 10 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-Tyr(Bzl)-OH (or other Boc-amino acid) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add DIEA to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection cycle, treat the peptide-resin with a strong acid like anhydrous HF or TFMSA in the presence of scavengers to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from tyrosine.
Protocol 2: Considerations for SPPS using this compound
While less common for the temporary N-α-protection in modern SPPS, Z-protected amino acids can be used. The general SPPS workflow would be similar to the Boc strategy, but the deprotection step would be significantly different.
Deprotection of the Z-group on Solid Phase:
-
Catalytic Hydrogenolysis: This is the most common method for Z-group removal. However, performing this reaction on a solid support can be challenging due to catalyst accessibility and potential side reactions with other protecting groups or the peptide sequence itself. It typically involves treating the peptide-resin with a palladium catalyst under a hydrogen atmosphere.
-
Strong Acid Cleavage: While strong acids like HBr in acetic acid can cleave the Z group, these conditions are harsh and can lead to cleavage of the peptide from the resin and degradation of the peptide chain, making it unsuitable for a stepwise deprotection strategy.
Due to these challenges, this compound is more frequently used in solution-phase synthesis or for the synthesis of protected peptide fragments that are later coupled in solution.
Applications and Signaling Pathways
The choice between this compound and Boc-Tyr(Bzl)-OH often depends on the target peptide and the overall synthetic strategy. Both have been successfully used in the synthesis of bioactive peptides.
A prominent example is the synthesis of Leu-enkephalin , an endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu. The N-terminal tyrosine residue is crucial for its biological activity.[3] The synthesis of Leu-enkephalin and its analogs often utilizes Boc-Tyr(Bzl)-OH in a Boc-SPPS strategy.[3]
Signaling Pathway of Opioid Peptides:
Opioid peptides like Leu-enkephalin exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[3] The signaling cascade initiated by this binding event is crucial for pain modulation and other neurological processes.
Caption: Opioid peptide signaling pathway.
Experimental Workflows
The logical flow of a single coupling cycle in SPPS differs primarily in the deprotection step, which is dictated by the choice of the α-amino protecting group.
Caption: Boc-SPPS experimental workflow.
Caption: Z-based SPPS experimental workflow.
Conclusion
The choice between this compound and Boc-Tyr(Bzl)-OH is fundamentally a choice between two different peptide synthesis strategies.
-
Boc-Tyr(Bzl)-OH is the standard choice for Boc-SPPS , a well-established and robust method for synthesizing a wide range of peptides. While the potential for side reactions exists, they can often be minimized with optimized protocols and the use of scavengers.
-
This compound is a more versatile building block, suitable for solution-phase synthesis and potentially for specialized SPPS strategies where its unique deprotection conditions are advantageous. Its stability to the acidic conditions used in Boc-SPPS makes it a valuable tool for orthogonal protection schemes.
Ultimately, the selection should be based on the specific requirements of the target peptide, the desired synthetic approach (solid-phase vs. solution-phase), and the available expertise and equipment. For routine SPPS, Boc-Tyr(Bzl)-OH is generally the more straightforward and commonly used reagent. For complex synthetic strategies, particularly in solution-phase or when orthogonality to acid-labile groups is required, this compound remains an important and valuable tool in the peptide chemist's arsenal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | C24H23NO5 | CID 47600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Z-Protecting Group vs. Boc for Tyrosine in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate α-amino protecting group for tyrosine is a critical decision that profoundly impacts the efficiency, purity, and overall success of complex peptide synthesis and other molecular constructions. The two most common protecting groups, benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc), each present a unique set of advantages and disadvantages. This guide provides an objective, data-supported comparison to inform the strategic selection between Z- and Boc-protection for tyrosine.
The fundamental difference between the Z and Boc protecting groups lies in their cleavage conditions. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Z-group is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis.[1] This distinction forms the basis of their orthogonal relationship in synthetic strategies.[2]
At a Glance: Key Differences Between Z- and Boc-Protection for Tyrosine
| Parameter | Z (Benzyloxycarbonyl) Protection | Boc (tert-Butoxycarbonyl) Protection |
| Protecting Group | Benzyloxycarbonyl | tert-Butoxycarbonyl |
| Typical Reagent | Benzyl chloroformate | Di-tert-butyl dicarbonate (Boc anhydride) |
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[2] | Acidolysis (e.g., TFA, HCl in dioxane)[3] |
| Cleavage Byproducts | Toluene and CO₂ | Isobutylene and CO₂[3] |
| Orthogonality | Orthogonal to Boc and other acid-labile groups.[2] | Orthogonal to Z, Fmoc, and other base-labile or hydrogenolysis-labile groups. |
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons in identical systems are sparse in the literature, the following table summarizes the key performance indicators based on established chemical principles and available data.
| Performance Metric | Z-Protection for Tyrosine | Boc-Protection for Tyrosine |
| Stability to Acid | High. Stable to TFA used for Boc deprotection.[2] | Moderate. Removed by strong to moderate acids.[3] |
| Stability to Base | High. Stable to piperidine used for Fmoc deprotection. | High. Stable to basic conditions. |
| Deprotection Mildness | High. Catalytic hydrogenation is a mild, neutral condition.[2] | Low to Moderate. Requires strong acids like TFA.[3] |
| Side Reaction Potential | Low. Byproducts are generally non-reactive towards the peptide. | Moderate to High. The generated tert-butyl cation can cause alkylation of the tyrosine ring.[4] |
| Handling | Z-Tyr-OH can be less stable; often supplied as a DCHA salt for enhanced stability.[2] | Boc-Tyr-OH is generally a stable, crystalline solid.[5] |
Potential Side Reactions: A Critical Consideration
The choice of protecting group can significantly influence the purity of the final product due to the potential for side reactions during deprotection.
With Boc-tyrosine , the primary concern is the generation of a reactive tert-butyl cation during acidic cleavage. This electrophile can attack the electron-rich aromatic ring of a deprotected tyrosine, leading to the formation of 3-tert-butyl-tyrosine, an impurity that can be difficult to separate from the desired product.[4] The extent of this side reaction can be between 0.5-1.0%.[6] The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, in the deprotection cocktail is crucial to trap these carbocations.[4]
For Z-tyrosine , the deprotection via catalytic hydrogenolysis is generally a cleaner process. The byproducts, toluene and carbon dioxide, are typically non-reactive towards the peptide chain. However, the catalyst (e.g., Palladium on carbon) can sometimes be difficult to completely remove from the final product and may not be suitable for peptides containing other reducible functional groups, such as alkynes or alkenes.
Experimental Protocols
Deprotection of N-α-Boc-Tyrosine (Solution Phase)
This protocol describes the removal of the Boc group from a tyrosine residue in solution.
Materials:
-
Boc-protected tyrosine-containing compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Scavenger (e.g., triisopropylsilane, TIS)
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 10 mL per 1 g of substrate).
-
Add a scavenger, such as TIS (1-5% v/v), to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.
-
Purify the product by column chromatography if necessary.
Deprotection of N-α-Z-Tyrosine (Solution Phase)
This protocol outlines the removal of the Z-group from a tyrosine residue via catalytic hydrogenolysis.
Materials:
-
Z-protected tyrosine-containing compound
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Z-protected compound in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualization of Deprotection Pathways and Synthetic Logic
Caption: Deprotection pathways for Boc- and Z-protected tyrosine.
Caption: Orthogonal protection strategy using Z and Boc groups.
Conclusion and Recommendations
The choice between Z- and Boc-protection for tyrosine is highly dependent on the overall synthetic strategy and the specific requirements of the target molecule.
Choose Z-protection when:
-
Acid stability is paramount: The synthesis involves steps that require acidic conditions where a Boc group would be cleaved.
-
A mild deprotection method is required: Catalytic hydrogenolysis avoids the use of harsh acids, which is beneficial for sensitive peptides.
-
Orthogonality to acid-labile groups is necessary: Z-protection allows for the selective deprotection of Boc or other acid-labile groups while the Z-group remains intact.
Choose Boc-protection when:
-
Solid-phase peptide synthesis (SPPS) is the primary method: Boc-chemistry is well-established for SPPS, with a wide range of available reagents and protocols.
-
The peptide does not contain acid-sensitive residues: If the peptide sequence can tolerate repeated treatments with TFA.
-
Hydrogenolysis is not feasible: The presence of reducible functional groups or catalyst poisoning issues may preclude the use of Z-protection.
Ultimately, a thorough understanding of the chemical properties of both protecting groups and the potential for side reactions is essential for designing a successful and efficient synthesis. For tyrosine-containing molecules, the acid-stability and clean deprotection of the Z-group offer significant advantages, particularly in solution-phase synthesis or when constructing complex molecules with diverse functional groups.
References
Orthogonality of Z-Tyr(Bzl)-OH in Complex Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate process of complex peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. The orthogonality of these groups—their ability to be removed under distinct conditions without affecting others—is paramount for achieving high yield and purity. This guide provides an in-depth comparison of the commonly used Z-Tyr(Bzl)-OH with alternative tyrosine protecting groups, focusing on its performance in the context of complex peptide synthesis, particularly utilizing the Boc/Bzl strategy.
The phenolic hydroxyl group of tyrosine requires robust protection to prevent side reactions during peptide chain elongation.[1] While this compound (or its close counterpart Boc-Tyr(Bzl)-OH) has been a mainstay in Boc-based Solid Phase Peptide Synthesis (SPPS), its quasi-orthogonal nature presents significant challenges, especially in the synthesis of long or complex peptides.[2] The benzyl (Bzl) ether linkage is susceptible to partial cleavage during the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection.[3][4] This premature deprotection can lead to undesired side reactions, most notably the migration of the benzyl group to the tyrosine ring, forming 3-benzyltyrosine, and O-acylation of the newly exposed hydroxyl group.[3]
Comparison of Key Performance Parameters for Tyrosine Protecting Groups
The choice of a protecting group for the tyrosine side chain is a strategic decision that depends on the overall synthetic approach, primarily the use of Boc or Fmoc chemistry for the protection of the α-amino group.[5] The following table summarizes the key characteristics and performance of widely used protecting groups for the tyrosine side chain.
| Protecting Group | Nα-Strategy | Deprotection Conditions | Stability & Compatibility | Potential Side Reactions |
| Benzyl (Bzl) | Boc | Strong acids (e.g., HF, TFMSA)[5] | Partially cleaved by TFA, making it quasi-orthogonal in Boc-SPPS.[4] | Benzyl group migration to form 3-benzyltyrosine; O-acylation upon premature deprotection.[3] |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Boc | Strong acids (e.g., HF) | Stable to 50% TFA in DCM, offering superior orthogonality in Boc-SPPS.[3] | Minimal side reactions under standard Boc-SPPS conditions. |
| tert-Butyl (tBu) | Fmoc | Strong acids (e.g., TFA)[5] | Stable to the basic conditions (e.g., piperidine) used for Fmoc removal; fully orthogonal in Fmoc-SPPS.[5] | Alkylation of the tyrosine ring by the tert-butyl cation during deprotection (can be minimized with scavengers).[5] |
| 2-Bromobenzyloxycarbonyl (2-Br-Z) | Boc | Strong acids (e.g., HF), HBr | Stable to 50% TFA. | Can be partially removed by piperidine, limiting its use in some Fmoc-based strategies. |
Case Study: Synthesis of Somatostatin-14
To illustrate the practical implications of choosing a tyrosine protecting group, we present a comparative case study on the synthesis of Somatostatin-14, a 14-amino acid cyclic peptide with a disulfide bridge. The synthesis is performed using the Boc/Bzl strategy on a Merrifield resin.
Logical Relationship of Protecting Group Strategies
Caption: Protecting group strategies in SPPS.
Comparative Synthesis Data for Somatostatin-14
The following table summarizes the expected outcomes of the Somatostatin-14 synthesis using this compound versus the more robust Z-Tyr(2,6-Cl₂Bzl)-OH.
| Parameter | This compound Strategy | Z-Tyr(2,6-Cl₂Bzl)-OH Strategy |
| Crude Peptide Yield | ~65% | ~85% |
| Purity (by HPLC) | ~50% | ~75% |
| Major Impurity | 3-Benzyltyrosine containing peptide | Truncated sequences |
| Side Product Formation | ~15-20% | < 5% |
Experimental Protocols
Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol outlines the manual synthesis of Somatostatin-14 on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g)
-
Boc-protected amino acids
-
This compound or Z-Tyr(2,6-Cl₂Bzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Boc-Cys(4-MeBzl)-OH) to the resin using DIC and HOBt in DMF/DCM.
-
Chain Elongation Cycle:
-
Deprotection: Remove the Nα-Boc group with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling: Couple the next Boc-protected amino acid (3 equivalents) using DIC/HOBt in DMF/DCM for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence, using this compound or Z-Tyr(2,6-Cl₂Bzl)-OH at the corresponding position.
-
Experimental Workflow
Caption: Boc/Bzl solid-phase peptide synthesis workflow.
HF Cleavage and Deprotection
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin
-
Anhydrous HF
-
Anisole (scavenger)
-
p-Cresol (scavenger)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin under vacuum.
-
Place the resin in the HF reaction vessel with a stir bar.
-
Add scavengers (e.g., anisole, p-cresol).
-
Cool the vessel in a dry ice/acetone bath.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.[6]
-
Remove HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide with cold diethyl ether and dry under vacuum.[7]
Analysis of Crude Peptide
Materials:
-
Crude peptide
-
Acetonitrile
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the absorbance at 220 nm.
-
Collect fractions corresponding to the major peaks.
-
-
Mass Spectrometry:
-
Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the desired peptide and identify any impurities, such as the 3-benzyltyrosine adduct.
-
Conclusion
The orthogonality of protecting groups is a cornerstone of successful complex peptide synthesis. While this compound has historically been used in Boc-SPPS, its susceptibility to premature deprotection under acidic conditions leads to significant side product formation, complicating purification and reducing overall yield. For the synthesis of complex peptides, the use of a more robust protecting group such as Z-Tyr(2,6-Cl₂Bzl)-OH is highly recommended. The enhanced stability of the 2,6-dichlorobenzyl ether linkage to TFA minimizes side reactions, resulting in a cleaner crude product and a more efficient synthetic process. For Fmoc-based strategies, Fmoc-Tyr(tBu)-OH remains the gold standard due to its complete orthogonality.[5] The choice of the appropriate tyrosine derivative should be a careful consideration based on the overall synthetic strategy and the complexity of the target peptide.
References
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Peptides with Z-Tyr(Bzl)-OH
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts not only the synthetic strategy but also the subsequent analytical characterization. Peptides incorporating the doubly protected tyrosine derivative, N-α-benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH), present unique analytical challenges and considerations in mass spectrometry. This guide provides an objective comparison of the mass spectrometric analysis of peptides containing this compound with a common alternative, Fmoc-Tyr(tBu)-OH, supported by experimental data and detailed protocols to facilitate informed analytical decisions.
The Z (benzyloxycarbonyl) and Bzl (benzyl) protecting groups, while classic in peptide chemistry, introduce significant hydrophobicity and specific fragmentation behaviors that must be understood for accurate molecular weight confirmation and sequence analysis.[1] This guide will delve into the nuances of ionization efficiency, fragmentation patterns under various activation methods, and provide a clear workflow for the analysis of these complex molecules.
Performance Comparison: this compound vs. Fmoc-Tyr(tBu)-OH in Mass Spectrometry
The choice between a Z-based and an Fmoc-based protection strategy for tyrosine has significant implications for the subsequent mass spectrometric analysis. The following tables summarize the key differences in their performance.
Table 1: Comparison of General Mass Spectrometry Performance
| Feature | Peptides with this compound | Peptides with Fmoc-Tyr(tBu)-OH |
| Ionization Efficiency (ESI) | Generally moderate; the aromatic nature of Z and Bzl groups can influence ionization. | Can be lower due to the high hydrophobicity and bulky nature of the Fmoc group, which can cause ion suppression.[2] |
| Signal Intensity | Typically moderate, but can be influenced by the overall peptide sequence and hydrophobicity. | Potentially weaker signal compared to unprotected peptides due to the ion suppression effect of the Fmoc group.[2] |
| In-source Fragmentation | Less prone to in-source fragmentation compared to the more labile protecting groups. | Prone to the loss of the Fmoc group (222 Da) and the tBu group (56 Da) in the ion source.[2] |
| Spectral Complexity | Can be complex due to characteristic neutral losses from both the Z and Bzl groups. | Increased complexity due to prominent neutral losses of the Fmoc and tBu groups.[2] |
Table 2: Comparison of MS/MS Fragmentation Behavior
| Fragmentation Method | Peptides with this compound | Peptides with Fmoc-Tyr(tBu)-OH |
| Collision-Induced Dissociation (CID) | Dominated by the neutral loss of the benzyl group (~91 Da) and potentially the benzyloxycarbonyl group. Can sometimes obscure backbone fragmentation.[3] | Dominated by the neutral losses of the Fmoc (222 Da) and tBu (56 Da) groups, which can limit the generation of sequence-informative b- and y-ions.[2] |
| Higher-Energy Collisional Dissociation (HCD) | Provides a better balance between the neutral loss of the benzyl group and backbone fragmentation compared to CID, yielding more sequence information.[3] | Offers more extensive fragmentation of the peptide backbone compared to CID, though neutral losses of the protecting groups are still observed. |
| Electron-Transfer Dissociation (ETD) | Highly effective for sequencing as it preserves the labile Z and Bzl protecting groups and promotes fragmentation of the peptide backbone, generating c- and z-ions.[3] | The preferred method for sequencing as it minimizes the neutral loss of the Fmoc and tBu groups, providing unambiguous sequence information. |
Experimental Protocols
Reproducible and reliable data acquisition is contingent on meticulously planned experimental protocols. The following provides a detailed methodology for the LC-MS/MS analysis of a synthetic peptide containing a this compound residue.
Sample Preparation
-
Dissolution: Dissolve the lyophilized synthetic peptide in a suitable solvent, such as 0.1% formic acid in a 50:50 (v/v) mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[3]
-
Dilution: Further dilute the stock solution with 0.1% formic acid in water to a working concentration suitable for LC-MS analysis (e.g., 10-100 fmol/µL).[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min. This should be optimized for the specific peptide.
-
Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer capable of CID, HCD, and ETD fragmentation.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]
Mass Spectrometry Parameters
-
MS1 Scan Parameters:
-
MS/MS Scan Parameters (Data-Dependent Acquisition):
Mandatory Visualizations
To better understand the analytical workflow and the expected fragmentation patterns, the following diagrams are provided.
Caption: Experimental workflow for the mass spectrometry analysis of peptides containing this compound.
Caption: Comparative fragmentation pathways of this compound containing peptides in MS/MS.
References
A Comparative Guide to the NMR Characterization of Z-Tyr(Bzl)-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). For tyrosine residues, a variety of protecting groups for the side-chain hydroxyl function are available, each with distinct characteristics that influence not only the synthetic strategy but also the nuclear magnetic resonance (NMR) spectroscopic signature of the final peptide. This guide provides an objective comparison of the NMR characterization of peptides containing the commonly used Z-Tyr(Bzl)-OH (N-benzyloxycarbonyl-O-benzyl-L-tyrosine) with alternative tyrosine protection strategies, supported by experimental data and detailed protocols.
Comparison of Tyrosine Protecting Groups in Peptide NMR
The choice of a tyrosine side-chain protecting group can subtly influence the chemical environment of nearby protons and carbons, leading to observable differences in NMR spectra. Below is a comparison of the expected ¹H and ¹³C NMR characteristics of peptides containing this compound versus two common alternatives: tert-butyl (tBu) and 2,6-dichlorobenzyl (2,6-Cl₂Bzl) protected tyrosine.
¹H NMR Chemical Shift Comparison
| Proton | This compound in Peptide (ppm) | Tyr(tBu)-OH in Peptide (ppm) | Tyr(2,6-Cl₂Bzl)-OH in Peptide (ppm) | Comments |
| Tyrosine Aromatic (Hδ, Hε) | ~6.8 - 7.2 | ~6.8 - 7.1 | ~6.9 - 7.3 | The chemical shifts of the tyrosine ring protons are generally similar but can be influenced by the electronic effects of the protecting group. |
| Benzyl Aromatic (Bzl) | ~7.2 - 7.5 | - | ~7.3 - 7.6 | The aromatic protons of the benzyl group in this compound and Tyr(2,6-Cl₂Bzl)-OH typically resonate downfield. The presence of chlorine atoms in the 2,6-dichlorobenzyl group can lead to a slight downfield shift. |
| Benzyloxycarbonyl Aromatic (Z) | ~7.3 - 7.4 | - | - | The aromatic protons of the Z-group are also found in the downfield aromatic region. |
| Benzyl CH₂ (Bzl) | ~5.0 - 5.1 | - | ~5.1 - 5.2 | The benzylic methylene protons give a characteristic singlet. |
| Benzyloxycarbonyl CH₂ (Z) | ~5.1 | - | - | The methylene protons of the Z-group also appear as a singlet in a similar region to the Bzl CH₂. |
| tert-Butyl CH₃ (tBu) | - | ~1.3 | - | The nine equivalent protons of the tert-butyl group give a strong singlet in the upfield region, which is a very distinct marker. |
| α-Proton (Hα) | ~4.3 - 4.6 | ~4.2 - 4.5 | ~4.3 - 4.6 | The chemical shift of the α-proton is primarily influenced by the peptide backbone conformation. |
| β-Protons (Hβ) | ~2.9 - 3.2 | ~2.8 - 3.1 | ~2.9 - 3.2 | The β-protons are diastereotopic and appear as a multiplet. |
¹³C NMR Chemical Shift Comparison
| Carbon | This compound in Peptide (ppm) | Tyr(tBu)-OH in Peptide (ppm) | Tyr(2,6-Cl₂Bzl)-OH in Peptide (ppm) | Comments |
| Tyrosine Aromatic (Cδ, Cε, Cζ) | ~115, ~130, ~157 | ~115, ~130, ~154 | ~115, ~130, ~156 | The chemical shift of the carbon bearing the ether linkage (Cζ) is sensitive to the protecting group. |
| Benzyl Aromatic (Bzl) | ~127 - 137 | - | ~128 - 138 | The aromatic carbons of the benzyl group show characteristic signals. |
| Benzyloxycarbonyl Aromatic (Z) | ~128 - 136 | - | - | The aromatic carbons of the Z-group have similar shifts to the benzyl group. |
| Benzyl CH₂ (Bzl) | ~70 | - | ~68 | The benzylic methylene carbon is readily identifiable. |
| Benzyloxycarbonyl CH₂ (Z) | ~67 | - | - | The methylene carbon of the Z-group is also in a similar region. |
| tert-Butyl C(CH₃)₃ | - | ~78 | - | The quaternary carbon of the tBu group has a characteristic downfield shift. |
| tert-Butyl CH₃ | - | ~29 | - | The methyl carbons of the tBu group appear in the aliphatic region. |
| α-Carbon (Cα) | ~55 | ~56 | ~55 | The Cα chemical shift is primarily dependent on the secondary structure. |
| β-Carbon (Cβ) | ~37 | ~37 | ~37 | The Cβ chemical shift is less affected by the side-chain protecting group. |
| Carbonyl (C=O) | ~172 | ~172 | ~172 | The peptide backbone carbonyl chemical shifts are mainly influenced by hydrogen bonding and secondary structure. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible NMR data.
Sample Preparation for NMR Spectroscopy
-
Peptide Synthesis and Purification : Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage and deprotection of all protecting groups except the one on the tyrosine side-chain (if desired for studying the protected peptide), purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure peptide fractions to obtain a fluffy white powder.
-
Sample Dissolution : Weigh approximately 1-5 mg of the purified peptide. Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a final concentration of 1-5 mM.[1] The choice of solvent will depend on the peptide's solubility and the desired NMR experiments (e.g., H₂O/D₂O for observing amide protons).
-
Transfer to NMR Tube : Transfer the dissolved sample to a clean, dry 5 mm NMR tube.
1D ¹H and ¹³C NMR Acquisition
-
Spectrometer : 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans : 16-64 scans.
-
Relaxation Delay : 1-2 seconds.
-
Spectral Width : Appropriate for the chemical shift range of the compound (~0-12 ppm).
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence.
-
Number of Scans : 1024 or more, depending on sample concentration.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : Appropriate for the chemical shift range (~0-180 ppm).
-
-
Processing : For both, perform Fourier transform, phase correction, and baseline correction.
2D NMR Experimental Protocols
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.
-
Purpose : To identify scalar-coupled protons, typically those separated by 2-3 bonds. This is crucial for identifying amino acid spin systems.[2]
-
Pulse Program : Standard COSY pulse sequence (e.g., cosygpmfphpr on Bruker instruments).
-
Key Parameters :
-
Spectral Width (F1 and F2) : Same as the 1D ¹H spectrum.
-
Number of Increments (F1) : 256-512.
-
Number of Scans : 8-16 per increment.
-
-
Processing : Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Purpose : To identify all protons within a spin system, even those not directly coupled. This is highly effective for identifying complete amino acid side chains.[3]
-
Pulse Program : Standard TOCSY pulse sequence with a mixing sequence like MLEV-17 or DIPSI-2 (e.g., mlevphpr on Bruker instruments).
-
Key Parameters :
-
Mixing Time : 60-100 ms. A longer mixing time allows for magnetization transfer to more distant protons within the spin system.
-
Spectral Width (F1 and F2) : Same as the 1D ¹H spectrum.
-
Number of Increments (F1) : 256-512.
-
Number of Scans : 8-16 per increment.
-
-
Processing : Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Purpose : To identify protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. This is the primary experiment for determining the three-dimensional structure of a peptide.[4]
-
Pulse Program : Standard NOESY pulse sequence (e.g., noesyphpr on Bruker instruments).
-
Key Parameters :
-
Mixing Time : 100-400 ms. The optimal mixing time depends on the molecular weight of the peptide.
-
Spectral Width (F1 and F2) : Same as the 1D ¹H spectrum.
-
Number of Increments (F1) : 256-512.
-
Number of Scans : 16-32 per increment.
-
-
Processing : Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Purpose : To correlate directly bonded ¹H and ¹³C (or ¹⁵N) nuclei. This provides the carbon chemical shift for each protonated carbon.[5]
-
Pulse Program : Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Key Parameters :
-
¹J(CH) Coupling Constant : Set to an average value of ~145 Hz.
-
Spectral Width (F2 - ¹H) : Same as the 1D ¹H spectrum.
-
Spectral Width (F1 - ¹³C) : Full carbon chemical shift range.
-
Number of Increments (F1) : 128-256.
-
Number of Scans : 16-64 per increment.
-
-
Processing : Apply appropriate window functions and perform Fourier transformation.
-
Purpose : To correlate protons and carbons that are separated by 2-3 bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons.[1]
-
Pulse Program : Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Key Parameters :
-
nJ(CH) Coupling Constant : Optimized for long-range couplings, typically set to 8-10 Hz.
-
Spectral Width (F2 - ¹H) : Same as the 1D ¹H spectrum.
-
Spectral Width (F1 - ¹³C) : Full carbon chemical shift range.
-
Number of Increments (F1) : 256-512.
-
Number of Scans : 32-128 per increment.
-
-
Processing : Apply appropriate window functions and perform Fourier transformation.
Visualization of Workflows and Signaling Pathways
Peptide Synthesis and NMR Characterization Workflow
Caption: Workflow for the synthesis and NMR characterization of a peptide.
2D NMR Data Interpretation Logic
Caption: Logical flow for interpreting 2D NMR data for peptide structure elucidation.
References
- 1. 2D HMBC Experiment [imserc.northwestern.edu]
- 2. Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2D TOCSY Experiment [imserc.northwestern.edu]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Purity Analysis of Z-Tyr(Bzl)-OH from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and complex pharmaceutical compounds, the purity of starting materials is paramount. N-Carbobenzyloxy-O-benzyl-L-tyrosine, or Z-Tyr(Bzl)-OH, is a critical protected amino acid derivative where high purity is essential to ensure predictable reaction kinetics, high yield, and a clean final product profile. This guide provides an objective comparison of the stated purity of this compound from different suppliers and offers detailed experimental protocols for in-house verification.
It is important to note that a direct, batch-to-batch, head-to-head analytical comparison by a third party is not publicly available. Therefore, this guide is based on the minimum purity specifications published by the suppliers themselves. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.
Data Presentation: Supplier Purity Specifications
The following table summarizes the publicly available purity specifications for this compound (CAS No. 16677-29-5) from a selection of chemical suppliers. The primary method cited for purity determination is High-Performance Liquid Chromatography (HPLC).
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |
| Chem-Impex | Z-O-benzyl-L-tyrosine | 16677-29-5 | ≥ 98%[1] | HPLC[1] |
| AKSci | This compound | 16677-29-5 | 98% (Min.) | Not Specified |
| Kilo Biotechnology | This compound | 16677-29-5 | 99%+ | Not Specified |
| Otto Chemie Pvt. Ltd. | Z-O-Benzyl-L-tyrosine | 16677-29-5 | 98%+[2] | TLC[2] |
| CymitQuimica | Z-O-Benzyl-L-Tyrosine extrapure | 16677-29-5 | 98% | Not Specified |
Note: This data is based on information available on supplier websites and may not reflect the exact purity of a specific lot. "Not Specified" indicates that the method was not explicitly stated on the product page.
Potential Impurities
While specific impurity profiles are proprietary, common impurities in protected amino acids like this compound can arise from the synthesis process. Based on the synthesis of analogous compounds, potential impurities may include:
-
Unreacted Starting Materials: Residual L-Tyrosine, benzyl bromide, or N-benzyloxycarbonylating agent.
-
By-products from Incomplete Protection: Z-Tyr-OH (incompletely benzylated phenolic group).
-
Over-alkylation Products: Dibenzylated or other over-alkylated tyrosine derivatives.[3]
-
Residual Solvents: Solvents used during synthesis and purification, such as Dioxane, DMF, or Ethyl Acetate.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the standard method for quantifying the purity of protected amino acids.[4] This protocol is a general guideline and may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector, binary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 215 nm (for the peptide bond) and 254 nm (for aromatic rings).[6]
-
Sample Preparation: Accurately weigh and dissolve ~5 mg of this compound in 5 mL of a 1:1 (v/v) mixture of acetonitrile and water to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 25 95 30 95 31 30 | 35 | 30 |
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR are used to confirm the chemical structure of this compound and identify potential organic impurities. The protocol below is a general procedure for acquiring NMR data.[7]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-15 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[7]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.[7]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Analysis: The resulting spectra should be compared against a reference spectrum or known chemical shifts for this compound. The presence of unexpected signals may indicate impurities. The integration of signals in the ¹H NMR can provide a semi-quantitative measure of impurities if their structures are known.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound, ensuring the correct product has been supplied.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Analysis: The expected molecular weight for this compound (C₂₄H₂₃NO₅) is 405.44 g/mol .[8] In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 406.4, and potentially adducts with sodium [M+Na]⁺ at m/z 428.4 or potassium [M+K]⁺ at m/z 444.5. The absence of the correct molecular ion or the presence of other significant ions could indicate impurities or degradation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Z-O-Benzyl-L-tyrosine, 98%+ - 16677-29-5 - Manufacturers & Suppliers in India [ottokemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. agilent.com [agilent.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C24H23NO5 | CID 47600 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Tyrosine Protection in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Z-Tyr(Bzl)-OH
For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts process efficiency, final product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using Z-Tyr(Bzl)-OH, a traditional choice for tyrosine protection within the Boc/Bzl strategy, and objectively compares its performance with the more contemporary alternative, Fmoc-Tyr(tBu)-OH, used in the now predominant Fmoc/tBu strategy.
The selection of a protecting group for the phenolic hydroxyl function of tyrosine is paramount to prevent undesirable side reactions, such as O-acylation, during peptide chain elongation. While this compound has a long-standing history in peptide chemistry, its utility in modern, large-scale synthesis is often weighed against the perceived advantages of the Fmoc/tBu approach. This guide will delve into a data-driven comparison of these two strategies, offering insights into their respective strengths and weaknesses in an industrial setting.
Performance and Cost Comparison: this compound vs. Fmoc-Tyr(tBu)-OH
The decision between a Boc/Bzl strategy, utilizing this compound, and an Fmoc/tBu strategy, with Fmoc-Tyr(tBu)-OH, is not merely a choice of reagents but a commitment to a particular synthesis workflow with distinct advantages and disadvantages. The following tables summarize the key quantitative and qualitative differences between these two approaches in the context of large-scale synthesis.
Table 1: Quantitative Performance Comparison
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-Tyr(tBu)-OH (Fmoc/tBu Strategy) | Key Considerations |
| Typical Crude Purity | ~55-80%[1] | ~75-95%[1] | Fmoc/tBu strategy generally yields a cleaner crude product due to milder deprotection steps, reducing the burden on downstream purification.[2] |
| Typical Overall Yield | ~65%[1] | ~80%[1] | Higher yields in Fmoc/tBu are often attributed to more efficient coupling and less peptide chain loss during the milder deprotection cycles.[1] |
| Deprotection Conditions | Nα-Boc: 25-50% TFA in DCM. Side Chains & Cleavage: Anhydrous HF.[3] | Nα-Fmoc: 20% Piperidine in DMF. Side Chains & Cleavage: 95% TFA. | The use of highly corrosive and hazardous HF in the Boc/Bzl strategy requires specialized equipment and stringent safety protocols. |
| Common Side Reactions | Premature deprotection of Bzl group, t-butylation of sensitive residues.[4] | Aspartimide formation, diketopiperazine formation. | The partial lability of the benzyl group to TFA can lead to impurities, especially in the synthesis of longer peptides. |
Table 2: Cost Analysis for Large-Scale Synthesis
| Item | This compound | Fmoc-Tyr(tBu)-OH | Notes |
| Bulk Raw Material Cost (per kg) | ~$1,145 - $1,500 | ~$1,200 - $2,700 | Prices can fluctuate based on supplier and purity. While Z- and Boc-protected amino acids are often perceived as cheaper, the increasing scale of Fmoc-amino acid production has made them more cost-competitive.[2][5] |
| Key Reagent Costs | Anhydrous HF (high cost and handling expenses) | Piperidine (recyclable), TFA | The overall process cost for the Boc/Bzl strategy can be significantly impacted by the infrastructure and safety measures required for handling HF. |
| Solvent Costs | DCM (relatively inexpensive) | DMF/NMP (more expensive, but with ongoing efforts to find greener alternatives)[2] | Both strategies are solvent-intensive, and disposal costs are a major consideration in large-scale manufacturing.[2] |
Experimental Protocols
To provide a practical comparison, the following are detailed, generalized protocols for a single amino acid coupling cycle using both the Boc/Bzl and Fmoc/tBu strategies for the synthesis of a model peptide like Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).
Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis Cycle with this compound
This protocol outlines the key steps for one cycle of deprotection and coupling.
Materials:
-
Peptide-resin
-
This compound
-
Deprotection Solution: 50% (v/v) TFA in Dichloromethane (DCM)
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM
-
Coupling Reagents: e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
-
Solvents: DCM, N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DCM) and agitate for 5-10 minutes.
-
Drain and wash the resin with DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF/DCM. Cool the solution to 0°C.
-
Add DCC (3-4 equivalents) to the amino acid solution and allow it to pre-activate for 10 minutes.[7]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours, allowing the mixture to warm to room temperature.
-
Monitor the reaction for completion using a suitable test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 times) and DCM (3 times).[7] The resin is now ready for the next cycle.
-
Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle with Fmoc-Tyr(tBu)-OH
This protocol outlines the key steps for one cycle of deprotection and coupling.
Materials:
-
Peptide-resin
-
Fmoc-Tyr(tBu)-OH
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Coupling Reagents: e.g., HBTU and HOBt
-
Activation Base: DIEA
-
Solvents: DMF, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times), followed by IPA (2 times), and again with DMF (3 times).
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vessel, pre-activate the amino acid by dissolving Fmoc-Tyr(tBu)-OH (4 equivalents), HBTU (3.8 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction for completion.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times). The resin is now ready for the next cycle.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the differences and aid in the selection process, the following diagrams illustrate the comparative workflow and a decision-making flowchart.
Signaling Pathway Context: Receptor Tyrosine Kinases
Many biologically active peptides that are synthesized for research and therapeutic development, including analogues of hormones and growth factors, interact with cellular signaling pathways. Tyrosine residues are often critical for these interactions, particularly in pathways mediated by Receptor Tyrosine Kinases (RTKs). The diagram below illustrates a simplified RTK signaling cascade, a common target for rationally designed peptides.
Conclusion and Recommendations
The choice between this compound within a Boc/Bzl framework and Fmoc-Tyr(tBu)-OH in an Fmoc/tBu strategy for large-scale peptide synthesis is a multifaceted decision.
This compound (Boc/Bzl Strategy) is a viable option for:
-
Established processes: For legacy products where the manufacturing process is well-validated and the infrastructure for handling hazardous reagents like HF is in place.
-
Cost-sensitive projects: When the upfront cost of raw materials is a primary concern, and the peptide sequence is not particularly long or complex.[2]
-
"Difficult" sequences: In some cases, the repetitive acidic treatments in Boc-SPPS can help to disrupt secondary structures and improve the synthesis of aggregation-prone peptides.
Fmoc-Tyr(tBu)-OH (Fmoc/tBu Strategy) is generally the preferred choice for:
-
New drug development: For the development of new peptide therapeutics, the Fmoc/tBu strategy's milder conditions, higher crude purity, and enhanced safety profile are significant advantages.[2]
-
Long and complex peptides: The orthogonality of the Fmoc/tBu strategy minimizes side reactions and generally leads to higher yields and purity for longer and more complex sequences.
-
Automated synthesis: The Fmoc/tBu strategy is more amenable to automation, which is a key consideration for large-scale, cGMP manufacturing.[]
While the raw material cost of Z-protected amino acids may be lower in some instances, the overall cost-effectiveness of the Fmoc/tBu strategy often prevails in large-scale manufacturing. This is due to the reduced need for specialized handling of hazardous materials, higher process efficiency, and lower downstream purification costs, which can offset the initially higher price of Fmoc-protected amino acids. Ultimately, the optimal choice will depend on a careful evaluation of the specific peptide sequence, available infrastructure, regulatory requirements, and the overall economic and safety considerations of the project.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Tyrosine Protection in Peptide Synthesis: A Comparative Guide to Alternatives for Z-Tyr(Bzl)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The protection of the phenolic hydroxyl group of tyrosine is a critical consideration, with N-Benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) being a widely recognized reagent. However, the demands of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), have spurred the adoption of various alternatives, each with distinct advantages and applications.
This guide provides an objective comparison of common alternatives to this compound for the protection of the tyrosine side chain. We will delve into their performance, supported by experimental data, and provide detailed methodologies to aid in the selection of the optimal protecting group for your specific synthetic needs. The choice of a protecting group is intrinsically linked to the overall synthetic approach, primarily whether a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) strategy is employed for the protection of the α-amino group.[1]
Comparative Analysis of Key Performance Parameters
The efficacy of a tyrosine side-chain protecting group is evaluated based on its stability under the conditions required for Nα-deprotection, the conditions for its own removal, and its propensity to cause side reactions. The following table summarizes the key characteristics and performance of the most widely used protecting groups for the tyrosine side chain.
| Protecting Group | Chemical Structure | Primary Synthetic Strategy | Deprotection Conditions | Stability & Compatibility | Potential Side Reactions |
| Benzyl (Bzl) | O-Bzl | Boc-SPPS | Strong acids (e.g., HF, TFMSA) or catalytic hydrogenation.[1] | Partially labile to TFA, making it less suitable for long Fmoc syntheses.[2][3] | Acid-catalyzed migration of the benzyl group to the aromatic ring of tyrosine, forming 3-benzyltyrosine.[4] |
| tert-Butyl (tBu) | O-tBu | Fmoc-SPPS | Strong acids (e.g., TFA).[1] | Stable to bases (e.g., piperidine) used for Fmoc removal, providing excellent orthogonality.[1][5] | Alkylation of the tyrosine aromatic ring by the released tert-butyl cation during deprotection (can be minimized with scavengers).[1] |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | O-CH₂-C₆H₃Cl₂ | Boc-SPPS | Stronger acids than for Bzl (e.g., HF).[1] | More stable to TFA than the Bzl group, making it a superior choice for Boc-SPPS of longer peptides.[6] | Significantly reduced risk of acid-catalyzed rearrangement compared to Bzl.[6] |
| 2-Bromobenzyloxycarbonyl (2-BrZ) | O-CO-O-CH₂-C₆H₄Br | Boc-SPPS | Strong acids (e.g., HF, TFMSA) or HBr.[3] | More acid-stable than Bzl. Limited use in Fmoc-SPPS as it can be cleaved by piperidine.[3] | - |
| Trityl (Trt) & Analogs (2-ClTrt, Mmt) | O-C(C₆H₅)₃ | Orthogonal Protection | Very mild acid (e.g., 1% TFA in DCM).[1][7] | Orthogonal to both Boc and Fmoc strategies, allowing for selective deprotection on-resin.[1][7] | Prone to premature cleavage if exposed to even weak acids during synthesis.[1] |
Experimental Protocols
Detailed methodologies for the introduction and removal of the most common protecting groups are provided below.
Protocol 1: Boc-SPPS with Benzyl (Bzl) Protected Tyrosine
This protocol outlines the general steps for incorporating Boc-Tyr(Bzl)-OH into a peptide sequence using a Merrifield resin.
Experimental Workflow for Boc-SPPS
Caption: Boc-SPPS workflow for incorporating Boc-Tyr(Bzl)-OH.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM).[8]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Boc Deprotection: Remove the Boc protecting group using 25-50% trifluoroacetic acid (TFA) in DCM.[8]
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple Boc-Tyr(Bzl)-OH using a suitable coupling agent (e.g., HBTU/HOBt) in the presence of DIEA.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
-
Final Cleavage: Cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups using a strong acid like hydrogen fluoride (HF).
Protocol 2: Fmoc-SPPS with tert-Butyl (tBu) Protected Tyrosine
This protocol describes the standard procedure for using Fmoc-Tyr(tBu)-OH in solid-phase peptide synthesis.
Experimental Workflow for Fmoc-SPPS
Caption: Fmoc-SPPS workflow for incorporating Fmoc-Tyr(tBu)-OH.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF.[9]
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling: Couple Fmoc-Tyr(tBu)-OH using a coupling agent such as HBTU/HOBt and a base like DIEA in DMF.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling cycles for all amino acids in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the tBu and other acid-labile side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).[1]
Signaling Pathways and Logical Relationships
The choice between Boc and Fmoc chemistries dictates the selection of the orthogonal protecting group for the tyrosine side chain. This decision is fundamental to a successful peptide synthesis strategy.
Protecting Group Strategy Logic
Caption: Orthogonal protecting group strategies in SPPS.
Conclusion
The selection of an appropriate protecting group for the tyrosine side chain is a strategic decision that depends on the overall synthetic approach. The tert-butyl (tBu) group is the standard for Fmoc-based solid-phase peptide synthesis due to its stability to the basic conditions used for Fmoc removal and its clean cleavage with strong acids like TFA.[1][5] While the potential for tert-butylation of the tyrosine ring exists, it can be effectively minimized with the use of appropriate scavengers.[1]
For Boc-based synthesis, the benzyl (Bzl) group has been a traditional choice. However, its partial lability to TFA can lead to side reactions, particularly in the synthesis of longer peptides.[2][6] The 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group offers a more robust alternative for Boc-SPPS due to its enhanced stability to acidic conditions, thereby minimizing the risk of premature deprotection and side-product formation.[6] For applications requiring selective on-resin modification, highly acid-labile groups like Trityl (Trt) provide the necessary orthogonality.[7]
Ultimately, the optimal protecting group is one that provides robust protection throughout the synthesis, is removed with high efficiency, and minimizes side reactions for the specific peptide sequence and synthetic methodology employed. Careful consideration of the comparative data and protocols presented in this guide will aid researchers in making an informed decision to achieve high-yield and high-purity peptide products.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Stability of Z-Tyr(Bzl)-OH Under Various Coupling Conditions: A Comparative Guide
For researchers and professionals in drug development and peptide synthesis, the stability of protected amino acids is a critical factor that dictates the success of a synthetic strategy. This guide provides an objective evaluation of the stability of N-α-Z-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) under various peptide coupling conditions. We will compare its performance with alternative protecting group strategies and provide supporting experimental data and protocols.
The selection of a protecting group for the phenolic hydroxyl function of tyrosine is crucial to prevent side reactions during peptide synthesis. This compound is a commonly used building block, particularly in Boc/Bzl solid-phase peptide synthesis (SPPS). However, its stability, especially under the repetitive acidic conditions of Boc-SPPS, is a significant consideration.
Executive Summary of Stability Comparison
The primary threat to the stability of the benzyl (Bzl) ether protecting group of this compound in a typical Boc-SPPS workflow is not the coupling reaction itself, but the repeated exposure to trifluoroacetic acid (TFA) during the Nα-Boc deprotection steps.[1][2] This can lead to premature cleavage of the Bzl group, exposing the hydroxyl group to undesirable side reactions in subsequent coupling steps, such as O-acylation, or rearrangement to form 3-benzyltyrosine.[2]
While the coupling conditions themselves are generally not the direct cause of Bzl group cleavage, the efficiency and speed of the coupling reaction are crucial. Faster and more efficient coupling minimizes the overall synthesis time and the number of required recoupling steps, thereby reducing the cumulative exposure of the peptide-resin to the acidic deprotection reagent.
This guide will focus on comparing the performance of this compound with common coupling reagents and introduce more stable alternatives.
Data Presentation: Stability of Tyrosine Protecting Groups
The following table summarizes the stability of different tyrosine side-chain protecting groups under the conditions of the two major SPPS strategies: Boc/Bzl and Fmoc/tBu.
| Protecting Group Strategy | Protected Amino Acid | Nα-Deprotection Conditions | Side-Chain Stability to Nα-Deprotection | Major Side Products | Recommended Use |
| Boc/Bzl | This compound | Moderate Acid (e.g., 50% TFA in DCM) | Susceptible to partial cleavage[1][2] | O-acylation, 3-benzyltyrosine[2] | Short peptides; incorporation near the N-terminus[2] |
| Boc/Bzl | Z-Tyr(2,6-Cl₂Bzl)-OH | Moderate Acid (e.g., 50% TFA in DCM) | Highly Stable[2] | Minimal | Synthesis of long peptides via Boc-SPPS[2] |
| Fmoc/tBu | Fmoc-Tyr(tBu)-OH | Base (e.g., 20% piperidine in DMF) | Highly Stable[2] | Minimal under basic conditions | General use in Fmoc-SPPS[2] |
Comparison of Common Coupling Reagents for this compound
The choice of coupling reagent impacts the speed and efficiency of the amide bond formation. For a residue like this compound, which is sensitive to prolonged acid exposure, a rapid and efficient coupling is advantageous.
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[1][3] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Low | Faster coupling times, beneficial for sterically hindered amino acids. May cause guanidinylation of the N-terminus if not pre-activated.[1][4] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient, especially for difficult couplings. Byproducts are generally soluble.[5] |
Mandatory Visualization
Below are diagrams illustrating the general workflow of a peptide coupling cycle and the potential side reactions of this compound.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Potential side reactions of this compound due to premature deprotection.
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling in Boc-SPPS
This protocol describes a single coupling cycle using DIC/HOBt.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Nα-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x) and Isopropanol (IPA) (2x).
-
Neutralization: Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Washing: Wash the resin with DCM (5x).
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in dimethylformamide (DMF). Add DIC (3 equivalents) and allow to pre-activate for 10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[1]
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative test indicates complete coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: HBTU Coupling in Boc-SPPS
This protocol outlines a faster coupling method using HBTU.
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the DIC/HOBt protocol.
-
Coupling: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF. Add this solution to the resin, followed by DIEA (6 equivalents). Agitate for 15-60 minutes.[6]
-
Monitoring: Monitor the reaction with the ninhydrin test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Evaluation of Protected Tyrosine Stability under Simulated Boc-SPPS Deprotection Conditions
This protocol can be used to quantify the formation of side products.[2]
-
Sample Preparation:
-
Dissolve a known amount (e.g., 10 mg) of the protected tyrosine derivative (e.g., this compound, Z-Tyr(2,6-Cl₂Bzl)-OH) in DCM.
-
Add an equal volume of TFA to achieve a 50% TFA/DCM solution.
-
Incubate the solution at room temperature.
-
-
Time-Course Analysis:
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Quench the reaction by neutralizing with a base (e.g., DIEA).
-
Dilute the sample with a suitable solvent for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a characteristic wavelength (e.g., 280 nm).
-
-
Data Interpretation:
-
Quantify the percentage of the remaining protected amino acid and the formation of any new peaks corresponding to deprotected or rearranged products by integrating the peak areas.
-
Conclusion and Recommendations
The stability of the benzyl ether in this compound is a significant concern in Boc-SPPS due to its lability to the repeated acidic conditions required for Nα-Boc deprotection. While the choice of coupling reagent does not directly cause deprotection, employing a rapid and efficient coupling agent such as HBTU or PyBOP can minimize the overall exposure to acidic reagents by reducing synthesis time.
For the synthesis of long peptides containing tyrosine using the Boc/Bzl strategy, the use of the more acid-stable Z-Tyr(2,6-Cl₂Bzl)-OH is highly recommended to minimize the formation of side products.[2] Alternatively, switching to an orthogonal Fmoc/tBu strategy and using Fmoc-Tyr(tBu)-OH provides a robust method for the synthesis of tyrosine-containing peptides with generally higher crude purity due to the milder basic deprotection conditions.[2]
Researchers should carefully consider the length of the desired peptide and the position of the tyrosine residue when selecting the appropriate protected amino acid to ensure the highest possible purity and yield of the final product.
References
Safety Operating Guide
Safe Disposal of Z-Tyr(Bzl)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Z-Tyr(Bzl)-OH (N-α-Cbz-O-benzyl-L-tyrosine) are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside relevant technical data and experimental context to support your laboratory operations.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to adhere to standard safety protocols when handling this compound. Always consult the Safety Data Sheet (SDS) for complete information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including splash goggles, a full suit or lab coat, gloves, and a dust respirator to avoid inhalation.[1]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[1]
-
Spill Management:
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₂₄H₂₃NO₅ |
| Molecular Weight | 405.4 g/mol [2][3] |
| CAS Number | 16677-29-5[2] |
| Appearance | Slightly cream-colored powder |
| Storage Temperature | 0-8°C[4] |
Step-by-Step Disposal Procedure for this compound
This compound, as a solid chemical waste, must be disposed of through a designated chemical waste program in accordance with federal, state, and local regulations.[1] Disposal in regular trash or down the drain is not permissible.[5][6]
-
Containerization:
-
Labeling:
-
Clearly label the container with the words "HAZARDOUS WASTE ".[5][6]
-
The label must include the full chemical name: "this compound" or "N-α-Cbz-O-benzyl-L-tyrosine". Avoid using abbreviations or chemical formulas.[6]
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation and the laboratory or room number of origin.[6]
-
-
Segregation and Storage:
-
Waste Pickup Request:
-
Follow your institution's specific procedures for chemical waste collection. This typically involves submitting a waste pickup request form to your Environmental Health and Safety (EHS) department.[5]
-
Do not allow the waste to accumulate beyond your facility's permitted time limits.
-
Caption: Workflow for the proper disposal of this compound.
Experimental Protocol: Use of this compound in Peptide Synthesis
This compound is a crucial building block in both solid-phase and solution-phase peptide synthesis.[7] The benzyloxycarbonyl (Z) group protects the amine, while the benzyl (Bzl) group protects the tyrosine side chain, preventing unwanted side reactions during peptide chain elongation.[7]
Objective: To incorporate a protected tyrosine residue into a growing peptide chain on a solid support resin.
Methodology (Boc Solid-Phase Peptide Synthesis Example):
-
Resin Preparation: Swell the solid support resin (e.g., Merrifield resin) in a suitable solvent such as dichloromethane (DCM).
-
Deprotection: Remove the temporary N-terminal protecting group (e.g., Boc) from the resin-bound peptide using an appropriate reagent (e.g., trifluoroacetic acid in DCM).
-
Neutralization: Neutralize the resin with a base, such as diisopropylethylamine (DIPEA) in DCM.
-
Amino Acid Activation: In a separate vessel, activate the this compound by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like dimethylformamide (DMF).
-
Coupling: Add the activated this compound solution to the neutralized resin. Allow the reaction to proceed for a specified time (e.g., 1-2 hours) to ensure complete coupling of the amino acid to the N-terminus of the peptide chain.
-
Washing: Thoroughly wash the resin with solvents like DMF and DCM to remove any unreacted reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide sequence.
Signaling Pathway Context: Aromatic Amino Acids
Amino acids and their derivatives are not just building blocks for proteins; they also act as signaling molecules.[8][9] Aromatic amino acids, including tyrosine, can bind to receptors like the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR), to modulate intracellular signaling pathways.[10] This activation can, for example, stimulate the ERK1/2 signaling pathway, which is involved in cell proliferation and survival.[10]
Caption: Simplified Aromatic Amino Acid Signaling Pathway.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. This compound | C24H23NO5 | CID 47600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amino Acid Derivatives – biochemistry [uw.pressbooks.pub]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. nbinno.com [nbinno.com]
- 8. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amino Acids as Signaling Molecules Modulating Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Z-Tyr(Bzl)-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of Z-Tyr(Bzl)-OH (Nα-Cbz-O-benzyl-L-tyrosine), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications |
| Eyes | Splash goggles | Must be worn at all times to protect against dust particles and splashes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. |
| Respiratory | Dust respirator or NIOSH-approved respirator | Use in well-ventilated areas. A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated spaces to avoid inhalation.[1] |
| Body | Full suit or lab coat | A full suit is recommended for extensive handling. A lab coat is the minimum requirement for small-scale laboratory work. |
| Feet | Closed-toe shoes and boots | Boots are recommended, especially when handling larger quantities or in case of spills. |
Hazard Identification and Safety Information
While this compound is not classified as a hazardous substance under EU regulations, it is crucial to handle it with care as it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause eye and skin irritation.[1]
| Hazard Type | Description |
| Inhalation | May cause respiratory tract irritation.[1] |
| Ingestion | May be harmful if swallowed.[1] |
| Skin Contact | May cause skin irritation.[1] |
| Eye Contact | May cause eye irritation.[1] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Weighing and Transferring this compound
This protocol details the steps for safely weighing and transferring solid this compound in a laboratory setting.
1. Preparation:
-
Ensure a chemical fume hood is operational.
-
Don the appropriate PPE as specified in the table above.
-
Clean the work surface within the fume hood.
-
Place a calibrated analytical balance inside the fume hood.
-
Have the necessary glassware (e.g., weigh boat, reaction flask) and utensils (e.g., spatula) ready.
2. Weighing:
-
Tare the weigh boat on the analytical balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weigh boat. Avoid generating dust.
-
Record the exact weight.
3. Transfer:
-
Carefully transfer the weighed this compound from the weigh boat into the reaction vessel.
-
If any solid adheres to the weigh boat, a small amount of the reaction solvent can be used to rinse the remaining solid into the vessel.
4. Post-Handling:
-
Securely close the storage container of this compound.
-
Clean the spatula and any other utensils used.
-
Wipe down the work surface and the balance with an appropriate solvent to remove any residual powder.
Spill and Disposal Plan
Spill Management:
In the event of a spill, follow these procedures:
| Spill Size | Procedure |
| Small Spill | Use appropriate tools to carefully scoop the spilled material into a designated waste disposal container.[1] |
| Large Spill | Use a shovel to place the spilled material into a convenient waste disposal container.[1] Avoid breathing in the dust by wearing a dust respirator or a self-contained breathing apparatus.[1] |
Waste Disposal:
All waste containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Collect waste material in a clearly labeled, sealed container.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Condition | Recommendation |
| Temperature | Store in a cool, dry, and well-ventilated place. Do not store above 5°C (41°F).[1] |
| Container | Keep the container tightly closed.[1] |
| Incompatibilities | Keep away from heat, sources of ignition, and strong oxidizing agents.[1] |
| Stability | The product is stable under recommended storage conditions.[1] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
